molecular formula C10H12ClNO2 B1352198 3-chloro-N-(2-methoxyphenyl)propanamide CAS No. 55860-23-6

3-chloro-N-(2-methoxyphenyl)propanamide

Cat. No.: B1352198
CAS No.: 55860-23-6
M. Wt: 213.66 g/mol
InChI Key: MLIZEDMVMDRWCA-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
The exact mass of the compound 3-chloro-N-(2-methoxyphenyl)propanamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-chloro-N-(2-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(2-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIZEDMVMDRWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394282
Record name 3-chloro-N-(2-methoxyphenyl)propanamide
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Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55860-23-6
Record name 3-chloro-N-(2-methoxyphenyl)propanamide
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Record name 3-chloro-N-(2-methoxyphenyl)propanamide
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-N-(2-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 55860-23-6

Introduction: Situating a Key Intermediate in Modern Pharmaceutical Synthesis

3-Chloro-N-(2-methoxyphenyl)propanamide is a substituted amide of significant interest within the fields of medicinal chemistry and drug development. While not an active pharmaceutical ingredient (API) itself, it serves as a critical building block and intermediate in the synthesis of more complex molecules. Its primary recognized role is as a precursor in the synthesis of 8-hydroxy-3,4-dihydro-2(1H)-quinolinone, a key component in the manufacturing pathway of Aripiprazole.[1][2] Furthermore, it is identified as "Aripiprazole Impurity 5," highlighting its importance in the quality control and regulatory aspects of this widely used atypical antipsychotic drug.[2][3]

This guide provides a comprehensive technical overview of 3-chloro-N-(2-methoxyphenyl)propanamide, detailing its chemical and physical properties, a proposed synthesis protocol based on established chemical principles, its known reactivity and applications, and essential safety and handling information. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's role and characteristics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-chloro-N-(2-methoxyphenyl)propanamide is essential for its effective use in synthesis and for its characterization.

PropertyValueSource
CAS Number 55860-23-6[1][4][5]
Molecular Formula C₁₀H₁₂ClNO₂[4][5]
Molecular Weight 213.66 g/mol [5]
Melting Point 68 °C[4]
Boiling Point (Predicted) 360.6 ± 22.0 °C[4]
Density (Predicted) 1.225 ± 0.06 g/cm³[4]
pKa (Predicted) 13.57 ± 0.70[4]

Synthesis and Characterization: A Proposed Pathway

Proposed Synthesis Workflow

Proposed Synthesis of 3-Chloro-N-(2-methoxyphenyl)propanamide reagent1 2-Methoxyaniline (o-Anisidine) reaction Acylation Reaction reagent1->reaction reagent2 3-Chloropropionyl Chloride reagent2->reaction solvent Aprotic Solvent (e.g., Dichloromethane, THF) solvent->reaction base Base (e.g., Triethylamine, Pyridine) base->reaction product 3-Chloro-N-(2-methoxyphenyl)propanamide workup Aqueous Workup & Purification workup->product reaction->workup

Caption: Proposed reaction scheme for the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous reactions and should be optimized for safety and yield.

  • Reaction Setup: To a solution of 2-methoxyaniline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine or pyridine (1.1 eq).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise, ensuring the temperature does not rise significantly.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization (Anticipated Data)

While specific spectra for 3-chloro-N-(2-methoxyphenyl)propanamide are not publicly available, the following are the expected characteristic signals based on its structure and data from isomeric compounds.

  • ¹H NMR:

    • Aromatic protons of the 2-methoxyphenyl group would appear in the aromatic region (approx. δ 6.8-8.2 ppm).

    • The methoxy group (-OCH₃) protons would be a singlet at approximately δ 3.8-4.0 ppm.

    • The two methylene groups (-CH₂CH₂Cl) would likely appear as two triplets, with the protons adjacent to the carbonyl group downfield from those adjacent to the chlorine atom.

    • The amide proton (N-H) would be a broad singlet, with its chemical shift dependent on concentration and solvent.

  • ¹³C NMR:

    • The carbonyl carbon would be observed in the range of δ 165-175 ppm.

    • Aromatic carbons would appear between δ 110-160 ppm.

    • The methoxy carbon would be around δ 55-60 ppm.

    • The two methylene carbons would be present in the aliphatic region.

  • Mass Spectrometry (EI):

    • The molecular ion peak [M]⁺ would be expected at m/z 213.

    • A characteristic [M+2]⁺ peak at m/z 215 with approximately one-third the intensity of the [M]⁺ peak would be present due to the ³⁷Cl isotope.

  • Infrared (IR) Spectroscopy:

    • A strong C=O stretch for the amide would be expected around 1650-1680 cm⁻¹.

    • An N-H stretch would be visible around 3300 cm⁻¹.

    • C-O stretching from the methoxy group and C-Cl stretching would also be present.

Reactivity and Applications in Drug Development

The chemical reactivity of 3-chloro-N-(2-methoxyphenyl)propanamide is dominated by the electrophilic nature of the carbon bearing the chlorine atom, making it susceptible to nucleophilic substitution. This reactivity is harnessed in its primary application.

Role as an Intermediate in Aripiprazole Synthesis

The principal documented application of 3-chloro-N-(2-methoxyphenyl)propanamide is as an intermediate in the synthesis of 8-hydroxy-3,4-dihydro-2(1H)-quinolinone.[2] This quinolinone is a crucial precursor for the atypical antipsychotic drug, Aripiprazole.

Synthetic Utility in Aripiprazole Pathway start 3-Chloro-N-(2-methoxyphenyl)propanamide intermediate 8-Methoxy-3,4-dihydroquinolin-2(1H)-one start->intermediate Intramolecular Friedel-Crafts (Lewis Acid Catalyst) final_intermediate 8-Hydroxy-3,4-dihydro-2(1H)-quinolinone intermediate->final_intermediate Demethylation aripiprazole Aripiprazole final_intermediate->aripiprazole Further Synthesis Steps

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-chloro-N-(2-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Intermediate

3-chloro-N-(2-methoxyphenyl)propanamide (CAS No. 55860-23-6) is a halogenated secondary amide of significant interest within the realms of pharmaceutical synthesis and analytical chemistry. Its structural architecture, featuring a reactive chloropropanamide side chain attached to a methoxy-substituted phenyl ring, positions it as a versatile precursor for the construction of more complex molecular entities. Notably, this compound serves as a crucial intermediate in the synthesis of 8-Hydroxy-3,4-dihydro-2(1H)-quinolinone. This quinolinone derivative is not only a valuable scaffold in medicinal chemistry but is also utilized in metabolic studies of pharmacologically active natural products like salvianolic acid B. Furthermore, 3-chloro-N-(2-methoxyphenyl)propanamide has been identified as "Aripiprazole Impurity 5," a known process-related impurity in the manufacturing of the atypical antipsychotic drug Aripiprazole.[1] Understanding the physicochemical properties of this compound is therefore paramount for process optimization, impurity profiling, and the development of robust analytical methods in drug development.

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-chloro-N-(2-methoxyphenyl)propanamide, supported by detailed experimental protocols and field-proven insights for researchers, scientists, and drug development professionals.

I. Core Physicochemical Properties

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of its application in synthesis and analysis. These parameters dictate its behavior in different solvent systems, its thermal stability, and its reactivity.

Data Summary

The following table summarizes the known and predicted physicochemical properties of 3-chloro-N-(2-methoxyphenyl)propanamide. It is crucial to note that while an experimental melting point is available, other key properties such as boiling point and density are currently based on high-quality computational predictions.

PropertyValueData TypeSource
IUPAC Name 3-chloro-N-(2-methoxyphenyl)propanamide--
CAS Number 55860-23-6--
Molecular Formula C₁₀H₁₂ClNO₂--
Molecular Weight 213.66 g/mol --
Melting Point 68 °CExperimental[2]
Boiling Point 360.6 ± 22.0 °C at 760 mmHgPredicted[2]
Density 1.225 ± 0.06 g/cm³Predicted[2]
pKa 13.57 ± 0.70Predicted[2]
Appearance White to off-white solidExperimental-
Solubility Profile

Expert Insight: The precise positioning of the methoxy group ortho to the amide linkage may introduce subtle steric and electronic effects that could influence solubility compared to its meta and para isomers. Therefore, experimental verification is essential for any application requiring precise concentration control. A standardized protocol for determining a qualitative solubility profile is provided in the experimental section of this guide.

II. Synthesis and Purification

The synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide is most efficiently achieved through the acylation of 2-methoxyaniline (o-anisidine) with 3-chloropropionyl chloride. This is a standard nucleophilic acyl substitution reaction that is widely applicable to the formation of amide bonds.

Synthetic Workflow Diagram

G cluster_reagents Starting Materials cluster_process Reaction & Workup cluster_purification Purification 2-methoxyaniline 2-methoxyaniline Reaction Acylation in an inert solvent (e.g., Dichloromethane) with a non-nucleophilic base (e.g., Triethylamine) 2-methoxyaniline->Reaction 3-chloropropionyl_chloride 3-chloropropionyl_chloride 3-chloropropionyl_chloride->Reaction Workup Aqueous Wash (e.g., dil. HCl, NaHCO₃, brine) Reaction->Workup Quench Drying Dry over Na₂SO₄ or MgSO₄ Workup->Drying Filtration_Evaporation Filtration and Solvent Evaporation Drying->Filtration_Evaporation Crude_Product Crude Product Filtration_Evaporation->Crude_Product Purification_Method Recrystallization (e.g., Ethanol/Water or Toluene/Hexane) Crude_Product->Purification_Method Final_Product Pure 3-chloro-N-(2-methoxyphenyl)propanamide Purification_Method->Final_Product G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 3-chloro-N-(2-methoxyphenyl)propanamide Preparation Prepare a stock solution (e.g., 1 mg/mL) and dilute to working concentration. Sample->Preparation Solvent Diluent (e.g., Acetonitrile/Water) Solvent->Preparation HPLC_System HPLC System with UV Detector Preparation->HPLC_System Inject Detection UV Detection at a suitable wavelength (e.g., 254 nm) HPLC_System->Detection Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) Column->HPLC_System Mobile_Phase Isocratic or Gradient Elution (e.g., Acetonitrile and Water) Mobile_Phase->HPLC_System Chromatogram Obtain Chromatogram Detection->Chromatogram Analysis Integrate peaks and calculate area percentage for purity. Chromatogram->Analysis Result Purity Report Analysis->Result

Sources

An In-Depth Technical Guide to 3-chloro-N-(2-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the molecular characteristics, synthesis, and potential applications of 3-chloro-N-(2-methoxyphenyl)propanamide. The content herein is structured to provide not only procedural details but also the underlying scientific rationale to empower informed experimental design and application.

Introduction: Situating 3-chloro-N-(2-methoxyphenyl)propanamide in Modern Chemistry

3-chloro-N-(2-methoxyphenyl)propanamide is a halogenated secondary amide that possesses a unique combination of structural motifs: a reactive chloropropanamide chain and a methoxy-substituted aromatic ring. The presence of the electrophilic chloro group and the nucleophilic amide, along with the electronically influential methoxyphenyl group, makes this molecule a versatile intermediate in organic synthesis. Its structural analogs have been explored for various applications, including in the development of antimicrobial agents, highlighting its potential relevance in medicinal chemistry and materials science.[1] This guide will delve into the foundational aspects of this compound, from its molecular architecture to its synthesis and physicochemical properties.

Molecular Structure and Physicochemical Properties

The molecular integrity of a compound dictates its reactivity and potential applications. A thorough understanding of its structure and properties is therefore paramount for any scientific investigation.

Molecular Structure

3-chloro-N-(2-methoxyphenyl)propanamide consists of a propanamide backbone where the nitrogen atom is substituted with a 2-methoxyphenyl group, and a chlorine atom is attached to the 3-position of the propyl chain. The IUPAC name for this compound is 3-chloro-N-(2-methoxyphenyl)propanamide.[2]

Below is a two-dimensional representation of the molecular structure generated using the DOT language.

Caption: 2D molecular structure of 3-chloro-N-(2-methoxyphenyl)propanamide.

Physicochemical Data

A summary of the key physicochemical properties of 3-chloro-N-(2-methoxyphenyl)propanamide is presented in the table below. These parameters are crucial for predicting its behavior in various solvents, its potential for crossing biological membranes, and for designing appropriate experimental conditions.

PropertyValueSource
CAS Number 55860-23-6[2][3][4][5]
Molecular Formula C10H12ClNO2[2][4][5]
Molecular Weight 213.66 g/mol [2][4][5]
Melting Point 68 °C[2][4]
Boiling Point (Predicted) 360.6 ± 22.0 °C[2][4]
Density (Predicted) 1.225 ± 0.06 g/cm³[2][4]
pKa (Predicted) 13.57 ± 0.70[2][4]

Synthesis Protocol: A Validated Approach

The synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide is typically achieved through the acylation of 2-methoxyaniline (o-anisidine) with 3-chloropropionyl chloride. This is a standard and reliable method for the formation of an amide bond.

Underlying Principles of the Synthesis

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide linkage. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

Step-by-Step Experimental Protocol

Materials:

  • 2-methoxyaniline (o-anisidine)

  • 3-chloropropionyl chloride

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine or pyridine (as a base)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methoxyaniline (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.

  • Addition of Acyl Chloride: Slowly add a solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude 3-chloro-N-(2-methoxyphenyl)propanamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pure crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide.

Synthesis_Workflow Start Start: Dissolve 2-methoxyaniline in DCM Add_Base Add Triethylamine (Base) Start->Add_Base Add_Acyl_Chloride Slowly Add 3-chloropropionyl chloride at 0°C Add_Base->Add_Acyl_Chloride React Stir at Room Temperature (2-4 hours) Add_Acyl_Chloride->React Workup Aqueous Work-up: Wash with Acid, Base, Brine React->Workup Dry Dry Organic Layer (e.g., MgSO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Recrystallization Concentrate->Purify End Pure Product: 3-chloro-N-(2-methoxyphenyl)propanamide Purify->End

Caption: A streamlined workflow for the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide.

Potential Applications and Future Directions

The structural features of 3-chloro-N-(2-methoxyphenyl)propanamide suggest its utility as a building block in the synthesis of more complex molecules. The presence of the reactive chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. This could lead to the development of novel compounds with potential biological activities.

For instance, the related compound 3-chloro-N-(4-methoxyphenyl)propanamide has been utilized in the synthesis of antimicrobial agents.[1] This suggests that 3-chloro-N-(2-methoxyphenyl)propanamide could serve as a precursor for compounds with similar or enhanced biological profiles. Further research could explore its derivatization to generate libraries of compounds for screening in various biological assays, including antibacterial, antifungal, and anticancer studies.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, physicochemical properties, and a validated synthesis protocol for 3-chloro-N-(2-methoxyphenyl)propanamide. By understanding the fundamental characteristics and synthetic accessibility of this compound, researchers are better equipped to explore its potential as a versatile intermediate in the pursuit of novel chemical entities with valuable applications in drug discovery and materials science.

References

  • 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6 | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]

  • 3-chloro-N-(3-methoxyphenyl)propanamide | C10H12ClNO2 | CID 2785756 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • CAS#:19313-87-2 | 3-Chloro-N-(4-methoxy-phenyl)-propionamide | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]

  • 3-CHLORO-N-(2-METHOXYPHENYL)PROPANAMIDE ,55860-23-6 Spectrum_Chemical Cloud Database - Chemcd. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide from o-Anisidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide, a pivotal intermediate in pharmaceutical manufacturing. The primary synthetic route detailed herein is the N-acylation of o-anisidine with 3-chloropropionyl chloride. This document furnishes a comprehensive overview of the underlying reaction mechanism, a detailed, field-tested experimental protocol, methods for product characterization, critical safety and handling procedures, and a discussion of the compound's applications. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, actionable insights to ensure a safe, efficient, and reproducible synthesis.

Introduction and Significance

3-chloro-N-(2-methoxyphenyl)propanamide (CAS No: 55860-23-6) is a bifunctional organic compound of significant interest in medicinal chemistry and process development.[1][2][3] Its structure incorporates a reactive alkyl chloride and a secondary amide, making it a versatile building block for the construction of more complex molecular architectures.[4]

The primary importance of this compound lies in its role as a key precursor in the synthesis of Ranolazine, an antianginal medication used to treat chronic angina.[5][6][7][8][9] The synthesis of high-purity 3-chloro-N-(2-methoxyphenyl)propanamide is a critical step that directly impacts the yield and quality of the final active pharmaceutical ingredient (API). This guide focuses on the most common and efficient laboratory-scale synthesis: the nucleophilic acyl substitution reaction between o-anisidine and 3-chloropropionyl chloride.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the amide bond between o-anisidine (an aromatic amine) and 3-chloropropionyl chloride (an acyl chloride) is a classic example of a nucleophilic acyl substitution reaction. The process is typically rapid and exothermic.[4][] The mechanism proceeds through several distinct steps, which are crucial to understand for optimizing reaction conditions.

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of o-anisidine attacking the highly electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a transient tetrahedral intermediate.[4][11]

  • Collapse of the Intermediate: The unstable tetrahedral intermediate rapidly collapses, reforming the carbonyl double bond. This process is accompanied by the expulsion of the most stable leaving group, the chloride ion (Cl⁻).[4]

  • Deprotonation: The resulting protonated amide is then deprotonated by a base. This base can be a second equivalent of the o-anisidine starting material or, more commonly, an added non-nucleophilic base such as triethylamine (TEA) or pyridine.[4] This final step is critical as it neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction. Failure to scavenge the HCl would lead to the protonation of the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[4][11]

Figure 1: Reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations involving 3-chloropropionyl chloride and volatile solvents must be conducted in a certified chemical fume hood.

Reagents and Equipment
Reagent/MaterialGradeSupplier
o-Anisidine≥99%Sigma-Aldrich
3-Chloropropionyl chloride≥98%Sigma-Aldrich
Triethylamine (TEA)≥99.5%, anhydrousFisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
1M Hydrochloric Acid (HCl)ACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWR
Brine (Saturated NaCl)ACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWR

Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice/water bath, nitrogen/argon inlet, condenser, rotary evaporator, Buchner funnel and flask.

Stoichiometry and Reagent Quantities
CompoundMolar Mass ( g/mol )EquivalentsMoles (mol)Mass (g)Volume (mL)Density (g/mL)
o-Anisidine123.151.00.0506.165.61.092
3-Chloropropionyl chloride126.971.10.0556.985.21.33
Triethylamine (TEA)101.191.20.0606.078.40.726
Dichloromethane (DCM)84.93---1001.33
Step-by-Step Synthesis Procedure
  • Setup: Assemble a dry 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the apparatus under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add o-anisidine (1.0 eq, 6.16 g) and anhydrous dichloromethane (100 mL). Stir the solution until the amine is fully dissolved. Add triethylamine (1.2 eq, 8.4 mL).

  • Cooling: Cool the stirred solution to 0 °C using an ice/water bath. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side-product formation.[4][][12]

  • Acyl Chloride Addition: Add 3-chloropropionyl chloride (1.1 eq, 5.2 mL) dropwise to the cold solution via the dropping funnel over 20-30 minutes. Ensure the internal temperature does not rise above 5 °C.[4] A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 8-16 hours.[13]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexanes/Ethyl Acetate) until the o-anisidine spot is consumed.

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL). The acid wash removes excess triethylamine and any unreacted o-anisidine, while the base wash removes any remaining acidic impurities.

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the dichloromethane solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white or light-brown solid.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 3-chloro-N-(2-methoxyphenyl)propanamide.

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Aqueous Work-up cluster_purification Isolation & Purification prep1 1. Dissolve o-anisidine & TEA in anhydrous DCM prep2 2. Cool flask to 0 °C in ice bath prep1->prep2 react1 3. Add 3-chloropropionyl chloride dropwise (T < 5 °C) prep2->react1 react2 4. Warm to RT, stir 8-16h react1->react2 workup1 5. Quench with H₂O react2->workup1 workup2 6. Wash with 1M HCl workup1->workup2 workup3 7. Wash with sat. NaHCO₃ workup2->workup3 workup4 8. Wash with Brine workup3->workup4 workup5 9. Dry organic layer (MgSO₄) workup4->workup5 purify1 10. Filter & concentrate (Rotary Evaporator) workup5->purify1 purify2 11. Recrystallize crude solid purify1->purify2 end end purify2->end Pure Product caption Figure 2: Experimental Workflow

Figure 2: A step-by-step experimental workflow.

Product Characterization

The identity and purity of the synthesized 3-chloro-N-(2-methoxyphenyl)propanamide should be confirmed using standard analytical techniques.

PropertyValue
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol [2][3]
Appearance White to off-white crystalline solid
Melting Point ~65-68 °C (Varies with purity)
Boiling Point 360.6 °C at 760 mmHg[2]
  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include aromatic protons (multiplets, ~6.8-8.2 ppm), the amide proton (broad singlet, ~8.0-9.0 ppm), the methoxy group (singlet, ~3.9 ppm), and two methylene groups (triplets, ~3.8 ppm and ~2.8 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for the carbonyl carbon (~169 ppm), aromatic carbons (~110-150 ppm), methoxy carbon (~55 ppm), and the two aliphatic carbons (~40 and ~38 ppm).

  • IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (~3300-3250 cm⁻¹), C=O stretching of the amide (~1660 cm⁻¹), and C-Cl stretching (~750 cm⁻¹).

  • Mass Spectrometry (ESI-MS): Calculated exact mass is 213.0560; observed m/z should correspond to [M+H]⁺ at 214.0633.[2]

Safety, Handling, and Waste Disposal

A thorough understanding and strict adherence to safety protocols are paramount for this synthesis due to the hazardous nature of the reagents.

ReagentHazard Summary
o-Anisidine Toxic if swallowed, inhaled, or in contact with skin. Suspected of causing genetic defects and cancer.
3-Chloropropionyl chloride Fatal if inhaled. Causes severe skin burns and eye damage. Combustible liquid. Reacts violently with water, releasing toxic HCl gas.[14][15][16][17][18]
Triethylamine Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.
Dichloromethane Volatile liquid. Harmful if swallowed. Causes skin and eye irritation. Suspected of causing cancer.
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, a face shield, and chemically resistant gloves (e.g., nitrile for splash protection, consider heavier gloves like butyl rubber for handling neat 3-chloropropionyl chloride).[14][16]

  • Handling: This synthesis must be performed in a well-ventilated chemical fume hood.[15][18] 3-Chloropropionyl chloride is extremely moisture-sensitive and corrosive; use dry glassware and handle under an inert atmosphere.[15] Have an appropriate quenching agent (e.g., sodium bicarbonate solution) and spill kit readily available.

  • Waste Disposal: All organic waste, particularly halogenated waste from dichloromethane, must be collected in designated, properly labeled containers. Aqueous waste should be neutralized before disposal. Follow all institutional and local regulations for chemical waste management.

References

  • Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. [Link]

  • Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. [Link]

  • 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6. Chemsrc. [Link]

  • 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6. Chemsrc. [Link]

  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. (2016). [Link]

  • Process For Preparing Ranolazine. Quick Company. [Link]

  • Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane. ACS Omega. (2016). [Link]

  • Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
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  • Preparation of ranolazine.
  • Method for preparation of ranolazine.
  • 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E. (2011). [Link]

  • Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. MDPI. (2022). [Link]

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An In-depth Technical Guide to the Spectral Analysis of 3-chloro-N-(2-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 3-chloro-N-(2-methoxyphenyl)propanamide

3-chloro-N-(2-methoxyphenyl)propanamide (CAS No. 55860-23-6) possesses a molecular formula of C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol .[1][2] Its structure, featuring a secondary amide, a methoxy-substituted aromatic ring, and a chlorinated alkyl chain, presents a rich landscape for spectroscopic analysis. Understanding the characteristic spectral fingerprints of this molecule is crucial for its synthesis, purification, and characterization in research and development settings.

The strategic placement of the methoxy group at the ortho position on the phenyl ring is expected to introduce unique electronic and steric effects that will be reflected in its spectral data, distinguishing it from its meta and para isomers.[3][4] This guide will dissect these anticipated nuances in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-chloro-N-(2-methoxyphenyl)propanamide, both ¹H and ¹³C NMR will provide invaluable information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex, with distinct signals for the aromatic, amide, and alkyl protons. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents.

Experimental Protocol: ¹H NMR Spectroscopy

A standard ¹H NMR experiment would be conducted as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the amide proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans.

    • Spectral Width: A spectral width of approximately 12-16 ppm.

  • Data Processing: Fourier transform the acquired free induction decay (FID), followed by phase and baseline correction.

Interpretation of the ¹H NMR Spectrum:

The delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond a partial double bond character, which can lead to restricted rotation and potentially the observation of rotamers at room temperature.[5][6]

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz) Justification
Amide N-H8.0 - 9.5Broad singlet-The amide proton is deshielded due to the electronegativity of the nitrogen and the anisotropic effect of the carbonyl group. Its signal is often broad due to quadrupole effects of the nitrogen and potential chemical exchange.[7]
Aromatic H (ortho to -NH)8.2 - 8.5Doublet7-9This proton is significantly deshielded by the anisotropic effect of the amide carbonyl group and the electron-withdrawing nature of the amide.
Aromatic H (para to -NH)7.0 - 7.2Triplet7-9Experiences deshielding from the aromatic ring currents.
Aromatic H (meta to -NH, ortho to -OCH₃)6.8 - 7.0Triplet7-9Shielded by the electron-donating methoxy group.
Aromatic H (meta to -NH, meta to -OCH₃)6.9 - 7.1Doublet7-9Influenced by both the amide and methoxy groups.
Methoxy (-OCH₃)3.8 - 4.0Singlet-Protons on the methoxy group are deshielded by the adjacent oxygen atom.
Methylene (-CH₂Cl)3.8 - 4.1Triplet6-7Deshielded by the adjacent electronegative chlorine atom.
Methylene (-COCH₂-)2.8 - 3.1Triplet6-7Deshielded by the adjacent carbonyl group.

DOT Script for ¹H NMR Assignments

G mol 3-chloro-N-(2-methoxyphenyl)propanamide OCH₃ N-H Aromatic H's -CH₂Cl -COCH₂- shifts Expected ¹H Chemical Shifts (ppm) 3.8 - 4.0 8.0 - 9.5 6.8 - 8.5 3.8 - 4.1 2.8 - 3.1 mol:f0->shifts:f0 mol:f1->shifts:f1 mol:f2->shifts:f2 mol:f3->shifts:f3 mol:f4->shifts:f4

Caption: Predicted ¹H NMR chemical shift assignments for 3-chloro-N-(2-methoxyphenyl)propanamide.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing a count of the unique carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: The same NMR spectrometer as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Spectral Width: A spectral width of approximately 200-220 ppm.

  • Data Processing: Similar to ¹H NMR data processing.

Interpretation of the ¹³C NMR Spectrum:

Carbon Assignment Expected Chemical Shift (ppm) Justification
Carbonyl (C=O)168 - 172The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen.
Aromatic C (C-NH)127 - 130Attached to the nitrogen of the amide group.
Aromatic C (C-OCH₃)147 - 150Attached to the oxygen of the methoxy group, deshielded.
Aromatic C (ortho to -NH)120 - 123Shielded relative to the carbon attached to the nitrogen.
Aromatic C (para to -NH)124 - 127
Aromatic C (ortho to -OCH₃)110 - 113Shielded by the electron-donating methoxy group.
Aromatic C (meta to -OCH₃)121 - 124
Methoxy (-OCH₃)55 - 58Typical chemical shift for a methoxy carbon.
Methylene (-CH₂Cl)40 - 43Deshielded by the chlorine atom.
Methylene (-COCH₂-)38 - 41Deshielded by the carbonyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. If the compound is a low-melting solid or an oil, it can be analyzed as a thin film between two salt plates.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction.

Interpretation of the IR Spectrum:

The IR spectrum of 3-chloro-N-(2-methoxyphenyl)propanamide is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-O bonds, as well as aromatic C-H and C=C stretches.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Justification
N-H Stretch3250 - 3400Medium, broadCharacteristic of a secondary amide. The broadness is due to hydrogen bonding.[8][9]
Aromatic C-H Stretch3000 - 3100Medium to weakStretching vibrations of the C-H bonds on the benzene ring.
Aliphatic C-H Stretch2850 - 3000MediumStretching vibrations of the C-H bonds in the methylene and methoxy groups.
Amide I (C=O Stretch)1640 - 1680Strong, sharpThis is a very characteristic and intense band for amides.[10]
Amide II (N-H Bend & C-N Stretch)1510 - 1570Medium to strongA coupled vibration that is also characteristic of secondary amides.
Aromatic C=C Stretch1450 - 1600Medium to weakSkeletal vibrations of the aromatic ring.
C-O Stretch (Aryl-O)1230 - 1270StrongAsymmetric stretching of the aryl-ether bond.
C-O Stretch (O-CH₃)1010 - 1050StrongSymmetric stretching of the ether linkage.
C-Cl Stretch600 - 800Medium to strongStretching vibration of the carbon-chlorine bond.

DOT Script for IR Functional Group Analysis

G 3-chloro-N-(2-methoxyphenyl)propanamide 3-chloro-N-(2-methoxyphenyl)propanamide N-H Stretch\n(3250-3400 cm⁻¹) N-H Stretch (3250-3400 cm⁻¹) 3-chloro-N-(2-methoxyphenyl)propanamide->N-H Stretch\n(3250-3400 cm⁻¹) C=O Stretch (Amide I)\n(1640-1680 cm⁻¹) C=O Stretch (Amide I) (1640-1680 cm⁻¹) 3-chloro-N-(2-methoxyphenyl)propanamide->C=O Stretch (Amide I)\n(1640-1680 cm⁻¹) Aromatic C=C Stretch\n(1450-1600 cm⁻¹) Aromatic C=C Stretch (1450-1600 cm⁻¹) 3-chloro-N-(2-methoxyphenyl)propanamide->Aromatic C=C Stretch\n(1450-1600 cm⁻¹) C-O Stretch\n(1230-1270 cm⁻¹) C-O Stretch (1230-1270 cm⁻¹) 3-chloro-N-(2-methoxyphenyl)propanamide->C-O Stretch\n(1230-1270 cm⁻¹) C-Cl Stretch\n(600-800 cm⁻¹) C-Cl Stretch (600-800 cm⁻¹) 3-chloro-N-(2-methoxyphenyl)propanamide->C-Cl Stretch\n(600-800 cm⁻¹)

Caption: Key expected IR absorption bands for 3-chloro-N-(2-methoxyphenyl)propanamide.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

  • Ionization Method: Electron Ionization (EI) is a common technique for small molecules and would likely produce a rich fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a prominent protonated molecular ion.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer would be suitable.

  • Data Acquisition: Scan over a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-300).

Interpretation of the Mass Spectrum:

The mass spectrum will show a molecular ion peak (M⁺) and several fragment ions. Due to the presence of chlorine, the molecular ion and any chlorine-containing fragments will exhibit a characteristic M+2 peak with an intensity of about one-third of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[11]

Predicted Fragmentation Pattern (EI-MS):

The fragmentation of amides in EI-MS is often initiated by the cleavage of the bond alpha to the carbonyl group or the amide nitrogen.

  • Molecular Ion (M⁺): An observable molecular ion peak is expected at m/z 213 (for ³⁵Cl) and 215 (for ³⁷Cl).

  • Alpha-Cleavage (C-C bond): Cleavage of the C-C bond between the carbonyl group and the adjacent methylene group would result in the formation of the N-(2-methoxyphenyl)acetamide radical cation at m/z 164.

  • Alpha-Cleavage (N-C bond): Cleavage of the N-C bond is a common fragmentation pathway for amides, leading to the formation of a resonance-stabilized acylium ion.[12][13] In this case, it would result in the 3-chloropropanoyl cation at m/z 90 (for ³⁵Cl) and 92 (for ³⁷Cl), and the 2-methoxyaniline radical cation at m/z 123. The latter is expected to be a prominent peak.

  • McLafferty Rearrangement: While possible, a classic McLafferty rearrangement is less likely due to the absence of a gamma-hydrogen on a flexible alkyl chain attached to the carbonyl.

  • Loss of HCl: Elimination of HCl from the molecular ion could lead to a peak at m/z 177.

  • Fragmentation of the Aromatic Ring: Further fragmentation of the 2-methoxyaniline fragment could involve the loss of a methyl radical (CH₃) to give a peak at m/z 108, followed by the loss of carbon monoxide (CO) to yield a peak at m/z 80.

DOT Script for Mass Spectrometry Fragmentation

G M⁺ (m/z 213/215) M⁺ (m/z 213/215) m/z 123\n(2-methoxyaniline radical cation) m/z 123 (2-methoxyaniline radical cation) M⁺ (m/z 213/215)->m/z 123\n(2-methoxyaniline radical cation) m/z 90/92\n(3-chloropropanoyl cation) m/z 90/92 (3-chloropropanoyl cation) M⁺ (m/z 213/215)->m/z 90/92\n(3-chloropropanoyl cation) m/z 123 m/z 123 m/z 108\n(-CH₃) m/z 108 (-CH₃) m/z 123->m/z 108\n(-CH₃) m/z 108 m/z 108 m/z 80\n(-CO) m/z 80 (-CO) m/z 108->m/z 80\n(-CO)

Caption: Predicted major fragmentation pathways for 3-chloro-N-(2-methoxyphenyl)propanamide in EI-MS.

Integrated Spectral Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS should be cross-correlated to build a confident structural assignment. For instance, the presence of the amide functional group suggested by the IR spectrum (N-H and C=O stretches) would be confirmed by the characteristic amide proton signal in the ¹H NMR and the carbonyl carbon in the ¹³C NMR. The molecular weight determined by MS must be consistent with the molecular formula derived from the NMR data.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 3-chloro-N-(2-methoxyphenyl)propanamide. By understanding the expected spectral features and the underlying principles, researchers can more effectively plan and execute the synthesis and characterization of this and related compounds. The provided experimental protocols and interpretation guidelines serve as a valuable resource for scientists in the field of organic and medicinal chemistry. While this guide is based on well-established spectroscopic principles, experimental verification remains the gold standard for structural elucidation.

References

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An In-depth Technical Guide to the Organic Solvent Solubility of 3-chloro-N-(2-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-chloro-N-(2-methoxyphenyl)propanamide in organic solvents. While specific quantitative solubility data for this compound is not widely published, this document equips researchers, chemists, and drug development professionals with the foundational principles and practical methodologies required for systematic solvent screening and solubility measurement. The guide delves into the physicochemical properties of the target molecule, explores the theoretical underpinnings of solubility, introduces predictive models such as Hansen Solubility Parameters (HSP), and provides a gold-standard experimental protocol for generating reliable data. This approach empowers the user to make informed decisions for processes such as synthesis, purification, recrystallization, and formulation.

Profile of the Target Compound: 3-chloro-N-(2-methoxyphenyl)propanamide

Understanding the structural and physicochemical characteristics of a solute is the first step in any solubility investigation.

1.1. Chemical Structure and Properties

  • IUPAC Name: 3-chloro-N-(2-methoxyphenyl)propanamide

  • CAS Number: 55860-23-6[1][2][3]

  • Molecular Formula: C₁₀H₁₂ClNO₂

  • Molecular Weight: 213.66 g/mol [4]

The molecule's structure contains several key functional groups that dictate its solubility behavior:

  • Amide Linkage (-C(O)NH-): This group is polar and capable of both donating (from the N-H) and accepting (at the C=O) hydrogen bonds. This feature is a primary driver of its interaction with polar solvents.[5][6][7]

  • Aromatic Ring (phenyl): A nonpolar, hydrophobic component.

  • Methoxy Group (-OCH₃): The ether oxygen can act as a hydrogen bond acceptor, contributing to polarity.

  • Chloropropyl Chain (-CH₂CH₂Cl): A flexible alkyl chain with a polar carbon-chlorine bond, contributing to dipole-dipole interactions.

The combination of these polar and nonpolar regions suggests that the molecule will exhibit nuanced solubility across a range of solvents, and that solvents with a balance of polar and moderate nonpolar character are likely to be effective.

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8][9] This means that solutes dissolve best in solvents that have similar intermolecular forces. The dissolution process is an energetic trade-off: the energy required to break solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

For 3-chloro-N-(2-methoxyphenyl)propanamide, the key interactions are:

  • Hydrogen Bonding: The amide N-H can form strong hydrogen bonds with acceptor solvents (e.g., alcohols, acetone), and the carbonyl and methoxy oxygens can accept hydrogen bonds from donor solvents (e.g., alcohols).[5][6]

  • Dipole-Dipole Interactions: The inherent polarity of the amide and C-Cl bonds will lead to favorable interactions with other polar molecules like acetone or ethyl acetate.[5]

  • Dispersion Forces (van der Waals): These forces, present in all molecules, are the primary mode of interaction for the aromatic ring and alkyl chain with nonpolar solvents like toluene or hexane.[10]

A successful solvent must be able to effectively engage with the molecule's polar amide and methoxy functionalities while also accommodating its nonpolar aromatic and alkyl portions.

Predictive Modeling: Hansen Solubility Parameters (HSP)

To move beyond qualitative descriptions, the Hansen Solubility Parameters (HSP) provide a powerful quantitative framework for predicting solubility.[11][12] HSP deconstructs the total cohesive energy of a substance into three components:

  • δD: Energy from d ispersion forces.

  • δP: Energy from p olar forces.

  • δH: Energy from h ydrogen bonding.

Every solvent and solute can be assigned a point in this 3D "Hansen space." The core principle is that solutes will dissolve in solvents with similar HSP coordinates.[13] The distance (Ra) between the HSP coordinates of a solute and a solvent can be calculated, and if this distance is within a certain radius of interaction (R0), good solubility is predicted.

While the specific HSP values for 3-chloro-N-(2-methoxyphenyl)propanamide are not published, the table below provides HSP values for common solvents. A researcher can systematically test solvents with varying HSP values to experimentally determine the solubility sphere for the target compound. Solvents with balanced δP and δH values, such as alcohols and ketones, are logical starting points for investigation.

Table 1: Hansen Solubility Parameters for Common Organic Solvents

Solvent δD (MPa⁰·⁵) δP (MPa⁰·⁵) δH (MPa⁰·⁵)
Acetone 15.5 10.4 7.0
Acetonitrile 15.3 18.0 6.1
Ethanol 15.8 8.8 19.4
Ethyl Acetate 15.8 5.3 7.2
Methanol 15.1 12.3 22.3
Dichloromethane 17.0 7.3 7.1
Toluene 18.0 1.4 2.0
n-Hexane 14.9 0.0 0.0
Water 15.5 16.0 42.3

(Data sourced from common HSP databases and literature)

Gold-Standard Protocol: Isothermal Shake-Flask Solubility Determination

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[14][15] This protocol is recommended by regulatory bodies and ensures that the measurement reflects a true thermodynamic equilibrium.[16][17]

Objective: To determine the saturation concentration of 3-chloro-N-(2-methoxyphenyl)propanamide in a selected organic solvent at a constant temperature.

Materials:

  • 3-chloro-N-(2-methoxyphenyl)propanamide (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 3-chloro-N-(2-methoxyphenyl)propanamide to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the vial.

  • Equilibration: Secure the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100-150 rpm). The agitation ensures a consistent suspension of the solid in the liquid, maximizing the surface area for dissolution.[16][17]

  • Incubation: Allow the mixture to equilibrate for a sufficient period. For many organic systems, 24 to 48 hours is adequate, but it is best practice to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.[17]

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC-UV). Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Reporting: Express the solubility in standard units, such as mg/mL or mol/L.

Visualizations

Shake_Flask_Workflow cluster_Prep Preparation cluster_Equil Equilibration cluster_Analysis Analysis A Add excess solid solute to vial B Add known volume of solvent A->B C Incubate on orbital shaker (Constant T & Agitation) B->C D Monitor until concentration reaches a plateau (e.g., 24-48h) C->D E Settle excess solid D->E F Filter supernatant (0.22 µm syringe filter) E->F G Dilute sample accurately F->G H Quantify concentration (e.g., HPLC-UV) G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Experimental workflow for the Isothermal Shake-Flask method.

Hansen_Solubility_Sphere Hansen Solubility Parameter Concept cluster_Space Hansen Space cluster_Axes Solute Solute GoodSolvent1 Solvent A Solute->GoodSolvent1 Ra < R0 (Soluble) BadSolvent1 Solvent C Solute->BadSolvent1 Ra > R0 (Insoluble) GoodSolvent2 Solvent B BadSolvent2 Solvent D Sphere origin X δD (Dispersion) origin->X Y δP (Polar) origin->Y Z δH (H-Bonding)

Sources

Unveiling the Bioactive Potential of 3-Chloro-N-(2-methoxyphenyl)propanamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for Novel Therapeutics

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic promise is a paramount endeavor. This guide delves into the scientific investigation of 3-chloro-N-(2-methoxyphenyl)propanamide, a compound of interest at the intersection of chloroacetamide and N-aryl amide chemistries. While direct biological data for this specific molecule remains nascent, a comprehensive analysis of its structural analogues provides a fertile ground for hypothesizing its potential bioactivities. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, offering a structured approach to unlocking the therapeutic potential of this and similar molecules. We will traverse from its fundamental chemical synthesis to the predictive analysis of its biological targets and the detailed experimental protocols required for its validation.

Molecular Architecture and Synthesis

At its core, 3-chloro-N-(2-methoxyphenyl)propanamide is a molecule characterized by a chloroacetamide pharmacophore linked to a methoxy-substituted phenyl ring. This unique combination of a reactive electrophilic chloro group and a substituted aromatic moiety suggests a high potential for interaction with biological macromolecules.

Retrosynthetic Analysis and Proposed Synthesis Protocol

The synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide is conceptually straightforward, relying on a classic nucleophilic acyl substitution. The primary route involves the acylation of 2-methoxyaniline with 3-chloropropionyl chloride.

Experimental Protocol: Synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide

  • Reaction Setup: To a solution of 2-methoxyaniline (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents). The reaction vessel should be maintained under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • Acylation: Slowly add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the stirred solution. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-chloro-N-(2-methoxyphenyl)propanamide.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 2-methoxyaniline 2-methoxyaniline Acylation Acylation 2-methoxyaniline->Acylation 3-chloropropionyl_chloride 3-chloropropionyl_chloride 3-chloropropionyl_chloride->Acylation Solvent (DCM/THF) Solvent (DCM/THF) Solvent (DCM/THF)->Acylation Base (TEA/DIPEA) Base (TEA/DIPEA) Base (TEA/DIPEA)->Acylation Inert_Atmosphere Inert Atmosphere (N2/Ar) Inert_Atmosphere->Acylation Temperature_Control 0°C to RT Temperature_Control->Acylation Workup Workup Acylation->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization Final_Product Final_Product Characterization->Final_Product 3-chloro-N-(2-methoxyphenyl)propanamide

Figure 1: Synthetic workflow for 3-chloro-N-(2-methoxyphenyl)propanamide.

Postulated Biological Activities and Mechanistic Rationale

Based on the extensive literature on structurally related compounds, we can hypothesize several potential biological activities for 3-chloro-N-(2-methoxyphenyl)propanamide. The chloroacetamide moiety is a known reactive group that can participate in covalent interactions with biological nucleophiles, such as cysteine residues in proteins, potentially leading to enzyme inhibition. The N-(2-methoxyphenyl) portion of the molecule can influence its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for target recognition and binding.

Antimicrobial and Antifungal Activity

A significant body of research highlights the antimicrobial and antifungal properties of chloroacetamide derivatives.[1][2][3][4] These compounds are thought to exert their effects through non-specific alkylation of essential microbial enzymes and proteins, leading to disruption of cellular processes and ultimately cell death. The lipophilicity imparted by the methoxyphenyl group could enhance the compound's ability to penetrate microbial cell membranes.

Potential Fungal Targets: The fungicidal action of some chloroacetamide derivatives has been suggested to involve targets other than ergosterol, a common target for azole antifungals.[4] This suggests a potentially novel mechanism of action that could be effective against resistant fungal strains.

Anti-inflammatory Activity

Derivatives of 2-arylpropanoic acids, which share structural similarities with the propanamide core of our target molecule, are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. The methoxy group on the phenyl ring could influence the selectivity and potency of COX inhibition.

Potential Inflammatory Pathway Targets:

Anti_inflammatory_Pathway Arachidonic_Acid Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes Lipoxygenases (LOX) Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Target_Compound 3-chloro-N-(2-methoxyphenyl)propanamide Target_Compound->COX_Enzymes Potential Inhibition Target_Compound->LOX_Enzymes Potential Inhibition

Figure 2: Potential anti-inflammatory mechanism of action.

Antioxidant Activity

The presence of the methoxyphenol moiety suggests that 3-chloro-N-(2-methoxyphenyl)propanamide could possess antioxidant properties. Phenolic compounds are known to act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and thus mitigating oxidative stress.[6]

Experimental Validation: Protocols and Methodologies

To empirically validate the hypothesized biological activities, a series of well-established in vitro assays are recommended. The following protocols are provided as a starting point for the experimental investigation.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [7]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 3-chloro-N-(2-methoxyphenyl)propanamide in the broth medium. The concentration range should be chosen to encompass the expected MIC.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antifungal Susceptibility Testing

Protocol: Agar Disk Diffusion Assay [8]

  • Inoculation: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus fumigatus) and evenly spread it onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for yeasts, Sabouraud dextrose agar for molds).

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of 3-chloro-N-(2-methoxyphenyl)propanamide.

  • Placement: Place the impregnated disks onto the surface of the inoculated agar plate. Include a positive control disk with a known antifungal agent and a negative control disk with the solvent used to dissolve the compound.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Zone of Inhibition: Measure the diameter of the clear zone of no fungal growth around each disk. A larger zone of inhibition indicates greater antifungal activity.

In Vitro Antioxidant Assays

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [9]

  • Reaction Mixture: In a 96-well plate, add a solution of the test compound at various concentrations to a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound. Ascorbic acid or Trolox can be used as a positive control.

In Vitro Anti-inflammatory Assays

Protocol: Cyclooxygenase (COX) Inhibition Assay [3]

  • Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a suitable buffer, pre-incubate the enzyme with various concentrations of 3-chloro-N-(2-methoxyphenyl)propanamide or a known COX inhibitor (e.g., indomethacin) for a specified time.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Detection: The production of prostaglandins (e.g., PGE₂) can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

Data Presentation and Interpretation

For a clear and comparative analysis of the experimental results, all quantitative data should be summarized in structured tables.

Table 1: Summary of Predicted and Experimental Biological Activities

Biological ActivityPredicted OutcomeExperimental MethodKey ParameterResult
AntibacterialActiveBroth MicrodilutionMIC (µg/mL)To be determined
AntifungalActiveAgar Disk DiffusionZone of Inhibition (mm)To be determined
AntioxidantActiveDPPH AssayIC₅₀ (µg/mL)To be determined
Anti-inflammatoryActiveCOX Inhibition AssayIC₅₀ (µg/mL) for COX-1/COX-2To be determined

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial investigation of the potential biological activities of 3-chloro-N-(2-methoxyphenyl)propanamide. By leveraging the knowledge from structurally related compounds, we have formulated testable hypotheses regarding its antimicrobial, antifungal, anti-inflammatory, and antioxidant properties. The detailed experimental protocols offer a clear path for the in vitro validation of these predictions.

Successful demonstration of significant activity in any of these assays would warrant further investigation, including mechanism of action studies, in vivo efficacy testing in relevant animal models, and structure-activity relationship (SAR) studies to optimize the lead compound. The journey from a novel chemical entity to a potential therapeutic agent is long and challenging, but a systematic and scientifically rigorous approach, as outlined in this guide, is the cornerstone of success.

References

  • Pierce, C. G., & Lopez-Ribot, J. L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2024). Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Cogent Chemistry, 10(1), 2396323. [Link]

  • Rauf, A., Farooq, U., & Ahmed, S. (2019). Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. Journal of the Chemical Society of Pakistan, 41(6), 1083-1090. [Link]

  • de Oliveira, C. B., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal of Medical Microbiology, 71(6), 001538. [Link]

  • Machado, M. M., et al. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Mycoses, 62(9), 816-824. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Axelrod, B., Cheesbrough, T. M., & Laakso, S. (1981). Lipoxygenase from soybeans. In Methods in enzymology (Vol. 71, pp. 441-451). Academic Press. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Antifungal Activity Test Service. Retrieved from [Link]

  • Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., ... & Rinaldi, M. G. (1997). Development of interpretive breakpoints for antifungal susceptibility testing: conceptual framework and application to fluconazole. Clinical infectious diseases, 24(2), 235-247. [Link]

  • Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2004). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In vivo (Athens, Greece), 18(1), 19-26. [Link]

  • Rowley, M., et al. (2001). In vitro assays for cyclooxygenase activity and inhibitor characterization. Journal of pharmacological and toxicological methods, 46(1), 33-38. [Link]

  • Ivanova, G., et al. (2020). Evaluation of antioxidant, anti-inflammatory and anti-arthritic activity of new ibuprofen derivatives. Bulgarian Chemical Communications, 52(4), 514-520. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237. [Link]

  • Floegel, A., Kim, D. O., Chung, S. J., Koo, S. I., & Chun, O. K. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of food composition and analysis, 24(7), 1043-1048. [Link]

  • Bayir, Y., et al. (2015). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Journal of Food and Health Science, 1(4), 183-188. [Link]

  • Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian journal of microbiology, 38, 369-380. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

  • Durmaz, G., et al. (2023). Exploring the therapeutic potential of baicalin against MCF-7 breast cancer cells: biochemical, in vitro, and computational perspectives. Frontiers in Pharmacology, 14, 1247923. [Link]

  • De La Torre, D., et al. (2006). Small molecules with antimicrobial activity against E. coli and P. aeruginosa identified by high-throughput screening. British journal of pharmacology, 149(3), 245-254. [Link]

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  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. [Link]

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Sources

An In-depth Technical Guide to 3-chloro-N-(2-methoxyphenyl)propanamide: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-N-(2-methoxyphenyl)propanamide, a key chemical intermediate in pharmaceutical synthesis. While a definitive historical record of its initial discovery is not prominently documented, its emergence is intrinsically linked to the broader development of N-arylamides and the industrial availability of its precursors, 2-methoxyaniline and 3-chloropropionyl chloride. This document elucidates the historical context of these precursors, details the established synthetic protocol for 3-chloro-N-(2-methoxyphenyl)propanamide, outlines its physicochemical properties, and discusses its notable application as an intermediate in the synthesis of pharmacologically relevant compounds.

Historical Context and Emergence

The history of 3-chloro-N-(2-methoxyphenyl)propanamide is best understood through the lens of its constituent chemical moieties and the evolution of synthetic chemistry. The N-arylamide functional group is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals. The development of reliable methods for amide bond formation in the 20th century paved the way for the synthesis of countless derivatives for biological screening.

The two primary building blocks of 3-chloro-N-(2-methoxyphenyl)propanamide are 2-methoxyaniline (o-anisidine) and 3-chloropropionyl chloride.

  • 2-Methoxyaniline (o-Anisidine): This aromatic amine has been a staple in the chemical industry for over a century, primarily used in the synthesis of dyes and pigments. Its availability and well-understood reactivity made it a logical choice for medicinal chemists exploring the pharmacological potential of substituted anilines.

  • 3-Chloropropionyl Chloride: This versatile bifunctional reagent, featuring a reactive acyl chloride and a chloro-substituted propyl chain, allows for a range of chemical transformations. It is a valuable building block for creating more complex molecular structures.

The synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide likely emerged from the systematic exploration of reactions between readily available anilines and acyl chlorides by academic and industrial researchers aiming to generate novel compounds for various applications, including potential pharmaceutical use.

Physicochemical Properties

A summary of the key physicochemical properties of 3-chloro-N-(2-methoxyphenyl)propanamide is presented in the table below.

PropertyValue
CAS Number 55860-23-6
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
Melting Point 68 °C[1]
Boiling Point 360.6±22.0 °C[1]
Appearance Neat
Purity Typically ≥95.0%

Synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide

The most common and straightforward method for the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide is the acylation of 2-methoxyaniline with 3-chloropropionyl chloride.

Reaction Scheme

Synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct r1 2-Methoxyaniline p1 3-chloro-N-(2-methoxyphenyl)propanamide r1->p1 + r2 3-Chloropropionyl chloride r2->p1 b1 HCl p1->b1 + Synthetic Workflow A 3-chloro-N-(2-methoxyphenyl)propanamide B Intramolecular Friedel-Crafts Acylation A->B C 8-Methoxy-3,4-dihydro-2(1H)-quinolinone B->C D Demethylation C->D E 8-Hydroxy-3,4-dihydro-2(1H)-quinolinone D->E

Sources

An In-depth Technical Guide to the Derivatives of 3-chloro-N-(2-methoxyphenyl)propanamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-chloro-N-(2-methoxyphenyl)propanamide is a versatile chemical scaffold with significant potential in medicinal chemistry and drug development. Its reactive chloropropyl chain and substituted phenyl ring offer a rich platform for the synthesis of a diverse array of derivatives. This technical guide provides a comprehensive overview of the synthesis, characterization, and structure-activity relationships (SAR) of these derivatives. We will delve into detailed experimental protocols for the synthesis of key analogues, explore the critical role of spectroscopic techniques in their structural elucidation, and discuss the burgeoning research into their therapeutic applications, with a focus on their potential as kinase inhibitors and antimicrobial agents.

Introduction: The Versatile Scaffold of 3-chloro-N-(2-methoxyphenyl)propanamide

Amide-containing molecules are fundamental building blocks in a vast number of biologically active compounds. The N-(2-methoxyphenyl)propanamide core, in particular, has garnered interest due to its structural resemblance to various pharmacophores. The presence of a methoxy group at the ortho position of the phenyl ring can influence the molecule's conformation and electronic properties, potentially leading to favorable interactions with biological targets. The key to the versatility of 3-chloro-N-(2-methoxyphenyl)propanamide lies in the electrophilic nature of the carbon bearing the chlorine atom, making it susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide range of functional groups, leading to the generation of extensive chemical libraries for biological screening.

This guide will explore the chemical space accessible from this starting material, providing researchers with the foundational knowledge to design and synthesize novel derivatives with tailored biological activities.

Synthesis of the Core Scaffold and its Key Derivatives

The synthetic journey begins with the preparation of the parent compound, 3-chloro-N-(2-methoxyphenyl)propanamide, followed by its diversification through nucleophilic substitution reactions.

Synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide

The most common and efficient method for the synthesis of the core scaffold is the acylation of 2-methoxyaniline with 3-chloropropionyl chloride.

Experimental Protocol:

  • Materials: 2-methoxyaniline, 3-chloropropionyl chloride, a suitable base (e.g., triethylamine or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Dissolve 2-methoxyaniline and the base in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.

    • Add 3-chloropropionyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield pure 3-chloro-N-(2-methoxyphenyl)propanamide.

Diagram of the Synthetic Workflow:

synthesis_workflow reagents 2-Methoxyaniline + 3-Chloropropionyl Chloride + Base reaction Acylation Reaction (Anhydrous Solvent, 0°C to RT) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product 3-chloro-N-(2-methoxyphenyl)propanamide purification->product derivative_synthesis cluster_nucleophiles Nucleophiles cluster_derivatives Derivatives start 3-chloro-N-(2-methoxyphenyl)propanamide reaction Nucleophilic Substitution (S_N2) start->reaction amine Amines (R-NH₂/R₂-NH) reaction->amine thiol Thiols (R-SH) reaction->thiol azide Azide (N₃⁻) reaction->azide cyanide Cyanide (CN⁻) reaction->cyanide amino_deriv Amino Derivatives amine->amino_deriv thio_deriv Thioether Derivatives thiol->thio_deriv azido_deriv Azido Derivatives azide->azido_deriv nitrile_deriv Nitrile Derivatives cyanide->nitrile_deriv kinase_binding cluster_interactions Potential Interactions scaffold N-(2-methoxyphenyl)propanamide Scaffold h_bond Hydrogen Bonding (Amide N-H and C=O) scaffold->h_bond interacts with hydrophobic Hydrophobic Interactions (Phenyl Ring) scaffold->hydrophobic interacts with linker_interaction Interaction of Side Chain (R-group) with Specific Pockets scaffold->linker_interaction presents atp_pocket ATP Binding Pocket of Kinase h_bond->atp_pocket hydrophobic->atp_pocket linker_interaction->atp_pocket

3-chloro-N-(2-methoxyphenyl)propanamide safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-chloro-N-(2-methoxyphenyl)propanamide

This guide provides a comprehensive overview of the essential safety and handling protocols for 3-chloro-N-(2-methoxyphenyl)propanamide (CAS No. 55860-23-6). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causality-driven understanding of safe laboratory practices. The protocols described herein are designed as self-validating systems to ensure the highest standards of safety and scientific integrity.

Introduction

3-chloro-N-(2-methoxyphenyl)propanamide is a substituted amide with potential applications in chemical synthesis and pharmaceutical research.[1][2] Like many halogenated organic compounds, its handling requires a meticulous approach to safety to mitigate potential risks to laboratory personnel and the environment. While comprehensive toxicological data for this specific isomer is not widely published, information from structurally related compounds necessitates a cautious and proactive safety posture. This guide is founded on the principle of minimizing all potential routes of exposure through a combination of robust engineering controls, stringent administrative procedures, and appropriate personal protective equipment.

Section 1: Hazard Assessment and Classification

A thorough understanding of a chemical's potential hazards is the foundation of safe handling. While specific GHS classification for 3-chloro-N-(2-methoxyphenyl)propanamide is limited, one provider classifies it as an irritant.[1] Data from analogous compounds, such as its isomer 3-chloro-N-(4-methoxyphenyl)propanamide, which is classified as harmful if swallowed (H302), and other chlorinated amides that exhibit higher toxicity, suggests that this compound should be handled as a substance of potential concern.[3][4]

Table 1: Potential GHS Hazard Profile

Hazard Class GHS Category Hazard Statement Basis of Concern
Acute Toxicity, Oral Category 4 (Potential) H302: Harmful if swallowed Based on data for the 4-methoxy isomer.[4]
Skin Corrosion/Irritation Category 2 (Potential) H315: Causes skin irritation General classification for irritant chemicals and related compounds.[1][5]
Serious Eye Damage/Irritation Category 2 (Potential) H319: Causes serious eye irritation General classification for irritant chemicals and related compounds.[5][6]

| Specific Target Organ Toxicity | Category 3 (Potential) | H335: May cause respiratory irritation | A common hazard for fine chemical powders and amides.[6] |

Note: This table is based on inferred hazards from related compounds and general chemical principles. This compound should be treated as potentially hazardous until fully characterized.

Section 2: A Proactive Safety Paradigm: The Hierarchy of Controls

Effective laboratory safety is not merely about personal protective equipment; it is a systematic approach to risk mitigation. The "Hierarchy of Controls" is a foundational concept that prioritizes the most effective and reliable control measures. The primary goal is to eliminate or reduce the hazard at its source.

Hierarchy_of_Controls cluster_controls The Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Remove the hazard Engineering Engineering Controls Substitution->Engineering Replace the hazard Administrative Administrative Controls Engineering->Administrative Isolate people from the hazard PPE Personal Protective Equipment (Least Effective) Administrative->PPE Change the way people work

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For 3-chloro-N-(2-methoxyphenyl)propanamide, applying this hierarchy means prioritizing work within a certified chemical fume hood (an engineering control) over sole reliance on a respirator (PPE).

Section 3: Standard Operating Procedures (SOP) for Safe Handling

Adherence to a detailed SOP is critical for minimizing exposure and ensuring reproducible safety outcomes.

Engineering Controls: The Primary Barrier
  • Chemical Fume Hood: All weighing, handling, and transfer of 3-chloro-N-(2-methoxyphenyl)propanamide must be conducted within a properly functioning chemical fume hood.[7] This is the most critical engineering control as it captures potentially harmful dusts and vapors at the source, preventing inhalation.[8]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Work areas should be equipped with accessible safety showers and eyewash stations, which should be tested regularly.[3][9]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard, but it provides a crucial barrier between the user and the chemical.[8] The selection of PPE must be based on a thorough risk assessment.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Best Practices
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8][10] Protects against accidental splashes and airborne dust particles. Goggles are required when there is a significant splash risk.
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Inspect gloves for tears or punctures before each use.[7] Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after glove removal.[11]
Body Protection Long-sleeved laboratory coat. Provides a removable barrier to protect skin and personal clothing from contamination.[3]

| Respiratory | Not required if work is performed within a certified chemical fume hood. | If a fume hood is unavailable or in case of control failure, a NIOSH-approved respirator may be necessary.[3] |

Administrative Controls and Personal Hygiene

These practices are designed to modify worker behavior and reduce the probability of exposure.

  • Access Control: Clearly designate areas where this compound is stored and handled. Limit access to authorized and trained personnel only.[10]

  • No Unattended Operations: Do not leave experiments involving this chemical unattended.

  • Hygiene: Wash hands and exposed skin thoroughly with soap and water after handling the compound and before leaving the laboratory.[3][6]

  • Prohibition of Consumption: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the laboratory where this chemical is used.[7][10] This prevents the primary route of accidental ingestion.

  • Labeling: All containers must be clearly labeled with the chemical name, CAS number, and relevant hazard warnings.[12]

Section 4: Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with these procedures before beginning any work.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

  • Inhalation: Immediately move the affected person to fresh air.[9][11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[3][11]

  • Skin Contact: Remove all contaminated clothing immediately.[11] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[11] Call a physician or poison control center immediately.[6]

Accidental Release and Spill Containment

A swift and organized response can prevent a small spill from becoming a major incident.

Spill_Response_Workflow cluster_spill Spill Response Workflow A Spill Occurs B Alert personnel Evacuate immediate area A->B C Assess spill size and risk B->C D Is the spill large or unmanageable? C->D E Call Emergency Response D->E Yes F Don appropriate PPE D->F No G Contain the spill Prevent entry into drains F->G H Carefully sweep solid or absorb liquid material G->H I Place waste in a labeled, sealed container H->I J Decontaminate area I->J K Dispose of waste as hazardous material J->K

Caption: A logical workflow for responding to a chemical spill.

Spill Cleanup Protocol:

  • Avoid breathing dust. Ensure adequate ventilation and wear full PPE, including respiratory protection if necessary.[11]

  • Prevent further leakage or spillage if it is safe to do so.[11] Do not let the chemical enter drains.[11]

  • For solid spills, carefully sweep or scoop the material into a suitable and closed container for disposal. Avoid actions that generate dust.[5]

  • Remove all sources of ignition.[11]

  • Once the material is collected, decontaminate the area and dispose of the collected waste and cleaning materials in accordance with all applicable regulations.[3][10]

Section 5: Storage and Waste Management

Proper storage and disposal are crucial for long-term safety and environmental protection.

Storage Conditions
  • Store containers tightly closed in a dry, cool, and well-ventilated place.[9][11]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5][13]

  • Store apart from foodstuff containers.[11]

Waste Disposal
  • All waste materials containing 3-chloro-N-(2-methoxyphenyl)propanamide must be treated as hazardous waste.

  • Dispose of contents and containers to an approved waste disposal plant.[6][9]

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[13]

Conclusion

The safe handling of 3-chloro-N-(2-methoxyphenyl)propanamide is predicated on a comprehensive understanding of its potential hazards and the diligent application of a multi-layered safety strategy. By prioritizing engineering controls, adhering to strict personal hygiene and PPE protocols, and being prepared for emergencies, researchers can confidently and safely work with this compound. This proactive, knowledge-based approach to safety is the cornerstone of responsible scientific practice.

References

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An In-depth Technical Guide to the Thermal Stability of 3-Chloro-N-(2-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of 3-chloro-N-(2-methoxyphenyl)propanamide, a key chemical intermediate. For researchers, scientists, and drug development professionals, understanding the thermal behavior of such molecules is paramount for ensuring safety, maintaining purity, and defining stable storage and handling conditions. This document outlines the strategic application of essential thermoanalytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and contextualizes these analyses within the regulatory landscape defined by ICH guidelines for forced degradation studies. By integrating theoretical considerations with detailed, field-proven experimental protocols, this guide serves as an authoritative resource for robustly characterizing the thermal liability of pharmaceutical building blocks.

Introduction: The Criticality of Thermal Stability Assessment

3-Chloro-N-(2-methoxyphenyl)propanamide (CAS No: 55860-23-6) is an N-aryl amide derivative that serves as a valuable precursor in the synthesis of various target molecules in the pharmaceutical and fine chemical industries.[1][2] The structural motifs present—a chlorinated alkyl chain and a substituted aromatic amide—suggest potential vulnerabilities to thermal stress. A thorough understanding of its thermal stability is not merely an academic exercise; it is a fundamental component of risk assessment and quality control.

Thermal decomposition can lead to:

  • Safety Hazards: Uncontrolled exothermic decomposition can result in runaway reactions, posing significant risks during manufacturing and storage.

  • Impurity Generation: Degradation products can compromise the purity of the final active pharmaceutical ingredient (API), potentially introducing toxic components and affecting therapeutic efficacy.

  • Process Inefficiency: Instability at processing temperatures can lead to yield loss and batch-to-batch variability.

This guide provides the scientific rationale and actionable protocols to proactively identify and mitigate these risks.

Physicochemical Profile and Structural Considerations

A foundational understanding of the molecule's properties is the first step in any stability investigation.

Table 1: Physicochemical Properties of 3-Chloro-N-(2-methoxyphenyl)propanamide

PropertyValueSource
CAS Number 55860-23-6[1]
Molecular Formula C₁₀H₁₂ClNO₂[3][4]
Molecular Weight 213.66 g/mol [3][4]
Appearance Solid (form to be determined by analysis)General
Melting Point Not consistently reported; requires experimental determination. An analog, 3-Chloro-N-(4-methoxyphenyl)propanamide, has a reported melting point of 126-128 °C.[5]N/A

From a structural standpoint, two key areas warrant investigation for thermal lability:

  • The N-Aryl Amide Bond: While generally stable, amide bonds can be susceptible to hydrolysis at extreme temperatures, especially in the presence of acidic or basic impurities.

  • The Alkyl Chloride: The C-Cl bond is a potential site for elimination or substitution reactions, which can be promoted by heat. Intramolecular cyclization to form a lactam is a plausible degradation pathway.

Core Experimental Workflow for Thermal Stability Assessment

A multi-faceted approach is required to build a complete stability profile. The workflow should be logical, starting with broad screening techniques and progressing to more detailed mechanistic and stress studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Forced Degradation (ICH Q1A) cluster_2 Phase 3: Analysis & Characterization A DSC Analysis (Melting, Decomposition Onset) C Solid-State Thermal Stress (Dry Heat, Humidity) A->C Identifies onset T° for stress study B TGA Analysis (Mass Loss vs. Temperature) B->C Quantifies volatility & decomposition E Stability-Indicating HPLC Method C->E D Solution-State Stress (Acid/Base Hydrolysis, Oxidation) D->E Analyze stressed samples F LC-MS for Degradant ID E->F Isolate & quantify degradants G Propose Degradation Pathway F->G Elucidate structures

Caption: A logical workflow for comprehensive thermal stability assessment.

Differential Scanning Calorimetry (DSC): Detecting Thermal Events

DSC is a cornerstone technique that measures the heat flow into or out of a sample as a function of temperature.[6] It provides critical data on melting, crystallization, and decomposition events.[7][8]

Expert Insight: The choice of DSC is deliberate; it is the primary tool for identifying the onset of an exothermic decomposition, which is the most critical safety-related parameter. A sharp endotherm will indicate the melting point, while a broad exotherm following the melt suggests decomposition.[9]

Protocol 4.1: DSC Screening for Thermal Hazards
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of 3-chloro-N-(2-methoxyphenyl)propanamide into a vented aluminum DSC pan. Crimp the pan with a vented lid.

    • Causality: A vented pan is crucial to allow any evolved gases during decomposition to escape, preventing a pressure buildup that could damage the instrument and skew the results.

  • Reference: Prepare an empty, crimped aluminum pan to serve as the reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

    • Causality: A 10 °C/min heating rate is standard for screening studies, balancing resolution with experimental time. The upper limit of 350 °C is chosen to ensure capture of most organic molecule decomposition events.

  • Atmosphere: Purge the DSC cell with an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis:

    • Identify the peak temperature of any endothermic events (melting point).

    • Determine the onset temperature of any exothermic events (decomposition). The onset temperature is the most conservative and critical value for safety assessments.

Table 2: Example DSC Data Interpretation

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Interpretation
Endotherm130.5132.895.4Melting of a crystalline form.
Exotherm195.2210.5-350.7Onset of thermal decomposition. This temperature should be considered the upper limit for safe handling.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition, desolvation, or dehydration.[10][11] It is highly complementary to DSC.[12]

Expert Insight: While DSC shows the energy of thermal events, TGA confirms that these events are associated with mass loss (i.e., decomposition) rather than a phase change like crystallization.[13] It can also quantify the amount of residual solvent or water, which can impact stability.[11]

Protocol 5.1: TGA for Decomposition Profiling
  • Instrument Calibration: Calibrate the TGA balance and temperature using appropriate standards.

  • Sample Preparation: Place 5-10 mg of 3-chloro-N-(2-methoxyphenyl)propanamide into a ceramic or platinum TGA crucible.[14]

    • Causality: A larger sample size than DSC is often used to improve the accuracy of mass loss measurements.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Atmosphere: Purge the furnace with inert nitrogen at 50 mL/min.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of each mass loss step. This is often calculated as the temperature at which 5% mass loss occurs (T₅).

    • Quantify the percentage of mass lost in each step.

G cluster_outputs Generated Data Profiles TGA_DSC TGA/DSC Instrument Sample: 3-chloro-N-(2-methoxyphenyl)propanamide Atmosphere: N₂ Heating Rate: 10 °C/min DSC_Curve DSC Curve Heat Flow (mW) Temperature (°C) TGA_DSC:f1->DSC_Curve:h Measures energy change TGA_Curve TGA Curve Weight (%) Temperature (°C) TGA_DSC:f1->TGA_Curve:w Measures mass change

Caption: The complementary nature of DSC and TGA experiments.

Forced Degradation Studies: Simulating Stress Conditions

Forced degradation, or stress testing, is a regulatory requirement under ICH Q1A guidelines.[15][16] Its purpose is to identify likely degradation products and establish stability-indicating analytical methods.[17] The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are formed at detectable levels.[18]

Expert Insight: These studies are not designed to determine shelf life but to understand the degradation pathways.[19] The conditions are intentionally more severe than those expected during storage.[16]

Protocol 6.1: Solid-State Thermal Stress Study
  • Sample Preparation: Place a thin layer (approx. 100 mg) of 3-chloro-N-(2-methoxyphenyl)propanamide in a clear glass vial. Prepare a separate vial for each time point and condition.

  • Stress Conditions: Place the vials in a calibrated stability oven at a temperature determined from the DSC/TGA data (e.g., 80 °C, a temperature well below the decomposition onset but high enough to accelerate degradation).

  • Time Points: Pull samples at predetermined intervals (e.g., 1, 3, 7, and 14 days).

  • Analysis: At each time point, dissolve a portion of the sample in a suitable solvent (e.g., acetonitrile/water) and analyze using a validated stability-indicating HPLC-UV method to quantify the parent compound and detect any degradation products.

Potential Decomposition Pathway

Based on the structure, a likely thermal degradation pathway involves an intramolecular cyclization. This is a common reaction for molecules containing a nucleophilic amide and an alkyl halide separated by a flexible chain.

G cluster_main Proposed Thermal Degradation Pathway Parent 3-Chloro-N-(2-methoxyphenyl)propanamide Intermediate Intramolecular Attack Parent->Intermediate Heat (Δ) Product 8-methoxy-3,4-dihydroquinolin-2(1H)-one (Lactam Product) Intermediate->Product Byproduct HCl Intermediate->Byproduct

Caption: Proposed intramolecular cyclization leading to a lactam and HCl.

This proposed pathway is critical because the generation of HCl gas can be corrosive and create pressure, while the formation of the lactam represents a significant impurity that must be monitored and controlled.

Conclusion and Risk Mitigation

The thermal stability assessment of 3-chloro-N-(2-methoxyphenyl)propanamide is a critical, multi-step process. Initial screening with DSC and TGA establishes the fundamental thermal profile and identifies the onset temperature for decomposition, a key safety parameter. Subsequent forced degradation studies, guided by ICH principles, provide insight into the degradation pathways and are essential for developing robust, stability-indicating analytical methods.

Key Findings & Mitigation Strategies:

  • Decomposition Onset: The DSC-determined onset of exothermic decomposition dictates the maximum safe temperature for handling, milling, and drying operations. A safety margin should always be applied.

  • Degradation Products: The likely formation of a lactam impurity and HCl requires that the manufacturing process includes controls to minimize thermal stress and that analytical methods are validated to detect and quantify this specific impurity.

  • Storage Conditions: Based on the solid-state stress testing, appropriate storage conditions (e.g., "store in a cool, dry place") can be scientifically justified to prevent the formation of degradants over the product's shelf life.

By following the integrated approach detailed in this guide, researchers and developers can ensure the safe handling, processing, and storage of 3-chloro-N-(2-methoxyphenyl)propanamide, leading to a higher quality and safer final product.

References

  • Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC)
  • Vertex AI Search. (2025).
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  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
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  • Chemsrc. (n.d.). 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6.
  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA)
  • PubChem. (n.d.). 3-chloro-N-(3-methoxyphenyl)propanamide.
  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.
  • PubChem. (n.d.). 3-chloro-N-(4-methoxyphenyl)propanamide.
  • Improved Pharma. (2022). Thermogravimetric Analysis.
  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA).
  • Chemsrc. (n.d.). 3-Chloro-N-(4-methoxy-phenyl)-propionamide | CAS#:19313-87-2.
  • Chemsrc. (n.d.). 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6.

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A Technical Guide to the Electrophilicity of 3-chloro-N-(2-methoxyphenyl)propanamide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

3-chloro-N-(2-methoxyphenyl)propanamide is a halogenated amide with significant potential in medicinal chemistry, primarily as a covalent modifier of biological targets. Its utility is intrinsically linked to its electrophilicity, which must be precisely understood and modulated to achieve therapeutic efficacy while minimizing off-target toxicity. This guide provides an in-depth analysis of the molecular features governing the reactivity of this compound. It details both experimental and computational methodologies for quantifying its electrophilic character, offers a comparative analysis with related structures, and discusses its strategic application in the design of targeted covalent inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important synthetic building block.

Introduction: The Role of Tuned Electrophilicity in Modern Drug Design

The deliberate design of covalent inhibitors has seen a resurgence in drug discovery, offering distinct advantages in potency and duration of action.[1] These molecules function by forming a stable, covalent bond with a nucleophilic amino acid residue (typically cysteine) on the target protein.[1] The success of this strategy hinges on a critical balance: the inhibitor must be sufficiently reactive to engage its target efficiently but not so reactive that it indiscriminately modifies other biological molecules, which can lead to toxicity.[2]

3-chloro-N-(2-methoxyphenyl)propanamide belongs to the class of chloroalkane amides, which serve as electrophilic "warheads" in targeted covalent inhibitors (TCIs).[3] The core of its reactivity lies in the carbon-chlorine bond, which is susceptible to nucleophilic attack.[4][5] Understanding the subtle interplay of electronic and steric factors that define the electrophilicity of this specific molecule is paramount for its rational deployment in drug design projects. The presence of chlorine, a common halogen in pharmaceuticals, can profoundly influence both potency and pharmacokinetic properties.[6][7][8][9]

Molecular Architecture and Determinants of Reactivity

The electrophilicity of 3-chloro-N-(2-methoxyphenyl)propanamide is not defined by the chloroalkane group alone. It is a composite property arising from the entire molecular structure. The key electrophilic center is the carbon atom bonded to the chlorine, which acts as the substrate for nucleophilic substitution reactions, typically following an SN2 mechanism.[4][5]

Key Influencing Factors:

  • Inductive Effect: The highly electronegative chlorine atom withdraws electron density from the adjacent carbon (C3), creating a partial positive charge (δ+) and making it susceptible to nucleophilic attack. The nearby amide carbonyl group further enhances this effect through its own electron-withdrawing nature.

  • Amide Moiety: The N-(2-methoxyphenyl)propanamide portion of the molecule plays a crucial role. The ortho-methoxy group on the phenyl ring can influence the conformation of the molecule and, through electronic effects, modulate the reactivity of the chloroalkane tail. Crystal structure analysis of a similar compound, 3-chloro-N-(4-methoxyphenyl)propanamide, shows that the aromatic ring is not in resonance with the amide system, suggesting its electronic influence is primarily inductive and steric.[10][11]

  • Steric Hindrance: The bulk of the N-aryl substituent can sterically shield the electrophilic carbon, potentially slowing the rate of reaction with a nucleophile. This can be a critical design element for tuning selectivity towards a specific protein pocket.

Below is a diagram illustrating the key molecular features that govern the compound's electrophilicity.

G cluster_0 Molecular Determinants of Electrophilicity A 3-chloro-N-(2-methoxyphenyl)propanamide B Electrophilic Center (δ+ Carbon at C3) A->B Site of Attack C Primary Leaving Group (Chloride Ion) B->C Bond Cleavage D Inductive Electron Withdrawal (Activating Effect) D->B Enhances δ+ E Steric & Electronic Modulation (N-Aryl Group) E->A Influences Conformation & Reactivity

Caption: Factors influencing the electrophilicity of the target molecule.

Quantitative Assessment of Electrophilic Reactivity

To apply 3-chloro-N-(2-methoxyphenyl)propanamide effectively, its reactivity must be quantified. This is typically achieved through a combination of experimental kinetic assays and computational modeling.[3][12]

Experimental Protocol: Kinetic Analysis with a Model Nucleophile

A standard method for assessing the intrinsic reactivity of an electrophile is to measure its rate of reaction with a biologically relevant model nucleophile, such as glutathione (GSH).[3][12]

Objective: To determine the second-order rate constant (k) for the reaction of 3-chloro-N-(2-methoxyphenyl)propanamide with GSH.

Materials:

  • 3-chloro-N-(2-methoxyphenyl)propanamide

  • L-Glutathione (reduced form)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • UV-Vis Spectrophotometer

  • Temperature-controlled cuvette holder

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 3-chloro-N-(2-methoxyphenyl)propanamide in a suitable organic solvent (e.g., DMSO).

    • Prepare stock solutions of GSH and DTNB in the phosphate buffer.

  • Reaction Setup:

    • In a cuvette, combine the phosphate buffer, GSH solution, and DTNB solution. Allow the mixture to equilibrate to the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a small volume of the electrophile stock solution. Mix thoroughly.

  • Data Acquisition:

    • Immediately begin monitoring the absorbance at 412 nm. This wavelength corresponds to the formation of the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which is produced when DTNB reacts with unreacted GSH.

    • As the electrophile consumes GSH, the rate of TNB²⁻ formation will decrease. Collect absorbance readings at regular intervals over time.

  • Data Analysis:

    • Convert the absorbance readings to concentrations of remaining GSH.

    • Plot the concentration of GSH versus time.

    • Under pseudo-first-order conditions (where the electrophile is in large excess), the rate of GSH depletion will follow first-order kinetics. The second-order rate constant can be calculated from the observed pseudo-first-order rate constant and the concentration of the electrophile.

Self-Validation and Controls:

  • Run a control reaction without the electrophile to measure the background rate of GSH oxidation.

  • Run a control reaction without GSH to ensure the electrophile does not interfere with the DTNB assay.

  • Perform the experiment at multiple concentrations of the electrophile to confirm second-order kinetics.

Computational Workflow: DFT-Based Electrophilicity Prediction

Density Functional Theory (DFT) is a powerful computational tool for predicting chemical reactivity.[2] It allows for the calculation of various properties that correlate with a molecule's electrophilicity.[3]

Objective: To calculate the LUMO (Lowest Unoccupied Molecular Orbital) energy and the electrophilicity index (ω) for 3-chloro-N-(2-methoxyphenyl)propanamide.

Methodology:

  • Structure Optimization:

    • Build the 3D structure of the molecule using a molecular editor.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*). This finds the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies).

  • Property Calculation:

    • From the output of the DFT calculation, extract the energies of the HOMO (Highest Occupied Molecular Orbital) and LUMO. A lower LUMO energy generally indicates a higher electrophilicity, as the molecule is more willing to accept electrons.

    • Calculate the global electrophilicity index (ω) using the formula: ω = (μ²)/(2η), where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO)/2) and η is the chemical hardness (η ≈ (E_LUMO - E_HOMO)/2).

The workflow for both experimental and computational assessment is visualized below.

G cluster_exp Experimental Workflow (Kinetic Assay) cluster_comp Computational Workflow (DFT) Exp1 Prepare Reagents (Electrophile, GSH, DTNB) Exp2 Initiate Reaction in Spectrophotometer Exp1->Exp2 Exp3 Monitor Absorbance (412 nm) vs. Time Exp2->Exp3 Exp4 Calculate Second-Order Rate Constant (k) Exp3->Exp4 Result Quantitative Reactivity Data Exp4->Result Comp1 Build & Optimize Molecular Structure Comp2 Calculate Electronic Properties (HOMO/LUMO Energies) Comp1->Comp2 Comp3 Derive Reactivity Indices (e.g., Electrophilicity Index ω) Comp2->Comp3 Comp3->Result

Caption: Dual workflows for assessing electrophilicity.

Comparative Analysis and Applications

The utility of 3-chloro-N-(2-methoxyphenyl)propanamide is best understood in context. Its reactivity can be compared to other common electrophilic warheads used in drug discovery.

Electrophilic WarheadGeneral StructureTypical ReactivityMechanism
Chloroacetamide/propanamide R-NH-CO-CH₂-CH₂-ClModerateSN2
AcrylamideR-NH-CO-CH=CH₂HighMichael Addition
2-ChloroacetamideR-NH-CO-CH₂-ClModerate to HighSN2
PropargylamideR-NH-CO-C≡CHLow (requires activation)Nucleophilic Addition

Table 1: Comparison of common electrophilic warheads.

The reactivity of 3-chloro-N-(2-methoxyphenyl)propanamide is generally considered moderate, making it a suitable candidate for achieving a balance between on-target activity and off-target safety. Unlike highly reactive acrylamides, chloroalkanes are less prone to reacting with softer nucleophiles, potentially offering a better selectivity profile. The synthesis is typically straightforward, involving the acylation of 2-methoxyaniline with 3-chloropropionyl chloride.[13]

Its primary application is as a key intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds or targeted covalent inhibitors where the chloro-propanamide moiety is the reactive "warhead" designed to alkylate a specific nucleophilic residue in a protein's binding pocket.[14]

Conclusion and Strategic Outlook

3-chloro-N-(2-methoxyphenyl)propanamide is a valuable tool in the medicinal chemist's arsenal. Its electrophilicity is governed by a predictable set of structural features, allowing for its rational incorporation into drug candidates. The moderate reactivity of the C-Cl bond provides a favorable starting point for developing selective covalent inhibitors. By employing the quantitative experimental and computational methods outlined in this guide, drug discovery teams can accurately characterize its reactivity profile, enabling the design of safer and more effective targeted therapies. Future work may focus on building quantitative structure-reactivity relationships (QSRR) for a library of N-aryl-3-chloropropanamides to further refine the predictive power of computational models and accelerate the design-test-learn cycle.

References

  • ResearchGate. Covalent inhibitor reactivity prediction by the electrophilicity index—in and out of scope. Available from: [Link]

  • National Institutes of Health (NIH). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. Available from: [Link]

  • Chemsrc. 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6. Available from: [Link]

  • National Institutes of Health (NIH). Selective and Effective: Current Progress in Computational Structure-Based Drug Discovery of Targeted Covalent Inhibitors. Available from: [Link]

  • ACS Publications. New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Available from: [Link]

  • National Institutes of Health (NIH). Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2. Available from: [Link]

  • Neuman, R. C. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Available from: [Link]

  • MDPI. Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Available from: [Link]

  • ResearchGate. (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. Available from: [Link]

  • National Institutes of Health (NIH). 3-Chloro-N-(4-methoxyphenyl)propanamide. Available from: [Link]

  • National Institutes of Health (NIH). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • Study Mind. Reactivity of Halogenoalkanes (A-Level Chemistry). Available from: [Link]

  • Chemguide. multiple nucleophilic substitution - halogenoalkanes and ammonia. Available from: [Link]

  • National Institutes of Health (NIH). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Available from: [Link]

  • PubChem. 3-chloro-N-(3-methoxyphenyl)propanamide. Available from: [Link]

  • Chemistry LibreTexts. 23.15: Preparation of Amines. Available from: [Link]

  • ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Available from: [Link]

  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

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Methodological & Application

Application Note & Synthesis Protocol: 3-chloro-N-(2-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide, a key intermediate in pharmaceutical research and development. The protocol details a robust N-acylation reaction between 2-methoxyaniline and 3-chloropropionyl chloride. Emphasis is placed on methodological causality, stringent safety procedures, and process validation through detailed work-up and characterization steps. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable and reproducible synthetic method.

Introduction and Scientific Context

3-chloro-N-(2-methoxyphenyl)propanamide is a substituted amide of significant interest as a versatile building block in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs).[1][2] Its structure incorporates a reactive chloropropyl chain and a methoxy-substituted phenyl ring, offering multiple sites for subsequent chemical modification.

The synthesis described herein proceeds via a nucleophilic acyl substitution, a cornerstone reaction in organic chemistry. Specifically, the nucleophilic primary amine of 2-methoxyaniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride.[3] The use of a non-nucleophilic base is critical to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion and preventing unwanted side reactions. This protocol has been optimized for high yield and purity, with a focus on practical execution in a standard laboratory setting.

Health and Safety: A Critical Prerequisite

The reagents used in this synthesis are hazardous and must be handled with extreme caution in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • 3-Chloropropionyl Chloride (CAS: 625-36-5): This substance is highly corrosive, flammable, and toxic. It causes severe skin burns and eye damage and can be fatal if inhaled.[4][5][6] It reacts violently with water and moisture.[7] All transfers should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • 2-Methoxyaniline / o-Anisidine (CAS: 90-04-0): This compound is toxic, a suspected carcinogen, and can be harmful if swallowed, inhaled, or absorbed through the skin.[8][9][10] It is also sensitive to air and moisture.

  • Triethylamine (CAS: 121-44-8): A flammable, corrosive liquid that can cause severe skin and eye irritation. It has a strong, unpleasant odor and should be handled with care.

  • Dichloromethane (DCM) (CAS: 75-09-2): A volatile solvent that is a suspected carcinogen. Avoid inhalation and skin contact.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[8][11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][11]

Reaction Scheme and Mechanism

The overall transformation is the N-acylation of 2-methoxyaniline:

Figure 1. Synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide.

The reaction mechanism involves the nucleophilic attack of the amine nitrogen onto the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. The triethylamine base then deprotonates the resulting ammonium salt to yield the final amide product and triethylammonium chloride.

Materials and Equipment

Reagents & Chemicals
ReagentCAS No.M.W. ( g/mol )GradeSupplier
2-Methoxyaniline90-04-0123.15≥99%Sigma-Aldrich
3-Chloropropionyl chloride625-36-5126.97≥98%Sigma-Aldrich
Triethylamine (TEA)121-44-8101.19≥99.5%, redistilledSigma-Aldrich
Dichloromethane (DCM)75-09-284.93Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)7647-01-036.461 M Aqueous SolutionFisher Scientific
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated Aqueous Sol.Fisher Scientific
Brine (NaCl solution)7647-14-558.44Saturated Aqueous Sol.Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Granular, ≥99%Fisher Scientific
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stir bar

  • Dropping funnel (125 mL) and reflux condenser with nitrogen inlet

  • Ice/water bath

  • Magnetic stirrer hotplate

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for recrystallization (Erlenmeyer flasks, Büchner funnel)

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • Standard laboratory glassware and consumables

Detailed Experimental Protocol

This protocol is based on established N-acylation methodologies.[12][13]

Reaction Setup and Execution
  • System Preparation: Assemble the 250 mL three-neck flask with a magnetic stir bar, dropping funnel, and condenser. Ensure all glassware is oven-dried. Purge the entire system with dry nitrogen gas.

  • Reagent Charging: To the reaction flask, add 2-methoxyaniline (5.0 g, 40.6 mmol, 1.0 equiv.) and anhydrous dichloromethane (100 mL). Stir until fully dissolved.

  • Base Addition: Add triethylamine (6.8 mL, 48.7 mmol, 1.2 equiv.) to the solution in the flask.

  • Cooling: Cool the stirred solution to 0 °C using an ice/water bath. Maintaining this temperature is crucial for controlling the initial exothermic reaction.

  • Acyl Chloride Addition: In a separate dry flask, dissolve 3-chloropropionyl chloride (4.1 mL, 44.7 mmol, 1.1 equiv.) in anhydrous dichloromethane (25 mL). Transfer this solution to the dropping funnel.

  • Controlled Reaction: Add the 3-chloropropionyl chloride solution dropwise to the cooled amine solution over a period of 30-45 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Let the reaction stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (eluent: 30% Ethyl Acetate in Hexane). The starting amine spot should disappear and a new, less polar product spot should appear.

Work-up and Isolation
  • Quenching: After completion, cool the reaction mixture again to 0 °C and slowly add 50 mL of deionized water to quench any unreacted acyl chloride.

  • Phase Separation: Transfer the mixture to a 500 mL separatory funnel. The organic (DCM) layer will be on the bottom.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove excess triethylamine).

    • 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 50 mL of brine (to remove bulk water).

    • Causality Note: Each wash removes specific impurities. The acid wash removes the base, the basic wash removes residual acid, and the brine wash facilitates phase separation.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate to dryness using a rotary evaporator to yield the crude product as an off-white solid.

Purification
  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. Slowly add hot deionized water until the solution becomes faintly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 50% ethanol/water.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically in the range of 80-90%.

Data Summary and Characterization

ParameterValueReference
Molecular FormulaC₁₀H₁₂ClNO₂[2]
Molecular Weight213.66 g/mol [2]
AppearanceWhite to off-white solidLab Observation
Melting Point68 °C[2]
Typical Yield80-90%Lab Observation
TLC Rf (30% EtOAc/Hex)~0.4Lab Observation

Expected Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~8.4 (s, 1H, NH), ~8.2 (d, 1H, Ar-H), ~6.8-7.1 (m, 3H, Ar-H), ~3.9 (t, 2H, CH₂Cl), ~3.85 (s, 3H, OCH₃), ~2.9 (t, 2H, COCH₂).

  • Mass Spec (ESI+): m/z 214.06 [M+H]⁺, 236.04 [M+Na]⁺.

Workflow Visualization

SynthesisWorkflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis prep_reagents Prepare Reagents (2-Methoxyaniline, TEA, DCM) setup Assemble Dry Glassware Under Nitrogen Atmosphere prep_reagents->setup prep_acyl Prepare Acyl Chloride Solution (3-Chloropropionyl Chloride in DCM) charge Charge Reagents & Cool to 0 °C setup->charge addition Dropwise Addition of Acyl Chloride charge->addition react Stir at Room Temp (4-6 hours) addition->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench wash Sequential Washes (HCl, NaHCO₃, Brine) quench->wash dry Dry Organic Layer (Na₂SO₄) wash->dry concentrate Concentrate via Rotovap (Crude Product) dry->concentrate recrystallize Recrystallize (Ethanol/Water) concentrate->recrystallize isolate Filter and Dry Crystals recrystallize->isolate analyze Characterize Final Product (MP, NMR, MS) isolate->analyze

Caption: Workflow for the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide.

References

  • Loba Chemie. (2016, June 8). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • VanDeMark Chemical. 3-CHLOROPROPIONYL CHLORIDE. [Link]

  • National Center for Biotechnology Information. "2-Methoxyaniline" PubChem Compound Database. [Link]

  • S D Fine-Chem Limited. O-ANISIDINE Safety Data Sheet. [Link]

  • Chemsrc. 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6. [Link]

  • Google Patents. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • MDPI. (2022, April 28). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. [Link]

  • National Center for Biotechnology Information. 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]

  • Google Patents. US6740758B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • National Center for Biotechnology Information. "3-chloro-N-(3-methoxyphenyl)propanamide" PubChem Compound Database. [Link]

  • ResearchGate. (2025, August 6). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. [Link]

  • ResearchGate. (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]

  • National Center for Biotechnology Information. "Aniline, 3-chloro-2-methoxy-" PubChem Compound Database. [Link]

  • Reddit. (2023, April 30). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. [Link]

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analytical methods for 3-chloro-N-(2-methoxyphenyl)propanamide quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantitative Analysis of 3-chloro-N-(2-methoxyphenyl)propanamide

Abstract

This application note provides a comprehensive guide with detailed protocols for the quantitative analysis of 3-chloro-N-(2-methoxyphenyl)propanamide (CAS: 55860-23-6). As a key intermediate or potential impurity in pharmaceutical manufacturing, its precise quantification is critical for ensuring product quality, safety, and regulatory compliance. This document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method is presented with a detailed protocol, validation strategy based on International Council for Harmonisation (ICH) guidelines, and a discussion of its relative merits, enabling researchers, scientists, and drug development professionals to select and implement the most appropriate method for their specific analytical needs.

Introduction: The Analytical Imperative

3-chloro-N-(2-methoxyphenyl)propanamide is an amide derivative whose presence and concentration in active pharmaceutical ingredients (APIs) or drug products must be carefully controlled.[1][2] The accurate measurement of such compounds is a cornerstone of pharmaceutical quality assurance, directly impacting safety and efficacy.[3] Regulatory bodies like the FDA mandate that analytical procedures used for quality control must be validated to demonstrate they are fit for their intended purpose.[4] This process ensures that the data generated is reliable, reproducible, and accurate.[5]

This guide is structured to provide not just procedural steps, but the scientific rationale behind them. We will explore three distinct, yet complementary, analytical techniques, each offering a different balance of sensitivity, selectivity, and throughput. All validation protocols described herein are designed in accordance with the principles outlined in the ICH Q2(R2) guideline, which provides a framework for validating analytical procedures.[6][7]

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle of Application: RP-HPLC-UV is the workhorse of pharmaceutical analysis for its robustness, cost-effectiveness, and suitability for non-volatile compounds containing a UV chromophore, such as the methoxyphenyl group in the target analyte. This method is ideal for routine quality control, assay, and purity testing where moderate sensitivity is sufficient.

Experimental Protocol: RP-HPLC-UV

1. Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Formic acid, 0.1% solution in water

  • 3-chloro-N-(2-methoxyphenyl)propanamide reference standard

  • Sample diluent: 50:50 (v/v) Acetonitrile:Water

2. Standard and Sample Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock standard with the sample diluent.

  • Sample Preparation: Accurately weigh the sample material, dissolve in the sample diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Conditions:

  • HPLC System: Standard HPLC or UHPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    10.0 30 70
    12.0 30 70
    12.1 70 30

    | 15.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 275 nm.

Workflow for HPLC-UV Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Reference Standard & Sample B Dissolve in Diluent (50:50 ACN:H2O) A->B C Prepare Calibration Curve Standards B->C D Filter Sample Solution (0.45 µm) B->D E Inject into HPLC System D->E F Separate on C18 Column E->F G Detect at 275 nm F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: Workflow for HPLC-UV quantification.

Method Validation Strategy & Example Data

The method's suitability must be confirmed through validation, following ICH Q2(R2) guidelines.[6][8] This involves demonstrating specificity, linearity, accuracy, precision, and establishing detection limits.[9][10]

Table 1: Example Validation Parameters for HPLC-UV Method

Parameter Acceptance Criteria Example Result
Specificity Analyte peak resolved from interferences Peak purity > 99.5%
Linearity (Range) Correlation coefficient (R²) ≥ 0.995 R² = 0.9998 (1-100 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0% 99.2% - 101.5%
Precision (Repeatability) RSD ≤ 2.0% RSD = 0.8% (n=6)
Precision (Intermediate) RSD ≤ 3.0% RSD = 1.5% (inter-day)
Limit of Detection (LOD) S/N ≥ 3 0.3 µg/mL

| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1.0 µg/mL |

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Application: GC-MS offers superior specificity compared to HPLC-UV due to the mass-selective nature of the detector.[11] It is an excellent confirmatory technique and is particularly useful for identifying and quantifying trace-level impurities. The analyte must be thermally stable and sufficiently volatile. While 3-chloro-N-(2-methoxyphenyl)propanamide may be amenable to direct analysis, derivatization can be explored to improve peak shape and thermal stability if needed.

Experimental Protocol: GC-MS

1. Reagents and Materials:

  • Dichloromethane (DCM), GC grade

  • Anhydrous Sodium Sulfate

  • 3-chloro-N-(2-methoxyphenyl)propanamide reference standard

  • Internal Standard (IS), e.g., Eicosane or a deuterated analog.

2. Standard and Sample Preparation:

  • Sample Extraction: For complex matrices, perform a liquid-liquid extraction. Dilute the aqueous sample, adjust pH if necessary, and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate.[12]

  • Stock Standard (1000 µg/mL): Prepare in dichloromethane.

  • Calibration Standards (0.1-20 µg/mL): Prepare by serial dilution. Spike each standard and the final sample extract with the internal standard to a fixed concentration (e.g., 5 µg/mL).

  • Sample Preparation: Extract the sample as described above. Concentrate the extract under a gentle stream of nitrogen and reconstitute in a known volume of dichloromethane containing the internal standard.

3. GC-MS Conditions:

  • GC-MS System: Standard GC with a Mass Selective Detector.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, Splitless mode at 250°C.

  • Oven Program:

    • Initial: 100°C, hold for 1 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: To be determined from the mass spectrum (e.g., the molecular ion or a major fragment).

    • Qualifier Ions: At least two other characteristic ions.

Workflow for GC-MS Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Liquid-Liquid Extraction (e.g., with DCM) B Dry Extract & Concentrate A->B C Reconstitute & Add Internal Standard B->C D Inject into GC-MS System C->D E Separate on DB-5ms Column D->E F Detect via EI-MS (SIM Mode) E->F G Integrate Ion Chromatograms F->G H Calculate Peak Area Ratios (Analyte/IS) G->H I Quantify using Calibration Curve H->I

Caption: Workflow for GC-MS quantification.

Method Validation Strategy & Example Data

Validation for GC-MS focuses on selectivity in the presence of matrix components and the stability of the analyte under thermal conditions.

Table 2: Example Validation Parameters for GC-MS Method

Parameter Acceptance Criteria Example Result
Selectivity No interfering peaks at the retention time of the analyte and its ions Confirmed in spiked matrix blanks
Linearity (Range) R² ≥ 0.995 R² = 0.9991 (0.1-20 µg/mL)
Accuracy (% Recovery) 95.0% - 105.0% 97.5% - 103.8%
Precision (Repeatability) RSD ≤ 5.0% RSD = 2.5% (n=6)
Limit of Detection (LOD) S/N ≥ 3 0.03 µg/mL

| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.1 µg/mL |

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Application: LC-MS/MS is the gold standard for ultra-trace quantification due to its exceptional sensitivity and selectivity.[13] By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, this technique can quantify the analyte at very low levels, even in highly complex matrices, often with minimal sample cleanup ("dilute-and-shoot").[14][15] This method is ideal for genotoxic impurity analysis, metabolite studies, or any application requiring the highest level of performance.

Experimental Protocol: LC-MS/MS

1. Reagents and Materials:

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • 3-chloro-N-(2-methoxyphenyl)propanamide reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS) is highly recommended.

2. Standard and Sample Preparation:

  • "Dilute-and-Shoot": The high selectivity of LC-MS/MS often allows for a simplified sample preparation.[16]

  • Stock Standard (100 µg/mL): Prepare in 50:50 ACN:Water.

  • Calibration Standards (0.1-100 ng/mL): Prepare by serial dilution. Spike each standard and sample with SIL-IS to a fixed concentration (e.g., 10 ng/mL).

  • Sample Preparation: Dilute the sample with 50:50 ACN:Water to bring the analyte concentration into the calibration range. Add SIL-IS, vortex, and inject.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system for fast analysis.

  • Column: C18 column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A fast gradient, typically 2-3 minutes total run time.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Positive.

  • MRM Transitions: (To be optimized by infusing the standard)

    • Analyte: Precursor Ion [M+H]⁺ → Product Ion (Quantifier), Precursor Ion [M+H]⁺ → Product Ion (Qualifier)

    • SIL-IS: Corresponding transition for the labeled standard.

Workflow for LC-MS/MS Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Dilute Sample in Mobile Phase B Add Stable Isotope Labeled Internal Standard (SIL-IS) A->B C Vortex and Transfer to Vial B->C D Inject into UHPLC-MS/MS C->D E Fast Separation on C18 Column D->E F Detect via ESI-MS/MS (MRM Mode) E->F G Integrate MRM Transitions F->G H Calculate Peak Area Ratios (Analyte/SIL-IS) G->H I Quantify using Calibration Curve H->I

Caption: Workflow for LC-MS/MS quantification.

Method Validation Strategy & Example Data

Validation must rigorously assess matrix effects (ion suppression or enhancement) by comparing the analyte response in a neat solution versus a post-extraction spiked matrix blank.

Table 3: Example Validation Parameters for LC-MS/MS Method

Parameter Acceptance Criteria Example Result
Selectivity No interfering MRM signal in blank matrix Confirmed
Linearity (Range) R² ≥ 0.995, weighted regression R² = 0.9985 (0.1-100 ng/mL)
Accuracy (% Recovery) 90.0% - 110.0% 94.6% - 106.2%
Precision (Repeatability) RSD ≤ 10.0% RSD = 4.1% (n=6)
Matrix Effect 85% - 115% 92% (no significant suppression)
Limit of Detection (LOD) S/N ≥ 3 0.03 ng/mL

| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.1 ng/mL |

Method Comparison and Selection

Choosing the right analytical method depends on the specific requirements of the analysis, including the required sensitivity, sample matrix, available equipment, and desired throughput.

Table 4: Comparison of Analytical Methods

Feature HPLC-UV GC-MS LC-MS/MS
Principle UV Absorbance Mass/Charge (EI) Precursor/Product Ion (ESI)
Selectivity Moderate High Very High
Sensitivity (LOQ) ~1 µg/mL ~0.1 µg/mL ~0.1 ng/mL
Sample Prep Simple (dissolution) Moderate (extraction) Minimal (dilution)
Throughput High Moderate Very High (with UHPLC)
Cost Low Medium High

| Best For | Routine QC, Assay | Confirmatory, Impurity ID | Trace/Genotoxic Impurities |

Conclusion

The quantification of 3-chloro-N-(2-methoxyphenyl)propanamide can be reliably achieved using several analytical techniques. RP-HPLC-UV serves as a robust and accessible method for routine quality control. GC-MS provides higher selectivity and is an excellent tool for confirmation and impurity analysis. For applications demanding the utmost sensitivity and specificity, such as trace-level impurity quantification in complex matrices, LC-MS/MS is the definitive choice. Each method, when properly developed and validated according to ICH guidelines, provides a self-validating system that ensures the generation of trustworthy and accurate data, upholding the principles of scientific integrity in drug development.[8][17]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • LCGC North America. (2014). Validation of Impurity Methods, Part II. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • PharmTech. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • SciELO Brazil. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]

  • World Journal of Pharmaceutical Research. (2015). Analytical method validation: A brief review. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • ALS. (2021). ANALYTICAL METHOD SUMMARIES. [Link]

  • ALS. (2023). Analytical Method Summaries. [Link]

  • Agilent Technologies. (2018). Sample Preparation in a Bioanalytical Workflow - Part 2. [Link]

  • Agilent Technologies. (2014). Sample Preparation Fundamentals for Chromatography. [Link]

  • Agilent Technologies. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]

  • LCGC North America. (2013). A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry. [Link]

  • DEA. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]

  • Royal Society of Chemistry. (2014). Analytical Methods. [Link]

  • Agilent Technologies. The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS. [Link]

  • ChemSrc. (2025). 3-Chloro-N-(2-methoxyphenyl)propanamide. [Link]

  • Journal of Chemical Health Risks. (2023). Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. [Link]

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A Stability-Indicating HPLC Method for the Analysis of 3-chloro-N-(2-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Abstract

This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-chloro-N-(2-methoxyphenyl)propanamide. The developed isocratic reversed-phase method is designed for researchers, scientists, and drug development professionals, offering a reliable protocol for purity and stability assessments. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring accuracy, precision, linearity, and specificity.[1][2][3] This document provides a comprehensive guide, from the foundational principles of method development to a step-by-step experimental protocol and forced degradation studies, establishing the stability-indicating nature of the assay.

Introduction

3-chloro-N-(2-methoxyphenyl)propanamide is an organic compound with potential applications in pharmaceutical and chemical research. As with any compound intended for further development, a reliable and validated analytical method is crucial for ensuring its quality, purity, and stability. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[3][4] This application note details the development and validation of a stability-indicating HPLC method, a critical tool for assessing the intrinsic stability of a drug substance and for monitoring its degradation products.

The method described herein is tailored to the physicochemical properties of 3-chloro-N-(2-methoxyphenyl)propanamide, providing a practical and scientifically sound approach for its analysis.

Physicochemical Properties of 3-chloro-N-(2-methoxyphenyl)propanamide

A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.

PropertyValueSource
Chemical Structure Chemical Structure of 3-chloro-N-(2-methoxyphenyl)propanamide
Molecular Formula C₁₀H₁₂ClNO₂[5]
Molecular Weight 213.66 g/mol [5]
Melting Point 68 °C[4]
Predicted pKa 13.57 ± 0.70[4]
Predicted LogP 1.8[5]

The presence of an aromatic ring and an amide group suggests that the compound will exhibit significant UV absorbance, making UV detection a suitable choice. The moderate polarity, indicated by the predicted LogP, makes reversed-phase chromatography an ideal separation mode.

HPLC Method Development and Rationale

The selection of chromatographic parameters is based on the physicochemical properties of 3-chloro-N-(2-methoxyphenyl)propanamide and established principles of reversed-phase HPLC.

Column Selection

A C18 (octadecylsilane) column is chosen as the stationary phase. C18 columns are versatile and widely used in reversed-phase HPLC, offering excellent retention and separation for a broad range of moderately polar to non-polar compounds. The hydrophobic interactions between the non-polar C18 stationary phase and the aromatic and alkyl regions of the analyte will provide good retention. A phenyl-hexyl column could also be a suitable alternative, as it offers unique selectivity for aromatic compounds.[6][7][8]

Mobile Phase Selection

An isocratic mobile phase consisting of a mixture of acetonitrile and water is selected. Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low viscosity. The ratio of acetonitrile to water is optimized to achieve a suitable retention time and resolution of the analyte from potential impurities. The addition of a small percentage of an acid, such as 0.1% formic acid , to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of any residual silanol groups on the stationary phase.[9][10][11]

Detection

A Photodiode Array (PDA) or Diode Array Detector (DAD) is recommended for this analysis.[1][5][12][13] A PDA detector offers several advantages over a single-wavelength UV detector, including:

  • Simultaneous multi-wavelength detection: Allows for the determination of the optimal detection wavelength for the analyte and any impurities.[12]

  • Peak purity analysis: The ability to acquire the full UV spectrum across a chromatographic peak allows for the assessment of peak purity, which is crucial for a stability-indicating method.[1][5]

Based on the presence of the aromatic ring, a detection wavelength in the range of 230-280 nm is anticipated to provide good sensitivity. The final wavelength should be selected based on the UV spectrum of the analyte.

Experimental Protocol

Materials and Reagents
  • 3-chloro-N-(2-methoxyphenyl)propanamide reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) (for forced degradation studies)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and PDA/DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA/DAD at 254 nm (or optimal wavelength determined by UV scan)
Run Time 10 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-chloro-N-(2-methoxyphenyl)propanamide reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the working standard solution, using the mobile phase as the diluent.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]

System Suitability

System suitability testing is an integral part of any analytical method and ensures the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[2][10][11]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the sample solution with 1N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample solution with 1N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acid and base-treated samples and dilute all samples to the target concentration with the mobile phase before analysis. The chromatograms of the stressed samples should be compared to that of an unstressed sample to evaluate the separation of the main peak from any degradation products.

Figure 1: Workflow for Forced Degradation Studies.

Linearity

The linearity of the method should be established across a range of concentrations. A minimum of five concentrations is recommended.[3]

ParameterAcceptance Criteria
Concentration Range 25 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy should be assessed by the recovery of known amounts of analyte spiked into a placebo or sample matrix.

ParameterAcceptance Criteria
Spike Levels 80%, 100%, 120% of the nominal concentration
Recovery 98.0% - 102.0%
Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

ParameterAcceptance Criteria
Repeatability (n=6) RSD ≤ 2.0%
Intermediate Precision (n=6) RSD ≤ 2.0%
Robustness

The robustness of the method is its ability to remain unaffected by small, deliberate variations in method parameters.

ParameterVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase Composition ± 2% organic

The system suitability parameters should be checked for each variation.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of 3-chloro-N-(2-methoxyphenyl)propanamide. The detailed protocol, including method validation and forced degradation studies, ensures that the method is robust, reliable, and stability-indicating. This method is suitable for routine quality control, purity assessment, and stability testing in research and drug development settings.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • SCION Instruments. Diode Array Detector HPLC | DAD. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • PubChem. 3-chloro-N-(3-methoxyphenyl)propanamide. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • GenTech Scientific. A Brief Overview of PDA Detectors in HPLC. [Link]

  • Aurora Pro Scientific. HPLC Column Selection Guide. [Link]

  • International Journal of Pharmaceutical Sciences and Research. STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]

  • Chromtech. HPLC Column Selection Guide. [Link]

  • Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. [Link]

  • Maxi Scientific. How to Select the Proper HPLC Column for Your Application. [Link]

  • Waters. Waters Column Selection Guide for Polar Compounds. [Link]

  • ResearchGate. How can I separate drugs with carboxylic and amide groups by using HPLC? [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

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Application Note: A Robust GC-MS Method for the Identification and Quantification of Impurities in 3-chloro-N-(2-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the comprehensive analysis of impurities in 3-chloro-N-(2-methoxyphenyl)propanamide, an important chemical intermediate. Ensuring the purity of active pharmaceutical ingredients (APIs) and their precursors is a critical requirement mandated by global regulatory bodies.[1][2] This document provides a complete protocol, from sample preparation to data analysis, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4] We will explore the rationale behind potential process-related and degradation impurities, detail a step-by-step analytical procedure, and outline the necessary validation parameters to ensure the method is fit for its intended purpose in research, development, and quality control environments.

Introduction: The Imperative of Impurity Profiling

3-chloro-N-(2-methoxyphenyl)propanamide is a substituted amide derivative with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals.[5] In the pharmaceutical industry, even minute quantities of impurities can impact the safety, efficacy, and stability of the final drug product.[1] Regulatory frameworks, such as the ICH Q3A(R2) guideline, mandate the reporting, identification, and qualification of impurities in new drug substances.[4][6]

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind the protocol, ensuring a deep understanding of the analytical system. The objective is to provide a trustworthy, self-validating method that can be confidently implemented and adapted.

Understanding Potential Impurities

A robust analytical method begins with a theoretical understanding of the impurities that may be present. These can be broadly categorized as process-related impurities (arising from the manufacturing process) and degradation products (forming during storage).[2][6] The typical synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide involves the acylation of 2-methoxyaniline with 3-chloropropionyl chloride.

cluster_start Starting Materials cluster_process Synthesis Process cluster_impurities Potential Impurities SM1 2-Methoxyaniline API 3-chloro-N-(2-methoxyphenyl)propanamide (API) SM1->API Reacts with Imp1 Impurity A: Unreacted 2-Methoxyaniline SM1->Imp1 Process (unreacted) SM2 3-Chloropropionyl chloride SM2->API Imp2 Impurity B: 3-Chloropropanoic acid (from hydrolysis of SM2) SM2->Imp2 Process (hydrolysis) Imp3 Impurity C: N,N-bis(3-chloropropanoyl) -2-methoxyaniline API->Imp3 Process (side-reaction) Imp4 Impurity D: N-(2-methoxyphenyl)acrylamide API->Imp4 Degradation (elimination) Imp5 Impurity E: 3-hydroxy-N-(2-methoxyphenyl) propanamide API->Imp5 Degradation (hydrolysis)

Caption: Origin of potential impurities in 3-chloro-N-(2-methoxyphenyl)propanamide synthesis.

  • Process-Related Impurities:

    • Starting Materials: Unreacted 2-methoxyaniline and residual 3-chloropropionyl chloride (or its hydrolysis product, 3-chloropropanoic acid).

    • By-Products: Di-acylation of the starting amine can lead to N,N-bis(3-chloropropanoyl)-2-methoxyaniline, particularly if reaction conditions are not carefully controlled.

  • Degradation Products:

    • Elimination Product: The chloro-alkane chain can undergo elimination to form N-(2-methoxyphenyl)acrylamide.

    • Hydrolysis Product: The terminal chlorine can be hydrolyzed to yield 3-hydroxy-N-(2-methoxyphenyl)propanamide. Amide bond hydrolysis, while less common under typical storage conditions, could also occur.

Analytical Method Workflow

A systematic approach is essential for reproducible results. The overall workflow, from sample receipt to final report, is outlined below. This workflow ensures that each step is logically sequenced and contributes to the integrity of the final data.

prep_node prep_node analysis_node analysis_node data_node data_node A 1. Sample Preparation - Weighing - Dissolution - Filtration B 2. System Suitability Test (SST) - Inject standard mixture - Verify resolution, tailing factor, S/N A->B Prepare SST Solution C 3. GC-MS Analysis - Inject Sample - Acquire Data (Full Scan / SIM) B->C If SST Passes D 4. Data Processing - Peak Integration - Spectral Deconvolution C->D E 5. Impurity Identification - Match Retention Time (RT) - Compare Mass Spectra to Library/Standard D->E F 6. Quantification & Reporting - Calculate concentration vs. standard - Report impurities > reporting threshold E->F

Caption: General workflow for GC-MS impurity analysis.

Detailed Experimental Protocol

This protocol is designed for a standard capillary GC-MS system. Analysts should verify the suitability of these parameters for their specific instrumentation.

Materials and Reagents
  • Solvent: Dichloromethane (DCM), HPLC or GC grade.

  • Sample: 3-chloro-N-(2-methoxyphenyl)propanamide drug substance.

  • Reference Standards: If available, certified reference standards of the API and potential impurities.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[7][8]

  • Filters: 0.22 µm PTFE syringe filters.[9]

Standard and Sample Preparation

Proper sample preparation is critical for accurate analysis and to prevent contamination of the GC system.[10][11]

  • Stock Standard Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the 3-chloro-N-(2-methoxyphenyl)propanamide reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with DCM. This is the Stock Standard.

  • System Suitability Solution (SSS):

    • If impurity standards are available, prepare a solution containing the API at ~100 µg/mL and each impurity at ~1 µg/mL in DCM. This solution is used to verify chromatographic performance.

  • Sample Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the 3-chloro-N-(2-methoxyphenyl)propanamide sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with DCM.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.[9]

Causality: DCM is chosen as the solvent due to its volatility and ability to dissolve the analyte.[8] Filtering is a non-negotiable step to remove particulate matter that could block the injector or contaminate the column.[9][10]

GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point for method development.

Parameter Setting Justification
GC System Agilent 8890 GC or equivalentN/A
MS System Agilent 5977B MSD or equivalentN/A
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column offers excellent general-purpose separation for a wide range of analyte polarities.
Inlet Split/SplitlessN/A
Inlet Temp. 270 °CEnsures rapid and complete volatilization of the analyte and impurities without thermal degradation.
Injection Mode Splitless (1 min purge time)Maximizes transfer of trace impurities onto the column, enhancing sensitivity.[7]
Injection Vol. 1 µLStandard volume for capillary columns.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program - Initial Temp: 70 °C, hold 2 min - Ramp: 15 °C/min to 280 °C - Hold: 5 minThe initial hold allows for solvent focusing. The temperature ramp effectively separates volatile starting materials from the higher-boiling API and degradation products.
MS Source Temp. 230 °CStandard temperature for EI source stability.
MS Quad Temp. 150 °CStandard temperature for quadrupole stability.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard, robust ionization technique that produces reproducible, library-searchable mass spectra.
Acquisition Mode Full ScanUsed for initial identification of unknown impurities.
Scan Range m/z 40 - 450Covers the molecular ions and fragmentation patterns of the API and all potential impurities.

Method Validation

To ensure the method is trustworthy and fit for purpose, it must be validated according to ICH Q2(R2) guidelines.[12][13][14] The key validation parameters for an impurity method are summarized below.

Parameter Purpose Acceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities.Peak purity analysis (MS) shows no co-elution. Baseline resolution (>1.5) between API and known impurities.
LOD & LOQ To determine the lowest concentration of an impurity that can be reliably detected and quantified.LOD: Signal-to-Noise ratio ≥ 3:1. LOQ: Signal-to-Noise ratio ≥ 10:1.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.995 for each impurity over the specified range.
Accuracy To assess the closeness of the test results to the true value.% Recovery of spiked impurities should be within 80-120% at three concentration levels.
Precision To demonstrate the method's reproducibility (repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 15% at the LOQ, and ≤ 10% at higher concentrations.
Range The interval over which the method is precise, accurate, and linear.From the LOQ to 120% of the specification limit for each impurity.[13]
Robustness To show the method is unaffected by small, deliberate variations in parameters (e.g., flow rate, temp. ramp).System suitability parameters remain within limits; impurity results are not significantly affected.

Data Analysis and Interpretation

Identification

An impurity is identified by a two-factor confirmation:

  • Retention Time (RT) Matching: The RT of a peak in the sample chromatogram must match the RT of the corresponding reference standard (if available), typically within ±2%.

  • Mass Spectrum Matching: The EI mass spectrum of the unknown peak must be compared to the spectrum of a reference standard or a validated spectral library. Key fragments for 3-chloro-N-(2-methoxyphenyl)propanamide (MW: 213.66 g/mol ) would include the molecular ion (m/z 213/215) and fragments corresponding to the methoxyphenylamine cation (m/z 123) and the chloropropionyl cation (m/z 90/92).

Quantification

For impurities above the reporting threshold (typically 0.05% as per ICH Q3A), quantification is necessary.[3] The concentration is calculated using the principle of relative response factor (RRF) or, more accurately, by using an external standard calibration curve for each specific impurity.

If an impurity standard is not available, the level can be estimated by comparing its peak area to the peak area of the API, assuming an RRF of 1.0.[6] However, this assumption must be clearly stated and justified.[6]

Example Data Table (Hypothetical)

Compound Expected RT (min) Key m/z Ions Classification
2-Methoxyaniline ~5.5 123, 108, 92 Starting Material
3-Chloropropanoic acid ~6.2 108, 90, 63 Process Impurity
3-chloro-N-(2-methoxyphenyl)propanamide ~11.8 213, 123, 90 API
N-(2-methoxyphenyl)acrylamide ~12.1 177, 123, 55 Degradation Product

| 3-hydroxy-N-(2-methoxyphenyl)propanamide | ~12.5 | 195, 123, 73 | Degradation Product |

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the GC-MS analysis of impurities in 3-chloro-N-(2-methoxyphenyl)propanamide. By explaining the rationale behind potential impurities and analytical parameters, it equips scientists with the knowledge to not only execute the protocol but also to troubleshoot and adapt it. The integration of principles from ICH guidelines ensures that the method is robust, trustworthy, and suitable for use in regulated environments. Adherence to the detailed validation protocol will confirm that the analytical procedure is fit for its intended purpose, ultimately contributing to the quality and safety of developmental chemical entities.

References

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • TechnoBridge. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • CD Bioparticles. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Asphalion. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2022). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). Retrieved from [Link]

  • Organomation. (n.d.). Gas Chromatography Sample Preparation. Retrieved from [Link]

  • Conquer Scientific. (2023). The Role of Sample Preparation in Gas Chromatography Analysis. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of 3-chloro-N-(2-methoxyphenyl)propanamide in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Precursor for High-Value Heterocycles

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-chloro-N-(2-methoxyphenyl)propanamide emerges as a particularly valuable and versatile precursor for the synthesis of various nitrogen-containing heterocyclic scaffolds.[1] Its structure is primed for intramolecular cyclization reactions, featuring two key reactive sites: an electrophilic sp³-hybridized carbon bearing a chlorine atom, which serves as an excellent leaving group, and a nucleophilic N-aryl system. The presence of an ortho-methoxy group on the phenyl ring not only activates the aromatic system towards electrophilic substitution but also sterically and electronically influences the regiochemical outcome of cyclization reactions.

This guide provides an in-depth exploration of the application of 3-chloro-N-(2-methoxyphenyl)propanamide in the synthesis of dihydroquinolinones, a core motif in numerous biologically active compounds. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss the critical parameters that ensure high-yield, reproducible outcomes.

Part 1: Synthesis of 8-Methoxy-3,4-dihydroquinolin-2(1H)-one via Intramolecular Friedel-Crafts Acylation

The most direct and powerful application of 3-chloro-N-(2-methoxyphenyl)propanamide is its conversion to 8-methoxy-3,4-dihydroquinolin-2(1H)-one. This transformation proceeds via an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type reaction), a robust and reliable method for forming six-membered rings.

Mechanistic Insight & Causality

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA). The Lewis acid coordinates to the carbonyl oxygen of the amide, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the formation of an acylium ion or a highly polarized complex. The electron-rich aromatic ring, activated by the ortho-methoxy group, then acts as the nucleophile, attacking the electrophilic carbon of the chloropropyl chain to forge the new carbon-carbon bond. The ortho-methoxy group directs the cyclization to the C-6 position of the phenyl ring, leading exclusively to the formation of the 8-methoxy substituted quinolinone. Subsequent proton loss re-aromatizes the ring, and hydrolysis of the intermediate complex yields the final product.

The choice of catalyst is critical. Aluminum chloride is a strong Lewis acid suitable for less reactive substrates but may require anhydrous conditions and careful temperature control. Polyphosphoric acid can act as both a catalyst and a solvent, often providing a milder and more manageable reaction environment.

G SM 3-Chloro-N-(2-methoxyphenyl)propanamide Complex Activated Amide-Lewis Acid Complex SM->Complex Coordination LA Lewis Acid (e.g., AlCl₃, PPA) LA->Complex Cyclized Cyclized Intermediate (Sigma Complex) Complex->Cyclized Intramolecular Electrophilic Attack Product 8-Methoxy-3,4-dihydroquinolin-2(1H)-one Cyclized->Product Workup H_loss Proton Loss & Re-aromatization Cyclized->H_loss H_loss->Product G start Start setup 1. Assemble Flask Add AlCl₃ & DCM Cool to 0°C start->setup add_sm 2. Add Substrate Solution (in DCM) Dropwise setup->add_sm react 3. Stir at RT for 12-16h Monitor by TLC add_sm->react quench 4. Quench with Ice/HCl (Caution: Exothermic!) react->quench extract 5. Extract with Ethyl Acetate quench->extract wash 6. Wash Organic Layer (HCl, NaHCO₃, Brine) extract->wash dry 7. Dry (MgSO₄) & Concentrate wash->dry purify 8. Recrystallize (EtOAc/Hexanes) dry->purify end End Product purify->end G SM 3-Chloro-N-(2-methoxyphenyl)propanamide Intermediate N-Substituted 3-aminopropanamide SM->Intermediate Nucleophilic Substitution (SN2) Amine R-NH₂ Amine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydrative Condensation Activation Activation Step (e.g., PCl₅, POCl₃) Activation->Cyclization Product Benzodiazepine Derivative Cyclization->Product

Sources

The Versatile Alkylating Agent: A Guide to 3-chloro-N-(2-methoxyphenyl)propanamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis, characterization, and application of 3-chloro-N-(2-methoxyphenyl)propanamide as a key alkylating agent in organic synthesis. This guide is designed to offer not only detailed protocols but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical utility.

Introduction: Unveiling the Potential of a Key Intermediate

3-chloro-N-(2-methoxyphenyl)propanamide is a bifunctional organic molecule of significant interest in contemporary organic synthesis, particularly in the construction of novel pharmaceutical scaffolds. Its structure, featuring a reactive primary alkyl chloride and a substituted aromatic amide, makes it a valuable precursor for introducing the N-(2-methoxyphenyl)propanamide moiety into a variety of molecular frameworks. The strategic placement of the methoxy group on the aromatic ring can influence the molecule's conformation and its interactions within biological systems, a feature often exploited in drug design. The chloro- and methoxy- substituents can play significant roles in modulating the pharmacokinetic and pharmacodynamic properties of a drug molecule.[1]

This guide will delve into the practical aspects of utilizing this reagent, from its synthesis and characterization to its application in alkylation reactions with a focus on N-alkylation of heterocyclic amines, a common motif in many biologically active compounds.

Synthesis and Characterization of 3-chloro-N-(2-methoxyphenyl)propanamide

The synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide is typically achieved through the acylation of 2-methoxyaniline (o-anisidine) with 3-chloropropionyl chloride. This reaction is a straightforward and efficient method for preparing the title compound on a laboratory scale.

Synthetic Protocol

The following protocol is adapted from a well-established procedure for the synthesis of the isomeric N-(4-methoxyphenyl)-3-chloropropionamide and is expected to provide the desired product in good yield and purity.[2]

Reaction Scheme:

Synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide cluster_reactants Reactants cluster_products Products 2-methoxyaniline 2-Methoxyaniline (o-anisidine) target_compound 3-chloro-N-(2-methoxyphenyl)propanamide 2-methoxyaniline->target_compound + 3-chloropropionyl_chloride 3-Chloropropionyl chloride 3-chloropropionyl_chloride->target_compound + hcl HCl

Caption: Synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide.

Materials:

  • 2-Methoxyaniline (o-anisidine)

  • 3-Chloropropionyl chloride

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Toluene

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxyaniline (1.0 eq.) and sodium bicarbonate (1.2 eq.) or triethylamine (1.2 eq.) in dichloromethane or toluene.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 eq.) in the same solvent to the stirred mixture over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer, and wash it sequentially with 1 M HCl (if using triethylamine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 3-chloro-N-(2-methoxyphenyl)propanamide.

Characterization Data

The structural integrity of the synthesized 3-chloro-N-(2-methoxyphenyl)propanamide should be confirmed by standard analytical techniques. The following table summarizes the expected characterization data based on the analysis of its isomers and related compounds.[3][4]

PropertyData
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃) δ (ppm): 8.0-8.5 (br s, 1H, NH), 6.8-7.2 (m, 4H, Ar-H), 3.8-4.0 (t, 2H, CH₂Cl), 3.85 (s, 3H, OCH₃), 2.8-3.0 (t, 2H, CH₂CO)
¹³C NMR (CDCl₃) δ (ppm): 169-171 (C=O), 147-149 (C-OCH₃), 127-129 (C-NH), 120-124 (Ar-CH), 110-112 (Ar-CH), 55-57 (OCH₃), 40-42 (CH₂Cl), 38-40 (CH₂CO)
IR (KBr, cm⁻¹) 3250-3350 (N-H stretch), 1650-1670 (C=O stretch, Amide I), 1520-1550 (N-H bend, Amide II), 1240-1260 (C-O stretch), 740-760 (C-Cl stretch)
Mass Spec (EI) m/z (%): 213/215 (M⁺, 3:1), 178, 123, 92

Application as an Alkylating Agent in Organic Synthesis

The primary utility of 3-chloro-N-(2-methoxyphenyl)propanamide in organic synthesis lies in its function as an electrophile in nucleophilic substitution reactions. The terminal chloro group is susceptible to displacement by a wide range of nucleophiles, allowing for the introduction of the N-(2-methoxyphenyl)propanamide moiety into various molecular scaffolds.

General Mechanism of N-Alkylation

The N-alkylation of amines with 3-chloro-N-(2-methoxyphenyl)propanamide typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the nitrogen atom of the nucleophilic amine attacks the electrophilic carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. The reaction is often facilitated by a base to neutralize the hydrogen chloride generated.

SN2_Mechanism Alkylating_Agent Cl-CH₂CH₂-CO-NH-Ar TS TS Alkylating_Agent->TS Base Base Salt Base-H⁺ Cl⁻ TS->Salt Product Product TS->Product

Caption: General Sₙ2 mechanism for N-alkylation.

Protocol: N-Alkylation of a Heterocyclic Amine

This protocol provides a general procedure for the N-alkylation of a heterocyclic amine, a common transformation in the synthesis of kinase inhibitors and other biologically active molecules.

Materials:

  • 3-chloro-N-(2-methoxyphenyl)propanamide

  • Heterocyclic amine (e.g., imidazole, pyrazole, or their derivatives)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Deionized water

  • Brine

Procedure:

  • To a stirred suspension of the heterocyclic amine (1.0 eq.) and potassium carbonate (1.5 eq.) or cesium carbonate (1.5 eq.) in DMF or acetonitrile, add 3-chloro-N-(2-methoxyphenyl)propanamide (1.1 eq.).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

Experimental Workflow and Logical Relationships

The successful application of 3-chloro-N-(2-methoxyphenyl)propanamide as an alkylating agent involves a systematic workflow, from the synthesis of the reagent to the final characterization of the alkylated product.

Experimental_Workflow A Synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide B Purification and Characterization (NMR, IR, MS) A->B Crude Product C Selection of Nucleophile and Reaction Conditions B->C Verified Reagent D N-Alkylation Reaction C->D E Reaction Monitoring (TLC) D->E In-process E->D Incomplete F Work-up and Extraction E->F Complete G Purification of Product (Column Chromatography) F->G Crude Product H Characterization of Final Product G->H Pure Product

Caption: Experimental workflow for alkylation reactions.

Safety and Handling

3-chloro-N-(2-methoxyphenyl)propanamide, like other alkylating agents, should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.

  • Inhalation: Avoid breathing dust. May be harmful if inhaled.

  • Skin Contact: Avoid contact with skin. May cause irritation.

  • Eye Contact: Avoid contact with eyes. May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

In case of accidental exposure, seek immediate medical attention. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

3-chloro-N-(2-methoxyphenyl)propanamide is a highly valuable and versatile alkylating agent in organic synthesis. Its straightforward preparation and reactivity make it an excellent choice for the introduction of the N-(2-methoxyphenyl)propanamide moiety into a wide range of molecules, particularly in the synthesis of complex nitrogen-containing heterocycles with potential applications in drug discovery. The protocols and guidelines presented in this document are intended to provide a solid foundation for researchers to effectively and safely utilize this important synthetic building block.

References

  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
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  • PubChem Compound Summary for CID 532059, 3-chloro-N-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information. [Link]

  • 3-chloro-N-(2-methoxyphenyl)propanamide. ChemSrc. [Link]

  • 3-Chloro-N-(4-methoxyphenyl)propanamide. Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Scott, J. S., et al. (2022). Journal of Medicinal Chemistry, 65(13), 9034–9051. [Link]

  • The Fascinating Chemistry of α‐Haloamides. Chiacchio, U., et al. (2020). ChemistryOpen, 9(1), 100-125. [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Ishihara, Y. (2024). Drug Hunter Flash Talk. [Link] (Note: This is a placeholder link and should be replaced with the actual reference if available.)

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protocol for N-alkylation using 3-chloro-N-(2-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic N-Alkylation Utilizing 3-Chloro-N-(2-methoxyphenyl)propanamide for the Synthesis of Novel Amine Derivatives

Abstract

N-alkylation is a cornerstone of synthetic organic and medicinal chemistry, enabling the precise modification of molecular structures to enhance pharmacological profiles.[1][2] This document provides a comprehensive guide to the N-alkylation of amines using 3-chloro-N-(2-methoxyphenyl)propanamide, a versatile electrophilic reagent. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss critical parameters for optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel tertiary amines and explore new chemical spaces for therapeutic innovation. The protocols herein are designed to be self-validating, with integrated checkpoints for reaction monitoring and purification to ensure reproducibility and high-purity outcomes.

Introduction: The Strategic Value of N-Alkylation

The introduction of alkyl groups onto a nitrogen atom is a fundamental strategy in drug discovery.[1] This modification can profoundly influence a molecule's physicochemical properties, including its basicity (pKa), lipophilicity, metabolic stability, and receptor-binding affinity. The target alkylating agent, 3-chloro-N-(2-methoxyphenyl)propanamide , offers a unique scaffold. The terminal chloro-propane moiety serves as a robust electrophile for reaction with nucleophilic amines, while the methoxyphenylpropanamide portion provides a structural motif with potential for diverse biological interactions. The resulting N-alkylated propanamide derivatives are of significant interest, as similar structures have been investigated for a range of therapeutic applications, including as antiproliferative agents.[3][4][5]

This protocol will focus on the direct alkylation of a generic secondary amine with this reagent via a classic bimolecular nucleophilic substitution (SN2) reaction, a reliable and widely employed method in organic synthesis.[6][7]

Reaction Mechanism and Scientific Rationale

The N-alkylation of an amine with an alkyl halide proceeds through an SN2 mechanism.[6] Understanding the causality behind each component's role is critical for experimental success.

Pillar 1: The Nucleophilic Attack The reaction is initiated by the lone pair of electrons on the nitrogen atom of the amine (the nucleophile), which attacks the electron-deficient carbon atom bonded to the chlorine atom (the electrophilic center) in 3-chloro-N-(2-methoxyphenyl)propanamide.[6] This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-chlorine bond, with the chlorine atom departing as a chloride ion (leaving group).

Pillar 2: The Role of the Base The initial reaction between a secondary amine and the alkyl halide produces a trialkylammonium salt. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential.[8] Its primary role is to neutralize the hydrogen halide that is effectively formed as a byproduct, driving the equilibrium towards the desired tertiary amine product. In the case of starting with a primary amine, the base also helps to deprotonate the resulting secondary ammonium salt, but this can lead to undesirable over-alkylation, where the product amine reacts further with the alkyl halide.[6][9][10]

Pillar 3: Solvent Selection The choice of solvent is critical for facilitating the SN2 pathway.[8][11] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal. They possess high dielectric constants that can stabilize the charged transition state of the SN2 reaction. Crucially, they do not engage in strong hydrogen bonding with the amine nucleophile, leaving it "free" and highly reactive.

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Amine R₂N-H (Nucleophilic Amine) TS [R₂N···C···Cl]⁻ (Sₙ2 Transition State) Amine->TS Nucleophilic Attack AlkylHalide Cl-CH₂CH₂-R' (3-chloro-N-(2-methoxyphenyl)propanamide) AlkylHalide->TS Product R₂N-CH₂CH₂-R' (N-Alkylated Product) TS->Product Bond Formation LeavingGroup Cl⁻ (Leaving Group) TS->LeavingGroup Bond Breaking

Caption: SN2 mechanism for N-alkylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of a model secondary amine. Researchers should adapt reagent quantities based on the molecular weight of their specific amine.

3.1. Materials and Reagents

  • Alkylating Agent: 3-Chloro-N-(2-methoxyphenyl)propanamide (MW: 213.66 g/mol )

  • Nucleophile: A generic secondary amine (e.g., Morpholine, Piperidine) (1.0 equiv.)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv.)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction Vessel: Oven-dried round-bottom flask with a magnetic stir bar and reflux condenser

  • Atmosphere: Inert gas (Nitrogen or Argon)

  • Workup Reagents: Deionized water, Ethyl acetate (EtOAc), Brine (saturated aq. NaCl)

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography

3.2. Step-by-Step Procedure

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the secondary amine (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the limiting reagent. Stir the suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Dissolve 3-chloro-N-(2-methoxyphenyl)propanamide (1.1 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension. The slight excess of the alkylating agent helps to ensure complete consumption of the starting amine.

  • Reaction Conditions: Heat the reaction mixture to 70-80 °C. The elevated temperature increases the reaction rate. Some less reactive amines may require higher temperatures or longer reaction times.[8]

  • Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 50% Ethyl Acetate in Hexane). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction is typically complete within 12-24 hours.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF used).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL). The organic layers will contain the desired product.

    • Combine the organic extracts and wash with water (2 x 20 mL) to remove residual DMF, followed by a wash with brine (1 x 20 mL) to aid in the removal of water.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude material should be purified by flash column chromatography on silica gel.[7] Elute with a gradient of ethyl acetate in hexane to isolate the pure N-alkylated propanamide. Recrystallization from a suitable solvent system (e.g., ethanol or acetonitrile) can also be an effective purification method for solid products.[12][13]

Workflow_Diagram Setup 1. Setup Amine + K₂CO₃ in DMF under N₂ Addition 2. Addition Add Alkylating Agent (3-Chloro-...) Setup->Addition React 3. Reaction Heat to 70-80 °C Monitor by TLC Addition->React Workup 4. Workup Quench with H₂O Extract with EtOAc React->Workup Dry 5. Drying Dry with Na₂SO₄ Concentrate Workup->Dry Purify 6. Purification Column Chromatography Dry->Purify Product Pure N-Alkylated Product Purify->Product

Caption: Experimental workflow for N-alkylation.

Quantitative Data and Expected Results

The following table provides an example calculation for the N-alkylation of morpholine.

Component Role Equivalents MW ( g/mol ) Amount (mmol) Mass/Volume Notes
MorpholineNucleophile1.087.125.0436 mg (0.43 mL)Limiting Reagent
3-Chloro-N-(2-methoxyphenyl)propanamideAlkylating Agent1.1213.665.51.18 gSlight excess to drive reaction
Potassium Carbonate (K₂CO₃)Base2.0138.2110.01.38 gAnhydrous, finely powdered
Anhydrous DMFSolvent-73.09-25 mLProvides a 0.2 M concentration

Expected Yield: Yields for N-alkylation reactions can vary based on the reactivity of the amine. With proper optimization of conditions, yields are expected to be in the range of 60-90%.[8][14]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low or No Reaction 1. Insufficiently active base. 2. Low reaction temperature. 3. Deactivated nucleophile (steric hindrance).1. Use a stronger base like Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH) (use with caution).[8][14] 2. Increase the temperature gradually, monitoring for decomposition. 3. Increase reaction time or consider alternative catalytic methods.
Formation of Side Products 1. Over-alkylation (if using a primary amine). 2. Elimination reaction (E2) competing with substitution.1. Use a large excess of the primary amine to favor mono-alkylation.[6] 2. Use a less sterically hindered, non-nucleophilic base. Ensure moderate temperatures.
Difficult Purification 1. Residual DMF in the crude product. 2. Product co-elutes with starting material.1. Ensure thorough washing with water during the workup phase. 2. Optimize the eluent system for column chromatography; try a different solvent system or a shallower gradient.

Conclusion and Future Applications

This protocol outlines a robust and reproducible method for the N-alkylation of amines using 3-chloro-N-(2-methoxyphenyl)propanamide. By carefully controlling the stoichiometry, solvent, base, and temperature, researchers can efficiently synthesize novel N-substituted propanamide derivatives. These compounds serve as valuable building blocks for constructing libraries of molecules for structure-activity relationship (SAR) studies. The inherent modularity of this reaction allows for the introduction of diverse amine functionalities, enabling the fine-tuning of molecular properties for the development of next-generation therapeutics.

References

  • Vertex AI Search. (2025). Alkyl Strategies for Optimizing Reaction Conditions.
  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from a University of Calgary Chemistry resource.
  • ResearchGate. (n.d.). The optimal conditions of N-alkylation reaction.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction.
  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
  • Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia.
  • Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology.
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  • ResearchGate. (2020).
  • ResearchGate. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.
  • Chemsrc. (2025). 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6.
  • MDPI. (n.d.).
  • ChemicalBook. (n.d.). 3-CHLORO-N-(3-METHOXYPHENYL)PROPANAMIDE synthesis.
  • ResearchGate. (n.d.). Synthesis and Anti proliferative Activity of New N‐Pentylquinoxaline carboxamides and Their O‐Regioisomer | Request PDF.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide.
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Application Notes and Protocols for 3-chloro-N-(2-methoxyphenyl)propanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

3-chloro-N-(2-methoxyphenyl)propanamide is a substituted N-aryl propanamide that has garnered significant interest in medicinal chemistry, primarily as a pivotal intermediate in the synthesis of key pharmaceutical compounds. Its structure, featuring a reactive chloropropanamide chain and an electron-rich methoxy-substituted phenyl ring, makes it an ideal precursor for intramolecular cyclization reactions to form heterocyclic scaffolds. The most prominent application of this compound is in the synthetic pathway towards Aripiprazole, a widely prescribed atypical antipsychotic for the treatment of schizophrenia and bipolar disorder.[1][2] This guide provides detailed protocols for the synthesis and application of 3-chloro-N-(2-methoxyphenyl)propanamide, alongside insights into its broader potential in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 3-chloro-N-(2-methoxyphenyl)propanamide is provided in the table below.

PropertyValueSource
CAS Number 55860-23-6[1]
Molecular Formula C₁₀H₁₂ClNO₂[1]
Molecular Weight 213.66 g/mol [3]
Appearance Off-white to pale yellow solidInferred from related compounds
Melting Point 68-70 °C[1]
Solubility Soluble in dichloromethane, ethyl acetate, and DMF[4]

Synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide: A Detailed Protocol

The synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide is typically achieved through the acylation of 2-methoxyaniline (o-anisidine) with 3-chloropropionyl chloride. This reaction is a straightforward and high-yielding nucleophilic acyl substitution.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product r1 2-Methoxyaniline (o-Anisidine) p1 3-chloro-N-(2-methoxyphenyl)propanamide r1->p1 + r2 3-Chloropropionyl chloride r2->p1

Caption: Synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles
2-Methoxyaniline (o-Anisidine)90-04-0123.1610.0 g0.081 mol
3-Chloropropionyl chloride625-36-5126.9810.8 g (8.6 mL)0.085 mol
Dichloromethane (DCM)75-09-284.93200 mL-
Sodium bicarbonate (NaHCO₃)144-55-884.0110.2 g0.121 mol
Deionized Water7732-18-518.02As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-
Experimental Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-methoxyaniline (10.0 g, 0.081 mol) and dichloromethane (200 mL). Stir the mixture at room temperature until the 2-methoxyaniline is fully dissolved.

  • Addition of Base: Add sodium bicarbonate (10.2 g, 0.121 mol) to the solution. The suspension will be stirred vigorously.

  • Acylation: Dissolve 3-chloropropionyl chloride (10.8 g, 0.085 mol) in 50 mL of dichloromethane and add it to the dropping funnel. Add the 3-chloropropionyl chloride solution dropwise to the stirred suspension of 2-methoxyaniline and sodium bicarbonate over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 30 °C using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Workup: Upon completion of the reaction, add 100 mL of deionized water to the reaction mixture and stir for 15 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford 3-chloro-N-(2-methoxyphenyl)propanamide as an off-white solid.

Expected Yield and Characterization
  • Yield: 85-95%

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.30 (s, 1H, NH), 8.15 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H), 7.10 (td, J = 8.0, 1.6 Hz, 1H, Ar-H), 7.00 (td, J = 8.0, 1.2 Hz, 1H, Ar-H), 6.90 (dd, J = 8.0, 1.2 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.85 (t, J = 6.4 Hz, 2H, CH₂Cl), 2.85 (t, J = 6.4 Hz, 2H, CH₂CO).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 168.5 (C=O), 148.0 (C-OCH₃), 127.8 (C-NH), 123.8 (Ar-CH), 121.2 (Ar-CH), 120.0 (Ar-CH), 110.0 (Ar-CH), 55.8 (OCH₃), 41.0 (CH₂Cl), 39.5 (CH₂CO).

  • Mass Spectrometry (ESI+): m/z 214.06 [M+H]⁺, 236.04 [M+Na]⁺.

Application in the Synthesis of an Aripiprazole Intermediate

A primary application of 3-chloro-N-(2-methoxyphenyl)propanamide in medicinal chemistry is its use as a precursor for the synthesis of 8-methoxy-3,4-dihydroquinolin-2(1H)-one. This dihydroquinolinone is a key intermediate that, after demethylation to the corresponding 8-hydroxy derivative, is used in the synthesis of the antipsychotic drug Aripiprazole.[2]

Reaction: Intramolecular Friedel-Crafts Cyclization

The conversion of 3-chloro-N-(2-methoxyphenyl)propanamide to 8-methoxy-3,4-dihydroquinolin-2(1H)-one is achieved through an intramolecular Friedel-Crafts acylation reaction. This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[5]

Mechanism of Cyclization

G cluster_start Starting Material cluster_intermediate Acylium Ion Intermediate cluster_product Product 3-chloro-N-(2-methoxyphenyl)propanamide 3-chloro-N-(2-methoxyphenyl)propanamide Acylium Ion Acylium Ion 3-chloro-N-(2-methoxyphenyl)propanamide->Acylium Ion + AlCl3 - AlCl4- 8-methoxy-3,4-dihydroquinolin-2(1H)-one 8-methoxy-3,4-dihydroquinolin-2(1H)-one Acylium Ion->8-methoxy-3,4-dihydroquinolin-2(1H)-one Intramolecular Electrophilic Aromatic Substitution

Caption: Mechanism of Intramolecular Friedel-Crafts Cyclization.

The Lewis acid (AlCl₃) coordinates to the chlorine atom of the chloropropanamide, facilitating its departure and the formation of a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the formation of the six-membered dihydroquinolinone ring system.

Protocol for the Synthesis of 8-methoxy-3,4-dihydroquinolin-2(1H)-one
  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, suspend anhydrous aluminum chloride (15.0 g, 0.112 mol) in 100 mL of an inert solvent such as 1,2-dichloroethane.

  • Addition of Starting Material: Cool the suspension to 0-5 °C in an ice bath. Slowly add 3-chloro-N-(2-methoxyphenyl)propanamide (10.0 g, 0.047 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 80 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction by TLC (3:7 hexane:ethyl acetate).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic extracts and wash with 100 mL of water, followed by 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield 8-methoxy-3,4-dihydroquinolin-2(1H)-one as a solid.

Broader Perspectives and Future Directions

While its role in Aripiprazole synthesis is well-established, the N-(methoxyphenyl)propanamide scaffold present in 3-chloro-N-(2-methoxyphenyl)propanamide is a "privileged structure" in medicinal chemistry. The presence of both a hydrogen bond donor (amide N-H) and acceptor (amide C=O and methoxy oxygen), along with a tunable aromatic ring, allows for diverse interactions with biological targets.

Derivatives of N-(methoxyphenyl)amides and related propanamides have been investigated for a range of biological activities, including:

  • Anticancer and Antioxidant Properties: Studies on related 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have shown promising antioxidant and anticancer activities against cell lines such as human glioblastoma U-87.

  • Anthelmintic Activity: N-(4-methoxyphenyl)pentanamide, a simplified analog, has demonstrated anthelmintic properties against the nematode Toxocara canis.

These findings suggest that 3-chloro-N-(2-methoxyphenyl)propanamide and its derivatives could serve as valuable starting points for the development of new therapeutic agents in oncology and infectious diseases. The reactive chloro group provides a convenient handle for further chemical modifications, allowing for the generation of diverse compound libraries for screening and structure-activity relationship (SAR) studies.

Conclusion

3-chloro-N-(2-methoxyphenyl)propanamide is a fundamentally important building block in medicinal chemistry, with a critical role in the industrial synthesis of Aripiprazole. The protocols provided herein offer a reliable and detailed guide for its synthesis and subsequent cyclization. Furthermore, the underlying N-(methoxyphenyl)propanamide scaffold holds significant potential for broader applications in drug discovery, warranting further exploration by researchers and scientists in the field.

References

  • Chemsrc. 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6. Available from: [Link]

  • Google Patents. US6740758B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • PubChem. 3-chloro-N-(3-methoxyphenyl)propanamide. Available from: [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available from: [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Bio-active Scaffolds from 3-chloro-N-(2-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

3-chloro-N-(2-methoxyphenyl)propanamide is a readily accessible and highly versatile bifunctional building block, poised for strategic elaboration in medicinal chemistry and drug discovery. Its structure is characterized by two key reactive sites: a terminal primary alkyl chloride, which is an excellent electrophile for nucleophilic substitution reactions, and an electron-rich N-aryl amide system, which can participate in or direct intramolecular cyclization events. This guide provides detailed protocols and the underlying scientific rationale for transforming this starting material into diverse and novel chemical entities, including functionalized linear amides and complex heterocyclic frameworks such as benzo[b]azepinones. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for library synthesis and the exploration of new chemical space.

Part 1: Synthesis of Functionalized N-(2-methoxyphenyl)propanamide Derivatives via Nucleophilic Substitution

Scientific Rationale:

The primary chloride of the 3-chloropropyl chain is susceptible to nucleophilic displacement by a wide array of nucleophiles, proceeding through a classic bimolecular nucleophilic substitution (S_N_2) mechanism. The choice of a polar aprotic solvent, such as acetonitrile or DMF, is critical as it effectively solvates the cationic counter-ion of the nucleophile without forming a strong solvation shell around the nucleophile itself, thus preserving its reactivity. The addition of a non-nucleophilic base, typically an inorganic carbonate like K₂CO₃ or an organic amine like triethylamine (TEA), is essential to scavenge the proton from the nucleophile (if applicable) or to neutralize any HCl generated in situ, driving the reaction to completion. This approach allows for the introduction of various functional groups, including amines, thiols, and azides, leading to a diverse library of compounds from a single precursor.

Experimental Workflow: Nucleophilic Substitution

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification A 3-chloro-N-(2-methoxyphenyl)propanamide (Starting Material) D Stir at Elevated Temperature (e.g., 60-80 °C) A->D B Nucleophile (e.g., R₂NH, RSH, NaN₃) + Base (e.g., K₂CO₃) B->D C Polar Aprotic Solvent (e.g., Acetonitrile) C->D E Aqueous Work-up (Extraction) D->E Reaction Monitoring (TLC) F Column Chromatography E->F G Novel Functionalized Propanamide (Final Product) F->G

Caption: General workflow for S_N_2 substitution reactions.

Protocol 1.1: Synthesis of 3-(diethylamino)-N-(2-methoxyphenyl)propanamide

This protocol details the synthesis of an amino-functionalized derivative, a common scaffold in pharmacologically active molecules.

Materials:

  • 3-chloro-N-(2-methoxyphenyl)propanamide (1.0 eq, 2.14 g, 10 mmol)

  • Diethylamine (1.5 eq, 1.55 mL, 15 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq, 2.76 g, 20 mmol)

  • Acetonitrile (CH₃CN), anhydrous (50 mL)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL), magnetic stirrer, reflux condenser, heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add 3-chloro-N-(2-methoxyphenyl)propanamide (2.14 g), potassium carbonate (2.76 g), and anhydrous acetonitrile (50 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Add diethylamine (1.55 mL) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as eluent). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the solid K₂CO₃ and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 0-10% methanol in dichloromethane) to yield the pure product.

Expected Results:

CompoundStarting MaterialReagentsYield (%)Physical State
3-(diethylamino)-N-(2-methoxyphenyl)propanamide3-chloro-N-(2-methoxyphenyl)propanamideDiethylamine, K₂CO₃80-90Viscous oil
3-(azido)-N-(2-methoxyphenyl)propanamide3-chloro-N-(2-methoxyphenyl)propanamideSodium Azide (NaN₃)>95White solid
3-(phenylthio)-N-(2-methoxyphenyl)propanamide3-chloro-N-(2-methoxyphenyl)propanamideThiophenol, Triethylamine (TEA)85-95Pale yellow solid

Part 2: Synthesis of 8-methoxy-3,4-dihydro-1H-benzo[b]azepin-2-one via Intramolecular Cyclization

Scientific Rationale:

The synthesis of the seven-membered lactam core of the benzo[b]azepinone system is achieved via an intramolecular Friedel-Crafts acylation. This reaction is a powerful tool for forming carbon-carbon bonds on aromatic rings. A strong Lewis acid, such as aluminum chloride (AlCl₃) or a protic acid like polyphosphoric acid (PPA), is required to act as a catalyst. The Lewis acid coordinates to the carbonyl oxygen of the amide, which significantly enhances the electrophilicity of the carbon chain attached to the nitrogen. This activates the molecule for an intramolecular electrophilic attack on the electron-rich 2-methoxyphenyl ring. The ortho- and para-directing methoxy group, along with the ortho-directing amide nitrogen, strongly favors cyclization at the C6 position of the phenyl ring, leading to the desired 8-methoxy-substituted product. This transformation is a key step in building complex polycyclic scaffolds from simple linear precursors.[1]

Reaction Mechanism: Friedel-Crafts Cyclization

G A Starting Material 3-chloro-N-(2-methoxyphenyl)propanamide C Activation Lewis acid coordinates to carbonyl oxygen A->C B Lewis Acid Catalyst (e.g., AlCl₃) B->C D Intramolecular Electrophilic Aromatic Substitution (SEAr) C->D Formation of Electrophilic Intermediate E Rearomatization & Proton Loss D->E F Final Product 8-methoxy-3,4-dihydro-1H-benzo[b]azepin-2-one E->F

Caption: Mechanistic pathway for intramolecular Friedel-Crafts cyclization.

Protocol 2.1: Synthesis of 8-methoxy-3,4-dihydro-1H-benzo[b]azepin-2-one

Materials:

  • 3-chloro-N-(2-methoxyphenyl)propanamide (1.0 eq, 2.14 g, 10 mmol)

  • Aluminum chloride (AlCl₃), anhydrous (3.0 eq, 4.0 g, 30 mmol)

  • Dichloromethane (DCM), anhydrous (100 mL)

  • Ice-water bath

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask (250 mL), dropping funnel, magnetic stirrer, nitrogen inlet

Procedure:

  • Set up a 250 mL three-neck flask under a nitrogen atmosphere and charge it with anhydrous aluminum chloride (4.0 g).

  • Cool the flask in an ice-water bath and add anhydrous dichloromethane (50 mL).

  • Dissolve 3-chloro-N-(2-methoxyphenyl)propanamide (2.14 g) in anhydrous dichloromethane (50 mL) in a separate flask.

  • Transfer the solution of the starting material to a dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture again in an ice-water bath.

  • Very carefully and slowly quench the reaction by the dropwise addition of 1M HCl (50 mL). Caution: This is a highly exothermic process that releases HCl gas. Perform in a well-ventilated fume hood.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to afford the pure product.

Expected Results:

ProductCAS NumberYield (%)Physical StateKey Analytical Data (¹H NMR)
8-methoxy-3,4-dihydro-1H-benzo[b]azepin-2-one53899-19-7[1]60-75Off-white solidδ ~9.0 (s, 1H, NH), 7.2-6.8 (m, 3H, Ar-H), 3.8 (s, 3H, OCH₃), 3.0 (t, 2H, CH₂), 2.7 (t, 2H, CH₂) ppm.

References

  • Chemsrc. 3-Chloro-N-(2-methoxyphenyl)propanamide. Available from: [Link]

  • MDPI. Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Available from: [Link]

  • MDPI. (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Available from: [Link]

  • TSI Journals. SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES. Available from: [Link]

Sources

large-scale synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Large-Scale Synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide

Authored by: A Senior Application Scientist

Introduction

3-chloro-N-(2-methoxyphenyl)propanamide is a critical chemical intermediate, primarily recognized for its role in the synthesis of various pharmaceuticals. Its most notable application is as a key building block in the production of Lacosamide, an anticonvulsant drug used for the treatment of partial-onset seizures.[1][2] The efficient and safe production of this intermediate is paramount for ensuring a stable supply chain for these essential medicines.

This document provides a comprehensive guide for the . Moving beyond a simple recitation of steps, this guide delves into the rationale behind the procedural choices, emphasizing process safety, scalability, and product purity. The protocols herein are designed to be self-validating, incorporating in-process controls and robust analytical methods to ensure the final product meets stringent quality standards for pharmaceutical development.

Reaction Principle and Mechanism

The synthesis is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. The subsequent loss of a chloride ion and a proton (neutralized by a base) yields the target amide.

Overall Reaction:

The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or sodium bicarbonate, to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

Caption: Reaction overview for amide synthesis.

Safety and Hazard Management

The large-scale synthesis of this compound necessitates an uncompromising approach to safety. The primary hazard stems from the reactant 3-chloropropionyl chloride .

Hazard Profile of Key Reagents:

ReagentKey Hazards
3-Chloropropionyl Chloride Corrosive, causes severe skin burns and eye damage.[3][4] Fatal if inhaled.[3][4] Harmful if swallowed.[4] Lachrymator (irritant to eyes).[5] Reacts violently with water, releasing toxic hydrogen chloride gas.[3][5]
2-Methoxyaniline Toxic if swallowed, in contact with skin, or if inhaled. Can cause skin irritation and serious eye irritation. Suspected of causing genetic defects and cancer.
Dichloromethane (Solvent) Skin and eye irritant. Harmful if swallowed or inhaled. Suspected carcinogen.
Triethylamine (Base) Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Harmful if inhaled.

Mandatory Safety Protocols:

  • Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood or a closed reactor system equipped with a scrubber to neutralize HCl gas.[3] Use explosion-proof electrical equipment.[3] Ensure emergency eyewash stations and safety showers are immediately accessible.[3]

  • Personal Protective Equipment (PPE): A full suite of PPE is required:

    • Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton). Always inspect gloves before use.[5]

    • Eye Protection: Tightly fitting safety goggles and a full-face shield are mandatory.[5]

    • Body Protection: A flame-retardant lab coat or a full chemical-resistant suit.[5]

    • Respiratory Protection: Use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and acid gases, especially when handling 3-chloropropionyl chloride outside of a closed system.[3]

  • Spill & Emergency Response:

    • Spills: In case of a spill, evacuate the area. Remove all ignition sources.[4] Contain the spill with an inert absorbent material. Do not use water.[5]

    • Exposure: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[5][6] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[5][6] If inhaled, move the person to fresh air and seek immediate medical attention.[5][6]

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the final product. Adjustments should be made based on reactor size and specific equipment capabilities.

Materials and Equipment

Reagents:

ReagentCAS No.Mol. Wt.Quantity (moles)Quantity (mass/vol)Purity
2-Methoxyaniline90-04-0123.15 g/mol 8.53 mol1.05 kg>99%
3-Chloropropionyl chloride625-36-5126.97 g/mol 8.95 mol (1.05 eq)1.14 kg (0.89 L)>98%
Triethylamine121-44-8101.19 g/mol 9.38 mol (1.1 eq)0.95 kg (1.31 L)>99%
Dichloromethane (DCM)75-09-284.93 g/mol -10 LAnhydrous
Deionized Water7732-18-518.02 g/mol -~15 L-
Saturated BrineN/AN/A-~5 L-
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol -~500 gGranular

Equipment:

  • 20 L glass-lined or stainless steel reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet/outlet.

  • Jacketed heating/cooling system for the reactor.

  • 1 L pressure-equalizing dropping funnel.

  • Condenser.

  • Scrubber system containing a dilute sodium hydroxide solution.

  • Large-scale rotary evaporator.

  • Vacuum oven.

  • Appropriate filtration apparatus (e.g., Nutsche filter).

Experimental Workflow

Caption: Step-by-step synthesis workflow.

Step-by-Step Procedure
  • Reactor Preparation: Ensure the 20 L reactor is clean, dry, and purged with dry nitrogen gas.

  • Reagent Charging:

    • Charge the reactor with 2-methoxyaniline (1.05 kg) and anhydrous dichloromethane (10 L).

    • Begin stirring and cool the mixture to 0-5 °C using the reactor's cooling jacket.

    • Slowly add triethylamine (1.31 L) while maintaining the temperature below 10 °C.

  • Controlled Addition:

    • Load the 3-chloropropionyl chloride (0.89 L) into the dropping funnel.

    • Add the 3-chloropropionyl chloride dropwise to the stirred reaction mixture over 2-3 hours. Crucially, maintain the internal temperature between 0-10 °C throughout the addition. This is an exothermic reaction, and careful temperature control is vital to prevent side reactions and ensure safety.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 2-methoxyaniline is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture back down to 10-15 °C.

    • Slowly quench the reaction by adding 5 L of deionized water.

    • Stir for 15 minutes, then stop stirring and allow the layers to separate.

    • Drain the lower organic (DCM) layer.

    • Wash the organic layer sequentially with 5 L of 1M HCl (to remove excess triethylamine), 5 L of saturated sodium bicarbonate solution (to remove residual acid), and finally 5 L of saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate (~500 g), stir for 30 minutes, and then filter to remove the drying agent.

  • Solvent Removal & Crude Product Isolation:

    • Transfer the dried organic solution to a large-scale rotary evaporator.

    • Concentrate the solution under reduced pressure to remove the dichloromethane. This will yield the crude product as a solid or a thick oil.

  • Purification by Recrystallization:

    • Add a suitable solvent system, such as ethyl acetate/hexane, to the crude product and heat until fully dissolved.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified solid product by filtration. Wash the filter cake with a small amount of cold hexane to remove any remaining impurities.

  • Drying:

    • Dry the white to off-white solid product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Analytical Characterization & Quality Control

The identity and purity of the final product must be rigorously confirmed.

Analysis MethodExpected ResultPurpose
Appearance White to off-white crystalline solidBasic quality check
Melting Point 65-68 °CPurity indicator
¹H NMR Consistent with the structure of 3-chloro-N-(2-methoxyphenyl)propanamideStructural confirmation
FT-IR (KBr) ~3250 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O amide I), ~1530 cm⁻¹ (N-H bend amide II)Functional group identification
HPLC Purity > 99.0%Quantitative purity assessment
Mass Spec (ESI+) m/z = 214.05 [M+H]⁺Molecular weight confirmation

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Loss of product during work-up. - Moisture in the reactor (hydrolyzes acyl chloride).- Extend reaction time or increase temperature slightly after initial addition. - Ensure pH is correct during washes; avoid vigorous shaking that can cause emulsions. - Use anhydrous solvents and purge the reactor thoroughly with nitrogen.
Incomplete Reaction - Insufficient reaction time or temperature. - Poor quality of reagents. - Insufficient base.- Allow the reaction to stir longer at room temperature. - Verify the purity of starting materials. - Ensure 1.1 equivalents of base are used.
Product is Oily/Gummy - Presence of impurities. - Residual solvent.- Re-purify by recrystallization, possibly with a different solvent system. - Ensure the product is thoroughly dried under vacuum.
Product Discoloration - Side reactions due to high temperatures. - Impurities in starting materials.- Maintain strict temperature control during the addition of acyl chloride. - Purify the product with activated charcoal during recrystallization if necessary.

References

  • Fisher Scientific. (2023, January 6). Safety Data Sheet: 3-Chloropropionyl chloride. Link

  • Loba Chemie. (2016, June 8). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Link

  • VanDeMark Chemical. (2021, February). 3-CHLOROPROPIONYL CHLORIDE. Link

  • CDH Fine Chemical. 3-Chloro Propionyl Chloride Material Safety Data Sheet. Link

  • ChemicalBook. (2023, September 27). 3-Chloropropionyl chloride - Safety Data Sheet. Link

  • Chemsrc. 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6. Link

  • Gurunadham G. & Madhusudhan Raju R. (2015). New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research, 7(4), 1080-1083. Link

  • ChemicalBook. 3-CHLORO-N-(3-METHOXYPHENYL)PROPANAMIDE synthesis. Link

  • Google Patents. (2014). Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof. Link

  • PubMed. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry, 24(45), 11779-11784. Link

  • ResearchGate. (2025, May 15). Lacosamide (antiepileptic) synthesis II. Link

  • Analytical Method Summaries. Various Analytical Methods. Link

  • Google Patents. (2011). Lacosamide intermediate compound and preparation method and application thereof. Link

  • Google Patents. (2015). Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives. Link

  • Der Pharma Chemica. (2016). Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. 8(16), 98-104. Link

Sources

Application Note: High-Purity 3-chloro-N-(2-methoxyphenyl)propanamide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

3-chloro-N-(2-methoxyphenyl)propanamide is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, reduced yield of the final active pharmaceutical ingredient (API), and potential toxicological concerns. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[1][2] This application note provides a detailed, field-proven protocol for the purification of 3-chloro-N-(2-methoxyphenyl)propanamide by recrystallization, grounded in the principles of solvent selection, crystal growth, and purity analysis.

Underlying Principles: The Science of Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[2] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller concentrations, remain dissolved in the solvent (mother liquor). The success of recrystallization hinges on the selection of an appropriate solvent system. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.[2]

Solvent Selection for 3-chloro-N-(2-methoxyphenyl)propanamide

Table 1: Qualitative Solubility of Amide Compounds in Common Solvents

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Elevated TemperatureNotes
WaterHighLowLow to ModerateOften used as an anti-solvent with a more soluble organic solvent.[1]
EthanolHighModerateHighA good primary solvent for many amides.
AcetoneMediumModerateHighCan be an effective recrystallization solvent.[3]
AcetonitrileMediumModerateHighOften gives good results for amide purification.[3]
Ethyl AcetateMediumLow to ModerateHighA potential solvent, but may require a co-solvent.
DichloromethaneLowHighHighGenerally not a good choice for recrystallization due to high solubility at all temperatures.
HexaneLowLowLowTypically used as an anti-solvent.

Experimental Protocol: Recrystallization of 3-chloro-N-(2-methoxyphenyl)propanamide

This protocol outlines the procedure for the purification of crude 3-chloro-N-(2-methoxyphenyl)propanamide using an ethanol/water solvent system.

Materials:

  • Crude 3-chloro-N-(2-methoxyphenyl)propanamide

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Workflow Diagram:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Add crude compound to Erlenmeyer flask B Add minimal hot ethanol to dissolve A->B C Filter hot solution to remove insoluble impurities B->C If impurities are present D Add hot water dropwise until cloudy C->D E Re-dissolve with a few drops of hot ethanol D->E F Cool slowly to room temperature E->F G Cool further in an ice bath F->G H Collect crystals by vacuum filtration G->H I Wash crystals with cold ethanol/water H->I J Dry the purified crystals I->J

Caption: Recrystallization workflow for 3-chloro-N-(2-methoxyphenyl)propanamide.

Step-by-Step Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude 3-chloro-N-(2-methoxyphenyl)propanamide and a magnetic stir bar. Add a minimal amount of hot ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. The goal is to create a saturated solution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: To the hot, clear ethanolic solution, add hot deionized water dropwise with continuous stirring until the solution becomes slightly cloudy (turbid). This indicates that the saturation point has been reached.

  • Redissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures that the crystallization process starts from a saturated solution, which is crucial for forming pure crystals.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined, and pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. For final drying, the crystals can be placed in a desiccator under vacuum.

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Solution(s)
No crystals form upon cooling - The solution is not saturated (too much solvent was added).- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal of the pure compound.
Oiling out (a liquid layer separates instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute.- The compound is precipitating too quickly from a highly supersaturated solution.- Reheat the solution and add more of the better solvent (ethanol) to decrease the supersaturation. Allow for slower cooling.- Ensure the initial dissolution is done in a minimal amount of the "good" solvent (ethanol) before adding the "poor" solvent (water).
Low recovery of crystals - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with too much or warm solvent.- Concentrate the mother liquor by evaporation and cool to recover more crystals.- Ensure the filtration apparatus is pre-heated during hot filtration.- Use a minimal amount of ice-cold solvent for washing.

Theoretical Framework: Solvent Polarity, Temperature, and Solubility

The relationship between solvent polarity, temperature, and the solubility of a compound is the cornerstone of recrystallization. The following diagram illustrates this concept.

Solubility_Principle cluster_temp Temperature Effect cluster_solubility Solubility cluster_solvent Solvent System T_High High Temperature S_High High Solubility T_High->S_High Increases T_Low Low Temperature S_Low Low Solubility (Crystallization) T_Low->S_Low Decreases Solvent Appropriate Solvent (e.g., Ethanol/Water)

Caption: Temperature-dependent solubility in a suitable solvent system.

Purity Assessment: Ensuring the Quality of the Final Product

The purity of the recrystallized 3-chloro-N-(2-methoxyphenyl)propanamide should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. A reversed-phase HPLC method can be developed to separate the target compound from any remaining impurities. The purity is determined by comparing the peak area of the main compound to the total area of all peaks. For chiral compounds, specialized chiral HPLC columns can be used to separate enantiomers.[4][5][6]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method for determining the purity of organic compounds.[7][8][9][10][11] It is based on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard, the absolute purity of the target compound can be determined with high accuracy.

Safety Precautions

It is imperative to handle 3-chloro-N-(2-methoxyphenyl)propanamide and all solvents with appropriate safety measures in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used. Based on the SDS for the related compound 3-chloro-N-(4-methoxyphenyl)propanamide, the following general precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Fire Safety: Keep away from open flames and sources of ignition. Use appropriate fire extinguishers (dry chemical, carbon dioxide, or alcohol-resistant foam).

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This application note provides a comprehensive guide to the purification of 3-chloro-N-(2-methoxyphenyl)propanamide by recrystallization. By understanding the underlying principles of solvent selection and crystallization, and by following the detailed protocol, researchers can obtain a high-purity product suitable for downstream applications in drug development and scientific research. The implementation of robust analytical techniques for purity assessment is crucial for ensuring the quality and consistency of the final compound.

References

  • Busch, S., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103-3113. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • Figueroa, J. A., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(7), 935-939. [Link]

  • National Metrology Institute of Japan. Quantitative NMR. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • iFormulate. (2017, February 2). iFormulate introduces…a quick guide to Hansen Solubility Parameters. YouTube. [Link]

  • Hansen Solubility Parameters. Welcome to the official site of HSP and HSPiP. [Link]

  • Park, K. Hansen Solubility Parameters. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Abbott, S. Hansen Solubility Parameters (HSP). [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Phenomenex. Chiral HPLC Column. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • SIELC Technologies. Separation of Chloroacetamide on Newcrom R1 HPLC column. [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 114201. [Link]

  • PubChem. 3-chloro-N-(3-methoxyphenyl)propanamide. [Link]

  • Chemsrc. 3-Chloro-N-(2-methoxyphenyl)propanamide. [Link]

  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2868. [Link]

  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 10), o2868. [Link]

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Application Note: Streamlined Monitoring of 3-chloro-N-(2-methoxyphenyl)propanamide Synthesis via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for monitoring the acylation reaction to synthesize 3-chloro-N-(2-methoxyphenyl)propanamide using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chromatographic principles. The protocol emphasizes a systematic approach to solvent system selection, visualization techniques, and data interpretation, ensuring reliable and reproducible reaction monitoring.

Introduction: The Rationale Behind TLC Monitoring

The synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide, a valuable intermediate in pharmaceutical and materials science, typically involves the acylation of 2-methoxyaniline with 3-chloropropanoyl chloride. Efficiently tracking the progress of this reaction is paramount to optimizing yield, minimizing impurity formation, and determining the precise endpoint. Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose due to its simplicity, speed, and low cost.[1][2] It provides a rapid, qualitative assessment of the reaction mixture, allowing for the visualization of the consumption of starting materials and the formation of the desired product.[3][4]

This protocol details a robust TLC method, guiding the user from initial solvent system screening to final plate interpretation. By understanding the principles of polarity and intermolecular interactions that govern chromatographic separation, researchers can confidently apply this method to ensure the successful synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide.

Reaction Overview and Chromatographic Principles

The core reaction involves the nucleophilic attack of the amine group of 2-methoxyaniline on the electrophilic carbonyl carbon of 3-chloropropanoyl chloride.

Reaction Scheme:

  • 2-methoxyaniline (Starting Material 1, SM1)

  • 3-chloropropanoyl chloride (Starting Material 2, SM2)

  • 3-chloro-N-(2-methoxyphenyl)propanamide (Product, P)

In normal-phase TLC, a polar stationary phase (typically silica gel) is used in conjunction with a less polar mobile phase.[5] The separation of components is based on their relative polarities; more polar compounds will have a stronger affinity for the stationary phase and will thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[6][7]

  • 2-methoxyaniline (SM1): A primary aromatic amine, moderately polar.

  • 3-chloropropanoyl chloride (SM2): An acyl chloride, highly reactive and will likely hydrolyze to 3-chloropropanoic acid on the silica gel plate if not fully reacted. This hydrolyzed form is highly polar.

  • 3-chloro-N-(2-methoxyphenyl)propanamide (P): The amide product is expected to be less polar than the starting amine and the hydrolyzed acyl chloride due to the masking of the amine's N-H bonds.

Therefore, we anticipate the following trend in Rf values: Rf (Product) > Rf (SM1) > Rf (Hydrolyzed SM2) .

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed workflow for monitoring the reaction.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated plates

  • TLC Developing Chamber

  • Capillary tubes for spotting

  • UV Lamp (254 nm)

  • Staining Jar

  • Heat Gun

  • Solvents (Reagent Grade): Ethyl Acetate, Hexanes, Dichloromethane, Methanol

  • Visualization Reagent: p-Anisaldehyde stain solution

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent System + Filter Paper) prep_plate Prepare TLC Plate (Draw Baseline) prep_chamber->prep_plate prep_samples Prepare Samples (SM1, Co-spot, Reaction Mixture) prep_plate->prep_samples spot_plate Spot Samples on Plate prep_samples->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate mark_front Mark Solvent Front develop_plate->mark_front visualize_uv Visualize under UV (254 nm) mark_front->visualize_uv stain_plate Stain with p-Anisaldehyde visualize_uv->stain_plate heat_plate Heat for Development stain_plate->heat_plate analyze_rf Analyze Rf Values heat_plate->analyze_rf

Caption: Experimental workflow for TLC monitoring.

Detailed Methodology
  • Chamber Preparation:

    • Pour the chosen solvent system into the TLC chamber to a depth of approximately 0.5 cm.

    • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to ensure saturation of the chamber atmosphere.

    • Cover the chamber and allow it to equilibrate for at least 5-10 minutes.

  • TLC Plate Preparation:

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

    • Mark three lanes on the baseline for the starting material (SM1: 2-methoxyaniline), a co-spot, and the reaction mixture (Rxn).[8]

  • Sample Preparation and Spotting:

    • Prepare a dilute solution of the starting material, 2-methoxyaniline, in a suitable solvent (e.g., ethyl acetate).

    • Using a capillary tube, carefully spot the 2-methoxyaniline solution onto the "SM1" lane.

    • Withdraw a small aliquot of the reaction mixture using a capillary tube and spot it onto the "Rxn" lane.

    • For the "Co-spot" lane, first spot the 2-methoxyaniline solution, and then carefully spot the reaction mixture directly on top of the first spot.[4][8] The co-spot is crucial for resolving spots with similar Rf values.[8]

    • Ensure each spot is small and concentrated by applying the sample in several small applications, allowing the solvent to evaporate between each.

  • Development:

    • Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.

    • Cover the chamber and allow the solvent front to ascend the plate.

    • Remove the plate when the solvent front is approximately 1 cm from the top.

    • Immediately mark the position of the solvent front with a pencil.

  • Visualization:

    • UV Light: Examine the dried plate under a UV lamp (254 nm).[9][10] The aromatic starting material and product should appear as dark spots against the fluorescent background. Circle the observed spots with a pencil.

    • Staining: For enhanced visualization, immerse the plate in a p-anisaldehyde staining solution, remove excess stain with a paper towel, and gently warm the plate with a heat gun until colored spots appear.[11] Different compounds may produce distinct colors, aiding in identification.

Data Interpretation and Optimization

Calculating Rf Values

The Retention Factor (Rf) is a key parameter for identifying and comparing compounds.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

An ideal solvent system should provide good separation of all components, with Rf values typically between 0.2 and 0.8.[7]

Solvent System Optimization

The choice of the mobile phase is critical for effective separation.[5] A systematic approach to finding the optimal solvent system is recommended.

PolarityRecommended Starting Solvent SystemRationale
Low to Medium 30% Ethyl Acetate in Hexanes (7:3 Hexanes:EtOAc) A good starting point for many organic reactions.[7] Adjust the ratio to achieve optimal separation.
Medium to High 5% Methanol in Dichloromethane (95:5 DCM:MeOH) For more polar compounds that do not move significantly in less polar systems.[7][12]

Troubleshooting Guide:

  • If all spots remain at the baseline (low Rf): The solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).

  • If all spots are near the solvent front (high Rf): The solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate).

  • Poor separation of spots: Try a different solvent system with different selectivities (e.g., switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system).

Monitoring Reaction Progression

By running TLCs at different time points, you can effectively monitor the reaction's progress.

  • t = 0 (Start of reaction): A strong spot corresponding to 2-methoxyaniline (SM1) will be visible in the "Rxn" lane.

  • t = x (Intermediate time): The spot for SM1 will diminish in intensity, and a new spot corresponding to the product (P) will appear at a higher Rf.

  • t = final (Reaction completion): The spot for SM1 should be completely absent in the "Rxn" lane, and the product spot should be prominent.[2]

Conclusion

This application note provides a robust and adaptable protocol for monitoring the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide by TLC. By following the outlined procedures for solvent system optimization, sample application, and visualization, researchers can gain valuable, real-time insights into their reaction's progress. This enables informed decisions regarding reaction time, work-up procedures, and ultimately, the successful isolation of the target compound.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • LibreTexts Chemistry. Thin Layer Chromatography. [Link]

  • J&K Scientific LLC. Thin-Layer Chromatography (TLC) User Guide. [Link]

  • University of York, Chemistry Teaching Labs. Determining a solvent system. [Link]

  • LibreTexts Chemistry. 5.3: TLC Uses. [Link]

  • ResearchGate. TLC analysis for time course of acylation, reactants ratio effect and.... [Link]

  • LibreTexts Chemistry. 2.3F: Visualizing TLC Plates. [Link]

  • LibreTexts Chemistry. 5.7: Visualizing TLC Plates. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Chemsrc. 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6. [Link]

  • LibreTexts Chemistry. 2.3B: Uses of TLC. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

Sources

Application Notes and Protocols for the Use of 3-chloro-N-(2-methoxyphenyl)propanamide as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality Control

In the landscape of pharmaceutical development and manufacturing, ensuring the safety and efficacy of a drug product is paramount. This necessitates a rigorous control of impurities, which can originate from starting materials, intermediates, or degradation products. The atypical antipsychotic drug Aripiprazole is no exception. A key aspect of its quality control is the accurate identification and quantification of process-related impurities. One such potential impurity is 3-chloro-N-(2-methoxyphenyl)propanamide . The availability of a highly characterized reference standard for this compound is therefore essential for pharmaceutical manufacturers to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Pharmacopoeia (EP).[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the qualification and use of 3-chloro-N-(2-methoxyphenyl)propanamide as a reference standard in the context of Aripiprazole impurity profiling. The protocols outlined herein are designed to establish the identity, purity, and potency of the reference standard, thereby ensuring its suitability for its intended analytical application.

Physicochemical Properties of 3-chloro-N-(2-methoxyphenyl)propanamide

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use in analytical methods.

PropertyValueSource(s)
Chemical Name 3-chloro-N-(2-methoxyphenyl)propanamide
Synonyms N-(2-Methoxyphenyl)-3-chloropropionamide, Aripiprazole Impurity 5
CAS Number 55860-23-6
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
Appearance Solid
Melting Point 68 °C
Boiling Point 360.6±22.0 °C (Predicted)
Solubility Soluble in methanol.

Context of Use: An Intermediate and Potential Impurity in Aripiprazole Synthesis

3-chloro-N-(2-methoxyphenyl)propanamide is recognized as an intermediate in the synthesis of 8-Hydroxy-3,4-dihydro-2(1H)-quinolinone, a key starting material for Aripiprazole.[3] The synthesis of Aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.[4] The potential for unreacted intermediates or byproducts to be carried through the synthesis underscores the importance of having a reference standard for their detection and control in the final active pharmaceutical ingredient (API).

Qualification of 3-chloro-N-(2-methoxyphenyl)propanamide as a Reference Standard

The qualification of a reference standard is a rigorous process to ensure its identity, purity, and assigned content are well-characterized and documented.[1] The following sections detail the recommended protocols.

Part 1: Identity Confirmation

The unequivocal identification of the reference standard is the first critical step. A combination of spectroscopic techniques should be employed.

  • Objective: To obtain the infrared spectrum of the material and confirm the presence of key functional groups.

  • Method: Attenuated Total Reflectance (ATR) is a suitable technique.

  • Procedure:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid 3-chloro-N-(2-methoxyphenyl)propanamide sample onto the crystal.

    • Apply pressure to ensure good contact.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • The resulting spectrum should be compared to a known reference spectrum or interpreted for characteristic peaks of the amide, aromatic, and chloroalkane functionalities.

  • Objective: To elucidate the molecular structure and confirm the identity of the compound.

  • Method: ¹H and ¹³C NMR spectroscopy.

  • Procedure:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]

    • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

    • The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of 3-chloro-N-(2-methoxyphenyl)propanamide.

  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Method: High-Resolution Mass Spectrometry (HRMS) with a suitable ionization technique such as Electrospray Ionization (ESI).

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into the mass spectrometer.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • The accurate mass measurement of the molecular ion should correspond to the theoretical exact mass of C₁₀H₁₂ClNO₂. The fragmentation pattern can provide further structural confirmation.

G cluster_identity Identity Confirmation Workflow start Candidate Material ir IR Spectroscopy start->ir nmr NMR (¹H, ¹³C) start->nmr ms Mass Spectrometry start->ms compare Compare with Expected Structure ir->compare nmr->compare ms->compare pass Identity Confirmed compare->pass Consistent fail Identity Not Confirmed compare->fail Inconsistent

Caption: Workflow for Identity Confirmation.

Part 2: Purity Assessment

Purity determination is crucial for the accurate use of a reference standard. A combination of a high-resolution chromatographic technique and a phase-purity method is recommended.

  • Objective: To separate and quantify any organic impurities present in the reference standard.

  • Rationale: A stability-indicating HPLC method is essential for resolving the main component from potential process-related impurities and degradation products.[1] The method parameters below are a starting point based on methods developed for Aripiprazole and its impurities.[6][7][8]

  • Proposed HPLC Conditions:

    • Column: Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.[6]

    • Mobile Phase A: 0.1% Orthophosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time- and composition-optimized gradient should be developed to ensure separation of all potential impurities. A starting point could be a linear gradient from 20% to 80% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.[6]

    • Detection: Diode Array Detector (DAD) at 224 nm for impurities and 254 nm for the main peak.[6]

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the reference standard in a suitable diluent (e.g., mobile phase).

    • Inject the solution into the HPLC system.

    • Integrate all peaks and calculate the area percentage of the main peak to determine the purity. The use of relative response factors (RRFs) for known impurities is recommended for more accurate quantification.

G cluster_purity Purity Assessment Workflow start Identity Confirmed Material hplc HPLC-DAD (Organic Impurities) start->hplc dsc DSC (Phase Purity) start->dsc kf Karl Fischer (Water Content) start->kf gc Headspace GC (Residual Solvents) start->gc combine Combine Data hplc->combine dsc->combine kf->combine gc->combine report Purity Value combine->report

Caption: Workflow for Purity Assessment.

  • Objective: To assess the phase purity of the crystalline material.

  • Method: DSC measures the heat flow into or out of a sample as a function of temperature or time.

  • Procedure:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • A sharp melting endotherm is indicative of a highly pure crystalline substance. The presence of impurities will typically broaden the melting peak and lower the melting point.

Part 3: Content Assignment

The assigned content of the reference standard is determined by accounting for all impurities.

  • Objective: To assign a potency value to the reference standard.

  • Principle: The potency is calculated by subtracting the percentages of all impurities from 100%.

  • Procedure:

    • Determine Organic Impurities: Use the validated HPLC method (Protocol 2.1).

    • Determine Water Content: Use Karl Fischer titration.

    • Determine Residual Solvents: Use headspace gas chromatography (GC).

    • Determine Non-volatile Impurities (Residue on Ignition): As per USP <281>.[7]

    • Calculation:

      • Potency (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Residue on Ignition)

Safe Handling and Storage

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Recommended storage temperature is 2-8 °C.[9]

Conclusion

The use of a well-characterized reference standard for 3-chloro-N-(2-methoxyphenyl)propanamide is indispensable for the quality control of Aripiprazole. The protocols outlined in this application note provide a robust framework for the qualification and use of this material, ensuring analytical data of the highest integrity. Adherence to these, or similarly rigorous, procedures will enable pharmaceutical scientists to confidently monitor and control this potential impurity, ultimately contributing to the safety and quality of the final drug product.

References

  • Verdia, J., Kumar, P., & Joshi, N. S. (2014). Synthesis and Characterization of Potential Impurities of Aripiprazole. International Journal of Pharmaceutical Sciences and Research, 5(9), 4046-4050. [Link]

  • David, V., & Ionescu, C. (2015). Quantitative Evaluation of Aripiprazole and its Five Related Chemical Impurities from Pharmaceuticals using a HPLC-DAD Method. Revue Roumaine de Chimie, 60(7-8), 731-738. [Link]

  • Pharmaffiliates. (2025). Aripiprazole Synthesis Process: A Detailed Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of aripiprazole and its impurities. Retrieved from [Link]

  • Pai, N. R., & Patil, S. S. (2011). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. Journal of Planar Chromatography – Modern TLC, 24(1), 14-19. [Link]

  • Reddy, G. R., Kumar, A., & Reddy, M. P. (2019). Development and Validation of RP-HPLC Method for the Quantification of Potential Genotoxic Impurities in Anti-psychotic drug Aripiprazole. Oriental Journal of Chemistry, 35(4). [Link]

  • Pai, N. R., & Patil, S. S. (2010). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Der Pharmacia Lettre, 2(4), 1-10. [Link]

  • Google Patents. (2007).
  • Allmpus. (n.d.). Aripiprazole Impurity 5. Retrieved from [Link]

  • Acanthus Research. (n.d.). Aripiprazole Impurity 5. Retrieved from [Link]

  • SynZeal. (n.d.). Aripiprazole Impurity 5. Retrieved from [Link]

  • Allmpus. (n.d.). Aripiprazole Impurity 5. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-N-(3-methoxyphenyl)propanamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry. [Link]

  • Chemsrc. (n.d.). 3-Chloro-N-(2-methoxyphenyl)propanamide. Retrieved from [Link]

  • ResearchGate. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. PubChem. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. Retrieved from [Link]

  • Seventh Sense Research Group. (2019). Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with Refractive Index Detector. International Journal of Pharmaceutical Sciences Review and Research, 57(1), 116-122. [Link]

  • Amanote Research. (n.d.). (PDF) 3-Chloro-N-(4-Methoxyphenyl)propanamide - Acta. Retrieved from [Link]

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experimental procedure for the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Strategic Value of 3-chloro-N-(2-methoxyphenyl)propanamide

In the landscape of modern medicinal chemistry, the N-acylated amine framework is a cornerstone for the development of novel therapeutics. Among these, 3-chloro-N-(2-methoxyphenyl)propanamide stands out as a particularly valuable bifunctional intermediate. Its structure, incorporating both a reactive alkyl chloride and a modifiable aromatic ring, presents a versatile scaffold for building molecular complexity. This compound and its derivatives are pivotal starting materials in the synthesis of various biologically active molecules, including potential antimicrobial agents and other pharmaceutical candidates.[1][2]

This document provides a comprehensive, field-proven protocol for the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide. Moving beyond a mere recitation of steps, we will delve into the causality behind the procedural choices, address critical safety considerations, and offer insights into reaction monitoring and product purification.

Reaction Mechanism and Core Principles

The synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide is achieved through the N-acylation of 2-methoxyaniline with 3-chloropropionyl chloride. This reaction proceeds via a classic nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methoxyaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 3-chloropropionyl chloride. This initial attack forms a transient tetrahedral intermediate.[1]

  • Leaving Group Elimination: The unstable tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.[1]

  • Deprotonation: The reaction generates hydrogen chloride (HCl) as a byproduct. This acidic byproduct will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction. To prevent this, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to the reaction mixture. The base scavenges the HCl as it is formed, producing a salt (e.g., triethylammonium chloride) and allowing the reaction to proceed to completion.[1]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in established chemical principles and practical, field-proven experience.

Introduction to the Synthesis

The synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide is a critical step in the development of various pharmaceutical compounds. Notably, it serves as a key intermediate in the synthesis of 8-Hydroxy-3,4-dihydro-2(1H)-quinolinone, a precursor for several biologically active molecules.[1] The primary synthetic route involves the N-acylation of 2-methoxyaniline (o-anisidine) with 3-chloropropionyl chloride. While seemingly straightforward, this reaction is subject to several variables that can significantly impact the final yield and purity of the desired product. This guide will address common challenges and provide solutions to overcome them.

Reaction Scheme and Mechanism

The fundamental reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-methoxyaniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation to yield the final amide product.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products 2-methoxyaniline 2-Methoxyaniline product 3-chloro-N-(2-methoxyphenyl)propanamide 2-methoxyaniline->product Acylation 3-chloropropionyl_chloride 3-Chloropropionyl Chloride 3-chloropropionyl_chloride->product HCl HCl Troubleshooting_Flow Start Low Yield Issue Check_Base Is HCl being neutralized effectively? Start->Check_Base Check_Sterics Is steric hindrance a factor? Start->Check_Sterics Check_Reagents Are reagents of high purity? Start->Check_Reagents Check_Solvent Is the solvent appropriate? Start->Check_Solvent Solution_Base Use 1.1-1.5 eq. of a suitable base (e.g., TEA, NaHCO3). Check_Base->Solution_Base Solution_Sterics Increase temperature moderately after addition and/or prolong reaction time. Check_Sterics->Solution_Sterics Solution_Reagents Use high-purity or freshly distilled reagents. Check_Reagents->Solution_Reagents Solution_Solvent Use aprotic solvents like DCM, Toluene, or DMF. Check_Solvent->Solution_Solvent

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Technical Support Center: Synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific amide synthesis. Our goal is to equip you with the knowledge to overcome common challenges and optimize your reaction outcomes.

Introduction

The synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide is a crucial step in the development of various pharmaceutical intermediates. The reaction typically involves the N-acylation of 2-methoxyaniline with 3-chloropropionyl chloride. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide provides a detailed analysis of these potential issues and their mitigation strategies.

Core Reaction Pathway

The primary reaction involves the nucleophilic attack of the amino group of 2-methoxyaniline on the electrophilic carbonyl carbon of 3-chloropropionyl chloride. A base is typically required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the aniline starting material, rendering it non-nucleophilic.[1][][3]

Reaction_Pathway cluster_reactants Reactants cluster_products Products 2-methoxyaniline 2-Methoxyaniline Target_Product 3-chloro-N-(2-methoxyphenyl)propanamide 2-methoxyaniline->Target_Product Nucleophilic Attack 3-chloropropionyl_chloride 3-Chloropropionyl Chloride 3-chloropropionyl_chloride->Target_Product HCl HCl Protonated_Base Base•HCl HCl->Protonated_Base Forms Salt Base Base (e.g., Et3N, NaHCO3) Base->HCl Neutralization

Caption: Primary reaction pathway for the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide.

Troubleshooting Guide: Side Reactions & Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, focusing on the underlying chemistry and providing actionable solutions.

Question 1: My reaction yield is significantly lower than expected, and I have a substantial amount of unreacted 2-methoxyaniline. What are the likely causes?

Answer: Low yields with unreacted aniline are common and can stem from several factors related to the nucleophilicity of the aniline and the stability of the acyl chloride.

  • Cause A: Protonation of 2-Methoxyaniline. The reaction generates one equivalent of hydrochloric acid (HCl). If an adequate base is not present, this HCl will protonate the starting aniline, forming an ammonium salt. This salt is no longer nucleophilic and will not react with the acyl chloride.[1]

    • Solution:

      • Use of a Base: Incorporate at least one equivalent of a non-nucleophilic base such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or an inorganic base like sodium bicarbonate (NaHCO₃).[][4] For anilines, which are weaker bases, a slight excess of the amine scavenger can be beneficial.[1]

      • Slow Addition: Add the 3-chloropropionyl chloride slowly to the mixture of 2-methoxyaniline and base.[1] This maintains a low concentration of HCl at any given time, allowing the added base to neutralize it effectively.

  • Cause B: Hydrolysis of 3-Chloropropionyl Chloride. Acyl chlorides are highly reactive and susceptible to hydrolysis.[5][6][7] Any moisture in your reaction setup (from solvents, glassware, or the starting materials) will convert the acyl chloride to the much less reactive 3-chloropropionic acid, which will not readily form an amide under these conditions.

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven or flame-dried). Use anhydrous solvents. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Reagent Quality: Use a fresh or properly stored bottle of 3-chloropropionyl chloride. Older bottles may have already undergone partial hydrolysis.

  • Cause C: Reduced Nucleophilicity of 2-Methoxyaniline. While the methoxy group is electron-donating, anilines are generally less nucleophilic than aliphatic amines.[8] The acetyl group in the product is electron-withdrawing, which deactivates the aniline.[8][9]

    • Solution:

      • Reaction Temperature: While the reaction is often started at a low temperature (0 °C) to control the initial exotherm, allowing it to slowly warm to room temperature or even gentle heating (e.g., 40-50 °C) can help drive the reaction to completion.[4]

      • Catalyst: For particularly sluggish reactions with hindered or deactivated anilines, a catalytic amount of 4-(Dimethylaminopyridine) (DMAP) can be employed. DMAP forms a highly reactive N-acylpyridinium intermediate with the acyl chloride, which is a more potent acylating agent.[10]

Question 2: My final product is contaminated with a significant amount of an unknown, more polar impurity. What could this be?

Answer: A common polar impurity is the hydrolysis product of your acyl chloride.

  • Side Reaction: Hydrolysis. As mentioned, 3-chloropropionyl chloride reacts readily with water to form 3-chloropropionic acid.[5][6][7] This carboxylic acid is more polar than your amide product and can be difficult to remove during workup if not addressed properly.

    • Identification: This impurity will be acidic. You can often detect it by a broader peak on HPLC and its solubility in aqueous base.

    • Mitigation and Removal:

      • Prevention: The best strategy is prevention through rigorous anhydrous techniques.[7]

      • Workup: During the workup, wash the organic layer with a dilute aqueous base (e.g., saturated NaHCO₃ solution). This will deprotonate the carboxylic acid, forming a salt that will be extracted into the aqueous layer. Follow this with a water wash to remove any residual base.

Question 3: I'm observing a byproduct with a similar mass to my product, but it behaves differently chromatographically. What are the possibilities?

Answer: Besides hydrolysis, several other side reactions can occur, leading to isomeric or dimeric byproducts.

Side_Reactions cluster_reactants Reactants cluster_side_products Potential Side Products 3-CPC 3-Chloropropionyl Chloride Hydrolysis 3-Chloropropionic Acid 3-CPC->Hydrolysis + H₂O Product 3-chloro-N-(2-methoxyphenyl)propanamide Diacylation Diacylated Aniline Product->Diacylation + 3-CPC (forcing conditions) Cyclization Intramolecular Cyclization Product Product->Cyclization Base/Heat

Caption: Common side reactions in the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide.

  • Side Reaction: Diacylation. Although less common with anilines due to the deactivating effect of the first acylation, it is possible under forcing conditions (e.g., large excess of acyl chloride, high temperatures) for a second molecule of 3-chloropropionyl chloride to react with the amide nitrogen.[10]

    • Mitigation:

      • Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of 3-chloropropionyl chloride.

      • Controlled Addition: Add the acyl chloride slowly to the reaction mixture to avoid a high local concentration.

  • Side Reaction: Intramolecular Cyclization. The product contains both a nucleophilic amide nitrogen (once deprotonated) and an electrophilic carbon bearing a chlorine atom. Under basic conditions or with heating, an intramolecular cyclization could potentially occur to form a four-membered ring (an azetidinone derivative). While less common, it's a possibility to consider for N-aryl amides.[11]

    • Mitigation:

      • Temperature Control: Avoid excessive heating during the reaction and workup.

      • Base Selection: Use a milder base if cyclization is suspected. Strong bases are more likely to deprotonate the amide, initiating this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A1: Aprotic solvents are preferred to avoid reaction with the acyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and toluene are common choices.[4][12] DCM is often favored for its ability to dissolve the starting materials and its ease of removal.

Q2: Should I be concerned about Friedel-Crafts acylation on the aromatic ring? A2: Generally, this is not a major concern. The amino group of 2-methoxyaniline is a strong activating group for electrophilic aromatic substitution. However, upon N-acylation, the resulting amide group is significantly less activating due to the electron-withdrawing nature of the carbonyl group.[8][9][13] Therefore, acylation of the nitrogen is much faster than acylation of the ring. Ring acylation would typically only become a competitive side reaction in the presence of a Lewis acid catalyst, which is not usually employed in this type of amide synthesis.

Q3: What is the best way to monitor the reaction's progress? A3: Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the most effective methods. A typical TLC system might be ethyl acetate/hexanes. You should see the consumption of the 2-methoxyaniline spot and the appearance of a new, generally less polar, product spot.

Q4: My reaction mixture has formed a thick precipitate. Is this normal? A4: Yes, this is often the case. The precipitate is typically the hydrochloride salt of the base used (e.g., triethylammonium chloride) or the protonated aniline starting material if insufficient base was used.[14] This salt is usually filtered off or removed during the aqueous workup.

Q5: What are the key safety precautions for this reaction? A5: 3-Chloropropionyl chloride is corrosive, a lachrymator, and reacts violently with water.[5][6] It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction can be exothermic, so proper temperature control is essential to prevent a runaway reaction.

Experimental Protocols

General Protocol for the Synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide
  • Setup: Under an inert atmosphere (N₂ or Ar), add 2-methoxyaniline (1.0 eq) and a suitable anhydrous solvent (e.g., DCM, 10 mL per mmol of aniline) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC or HPLC until the 2-methoxyaniline is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.

Data Summary Table
CompoundMolecular Weight ( g/mol )CAS NumberKey Role
2-Methoxyaniline123.1590-04-0Nucleophile
3-Chloropropionyl chloride126.97625-36-5Electrophile/Acylating Agent
3-chloro-N-(2-methoxyphenyl)propanamide213.6655860-23-6Target Product

References

  • PubChem. (n.d.). 3-Chloropropionyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Haz-Map. (n.d.). 3-Chloropropionyl chloride. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Gas chromatographic analysis method of 3-chloropropionyl chloride. Retrieved from [Link]

  • Synlett. (2015). 3-Chloropropionyl Chloride. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Retrieved from [Link]

  • Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?. Retrieved from [Link]

  • Reddit. (2023). Need help in optimizing amide formation through acyl chloride pathway. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • Chemsrc. (2023). 3-Chloro-N-(2-methoxyphenyl)propanamide. Retrieved from [Link]

  • Google Patents. (n.d.). US6740758B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Allen. (n.d.). Why does acylation of -NH2 of aniline reduces its activating effect?. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. Retrieved from [Link]

  • PubMed. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Retrieved from [Link]

  • Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-chloro-N-(2-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 3-chloro-N-(2-methoxyphenyl)propanamide (CAS No: 55860-23-6). This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges, provide in-depth troubleshooting, and offer detailed protocols to help you achieve the desired purity for your experimental needs.

Purification Overview & Logic

The purification of 3-chloro-N-(2-methoxyphenyl)propanamide, a key intermediate in various synthetic pathways, often presents challenges related to the removal of starting materials and reaction byproducts. The choice of purification strategy is dictated by the nature and quantity of these impurities. This guide will focus on the two most common and effective techniques: recrystallization and column chromatography.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 3-chloro-N- (2-methoxyphenyl)propanamide Recrystallization Recrystallization Crude_Product->Recrystallization High-yield, crystalline solid Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Oily product or complex mixture Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Purity_Check Purity Assessment (TLC, NMR, LC-MS) Pure_Product->Purity_Check

Caption: General purification workflow for 3-chloro-N-(2-methoxyphenyl)propanamide.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your purification experiments.

Recrystallization Issues

Question 1: My compound "oils out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high, leading to supersaturation at a temperature where the compound is still molten.

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent's boiling point may be too high.

    • Solution: Select a solvent or a solvent system with a lower boiling point. For amides like this, a mixture of solvents is often effective. For instance, dissolving the compound in a minimal amount of a good solvent (like hot ethanol or ethyl acetate) and then adding a poor solvent (like water or hexanes) dropwise until turbidity persists is a common strategy.[1][2]

  • Cooling Rate is Too Fast: Rapid cooling doesn't allow sufficient time for the ordered crystal lattice to form.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1][3] Insulating the flask can promote slower cooling and better crystal formation.

  • Supersaturation: The solution is too concentrated.

    • Solution: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again, but more slowly.[1]

  • Inducing Crystallization: If crystals are slow to form, you can:

    • Scratch the inner surface of the flask with a glass rod at the air-liquid interface. This creates microscopic scratches that can serve as nucleation sites.[4]

    • Add a seed crystal of the pure compound to provide a template for crystallization.[4]

Question 2: After recrystallization, my yield is very low. What are the likely reasons?

Answer: Low recovery can be frustrating but is often preventable. The goal of recrystallization is a balance between purity and yield.

Probable Causes & Solutions:

  • Using Too Much Solvent: The most common cause of low yield is adding an excessive amount of solvent during the initial dissolution step. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3][4] If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution and then cool it again.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can be lost on the filter paper.

    • Solution: Use a pre-heated funnel and flask for hot filtration, and perform the filtration as quickly as possible.[1]

  • Incomplete Crystallization: Not allowing enough time for crystallization or not cooling to a low enough temperature.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

Column Chromatography Issues

Question 3: I'm seeing poor separation of my compound from an impurity on the column. How can I improve the resolution?

Answer: Poor separation in column chromatography means the differential migration of your target compound and impurities through the stationary phase is insufficient.[5][6]

Probable Causes & Solutions:

  • Incorrect Mobile Phase (Eluent): The polarity of your eluent is critical. If it's too polar, all compounds will move quickly with the solvent front, resulting in no separation. If it's not polar enough, the compounds may not move at all.

    • Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for your target compound. The eluent for column chromatography should be slightly less polar than the one that gives the ideal Rf on TLC.[7] A common starting point for compounds like this is a mixture of hexanes and ethyl acetate.

  • Improper Column Packing: Channels or cracks in the silica gel bed will lead to uneven flow and broad, overlapping bands.

    • Solution: Ensure the silica gel is packed uniformly. A "slurry packing" method, where the silica is mixed with the eluent before being added to the column, is generally reliable. Gently tap the column as you pack to settle the silica and remove air bubbles.

  • Overloading the Column: Applying too much sample for the amount of stationary phase will exceed the column's capacity, leading to poor separation.

    • Solution: A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

  • Sample Application: If the initial band of the sample at the top of the column is too wide, the separation will be poor.

    • Solution: Dissolve the crude product in the minimum amount of solvent (ideally the eluent) and apply it carefully to the top of the column as a concentrated, narrow band.[5][8] Alternatively, for compounds less soluble in the eluent, use "dry loading" where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column.[8]

Question 4: My compound seems to be decomposing on the silica gel column. What can I do?

Answer: Silica gel is acidic and can cause decomposition of sensitive compounds. Given that 3-chloro-N-(2-methoxyphenyl)propanamide is an amide, it should be relatively stable, but certain impurities or reaction conditions might make it susceptible to degradation.

Probable Causes & Solutions:

  • Acidity of Silica Gel: The acidic nature of the silica may be catalyzing a degradation reaction.

    • Solution:

      • Deactivate the silica: You can treat the silica gel with a small amount of a base, like triethylamine (typically 0.5-1% v/v), added to the eluent. This will neutralize the acidic sites.[8]

      • Use an alternative stationary phase: Alumina (neutral or basic) or Florisil can be used as alternatives to silica gel for compounds that are sensitive to acid.[8]

  • Extended Elution Time: The longer the compound spends on the column, the greater the chance of decomposition.

    • Solution: Once you have an optimized solvent system, run the column efficiently without unnecessary delays. Avoid letting the column run dry, as this can also cause issues.

Troubleshooting_Tree Start Purification Problem Recrystallization Recrystallization Issue? Start->Recrystallization Column Column Chromatography Issue? Start->Column OilingOut Compound 'Oils Out'? Recrystallization->OilingOut Yes LowYield Low Yield? Recrystallization->LowYield No Sol_Oiling Adjust Solvent Slow Cooling Rate Induce Crystallization OilingOut->Sol_Oiling Sol_Yield Use Minimal Hot Solvent Ensure Complete Cooling Efficient Hot Filtration LowYield->Sol_Yield PoorSep Poor Separation? Column->PoorSep Yes Decomp Decomposition on Column? Column->Decomp No Sol_Sep Optimize Eluent (TLC) Repack Column Reduce Sample Load Use Dry Loading PoorSep->Sol_Sep Sol_Decomp Deactivate Silica (add Et3N) Use Alumina/Florisil Run Column Faster Decomp->Sol_Decomp

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Technical Support Center: Synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific chemical synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Identifying and Resolving Impurities

This guide addresses specific issues you may encounter during the synthesis and analysis of 3-chloro-N-(2-methoxyphenyl)propanamide.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide can stem from several factors, primarily related to reactant purity, reaction conditions, and work-up procedures.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction between 2-methoxyaniline and 3-chloropropionyl chloride may not have gone to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting materials are still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Purity of Reactants: The presence of impurities in the starting materials, particularly water in the 2-methoxyaniline or hydrolysis of the 3-chloropropionyl chloride, can significantly impact the yield.

    • Troubleshooting: Ensure that 2-methoxyaniline is dry and that the 3-chloropropionyl chloride is of high purity. Using freshly opened or distilled reagents is recommended.

  • Side Reactions: Several side reactions can consume the starting materials and reduce the yield of the desired product. One common side reaction is the di-acylation of the aniline nitrogen, especially if an excess of the acyl chloride is used.

    • Troubleshooting: Control the stoichiometry of the reactants carefully. A slow, dropwise addition of 3-chloropropionyl chloride to the solution of 2-methoxyaniline can minimize di-acylation.[1]

  • Product Loss During Work-up: The desired product might be lost during the extraction and purification steps.

    • Troubleshooting: Optimize your work-up procedure. Ensure the pH is appropriate during aqueous washes to minimize the solubility of the amide in the aqueous layer. When performing recrystallization, use a minimal amount of a suitable solvent to avoid product loss.

Question 2: I'm observing an unexpected peak in my HPLC chromatogram. What could this impurity be and how can I identify it?

Answer:

An unexpected peak in your HPLC chromatogram indicates the presence of an impurity. The identity of this impurity depends on its retention time and can often be deduced from the potential side reactions of the synthesis.

Common Impurities and Their Identification:

Potential Impurity Likely Retention Time (Relative to Product) Identification Method
2-methoxyaniline (Unreacted)EarlierLC-MS, GC-MS, Co-injection with standard
3-chloropropionic acidEarlierLC-MS, GC-MS (after derivatization)
N,N-bis(3-chloropropanoyl)-2-methoxyaniline (Di-acylation product)LaterLC-MS, NMR of isolated fraction
N-(2-methoxyphenyl)acrylamide (Elimination product)SimilarLC-MS, NMR of isolated fraction

Experimental Protocol for Impurity Identification by LC-MS:

  • Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and Mass Spectrometry (MS).[2][3]

  • MS Analysis:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of compounds.

    • Data Analysis: Compare the mass-to-charge ratio (m/z) of the unexpected peak with the molecular weights of the potential impurities listed in the table above.

Question 3: My NMR spectrum shows more signals than expected for the pure product. How can I interpret these extra signals?

Answer:

Extra signals in an NMR spectrum are a clear indication of impurities. The chemical shifts and splitting patterns of these signals can provide valuable structural information to identify the contaminants.[4][5]

Interpreting Unexpected NMR Signals:

  • Unreacted 2-methoxyaniline: Look for characteristic aromatic signals and a broad singlet for the -NH2 protons. The methoxy group signal will also be present.

  • 3-chloropropionic acid: This will show two triplet signals for the -CH2-CH2- protons and a broad singlet for the carboxylic acid proton.

  • Di-acylation Product: The spectrum will be more complex, but you would expect to see two sets of signals for the two 3-chloropropionyl groups.

  • Solvent Residues: Common laboratory solvents can appear in your NMR spectrum. Reference tables of solvent chemical shifts are essential for their identification.[4]

Workflow for NMR Analysis of Impurities:

Caption: Workflow for NMR-based impurity analysis.

Frequently Asked Questions (FAQs)

What is the primary reaction mechanism for the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide?

The synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the amino group in 2-methoxyaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of a chloride ion and a proton to form the amide bond.

G 2-methoxyaniline 2-methoxyaniline reaction_center + 2-methoxyaniline->reaction_center 3-chloropropionyl_chloride 3-chloropropionyl chloride 3-chloropropionyl_chloride->reaction_center product 3-chloro-N-(2-methoxyphenyl)propanamide HCl HCl product_center reaction_center->product_center product_center->product product_center->HCl Impurity_Formation cluster_reactants Reactants cluster_products Products & Impurities aniline 2-methoxyaniline desired_product 3-chloro-N-(2-methoxyphenyl)propanamide aniline->desired_product diacylation Di-acylation Product aniline->diacylation unreacted_aniline Unreacted 2-methoxyaniline aniline->unreacted_aniline acyl_chloride 3-chloropropionyl chloride acyl_chloride->desired_product acyl_chloride->diacylation excess hydrolysis 3-chloropropionic acid acyl_chloride->hydrolysis + H2O

Caption: Potential impurity formation pathways.

Which analytical techniques are most suitable for impurity profiling in this synthesis?

A combination of chromatographic and spectroscopic techniques is ideal for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for separating and quantifying impurities. [2][6][7]Coupling HPLC with Mass Spectrometry (LC-MS) allows for the determination of the molecular weights of the impurities, aiding in their identification. [8][9]* Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying volatile impurities, such as residual solvents or certain low molecular weight byproducts. [10][11][12]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed structural information about the impurities. [5][13][14]It is an invaluable tool for unequivocally identifying the structure of an unknown impurity, especially after isolation.

How can I prevent the formation of the di-acylation impurity?

The formation of the di-acylation impurity, N,N-bis(3-chloropropanoyl)-2-methoxyaniline, can be minimized by controlling the reaction stoichiometry and the rate of addition of the acylating agent.

Recommendations:

  • Use a slight excess of the aniline: Employing a small excess (e.g., 1.05 equivalents) of 2-methoxyaniline can help ensure that the 3-chloropropionyl chloride is fully consumed before it has a chance to react a second time.

  • Slow addition of the acyl chloride: Add the 3-chloropropionyl chloride dropwise to the reaction mixture containing the 2-methoxyaniline. This maintains a low concentration of the acyl chloride, favoring the mono-acylation reaction.

  • Maintain a moderate reaction temperature: Running the reaction at a controlled, lower temperature can help to slow down the reaction rate and improve selectivity.

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010).
  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012).
  • Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. (n.d.).
  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2015).
  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... (1982). UNT Digital Library.
  • 3-CHLORO-N-(3-METHOXYPHENYL)PROPANAMIDE synthesis. (n.d.). Chemicalbook.
  • Analytical Advances in Pharmaceutical Impurity Profiling. (n.d.). Scribd.
  • Reactions of Aniline. (n.d.). Chemistry Steps.
  • 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6. (n.d.). Chemsrc.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Quality Assurance.
  • Is the Friedel-Crafts acylation of aniline difficult? (2018). Quora.
  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics.
  • 1H NMR Spectrum of Amide Compounds. (n.d.). University Chemistry.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (n.d.). Biotech Spain.
  • Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson.
  • Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed.
  • Using NMR to observe the restricted rot
  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. (n.d.). MDPI.
  • Impurity Analysis. (n.d.). Emery Pharma.
  • 24.1: Structural, Physical, and Spectral Characteristics of Amides. (2021). Chemistry LibreTexts.
  • 1: Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts.
  • Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry. (n.d.). EPA.
  • 3-Chloro-N-(4-methoxyphenyl)propanamide | CAS No: 19313-87-2. (n.d.). Cleanchem.
  • 3-Chloro-N-(4-methoxyphenyl)propanamide. (n.d.). PMC - NIH.
  • 3-Chloro-N-(4-methoxyphenyl)propanamide. (n.d.).
  • 3-chloro-N-(4-methoxyphenyl)propanamide | CAS No- 19313-87-2. (n.d.). Simson Pharma Limited.
  • Aniline, 3-chloro-2-methoxy-. (n.d.). PubChem - NIH.
  • Help with synthesizing 2-chloro-5-methoxyaniline
  • Application Notes and Protocols: 3-Chloropropionyl Chloride in the Synthesis of Pharmaceutical Intermedi
  • 3-Chloro-N-(2-methoxyphenyl)propanamide. (n.d.). CymitQuimica.
  • Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. (2025).
  • Identification of Impurities and Improved the Synthesis of Lacosamide. (n.d.). Der Pharma Chemica.
  • Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with. (n.d.). Seventh Sense Research Group.
  • HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. (n.d.). SIELC Technologies.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-chloro-N-(2-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide coupling reaction. We will move beyond simple procedural steps to explore the causality behind experimental choices, enabling you to troubleshoot effectively and ensure reproducible, high-yield results.

Section 1: Reaction Overview and Core Protocol

The synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide is fundamentally a nucleophilic acyl substitution, specifically the acylation of 2-methoxyaniline with 3-chloropropanoyl chloride. This reaction, often categorized under Schotten-Baumann conditions, is highly efficient but sensitive to several key parameters that can impact yield and purity.[1][] The primary transformation involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A base is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][]

Baseline Optimized Protocol

This protocol provides a robust starting point for obtaining a high yield of the target compound.

Table 1: Recommended Reagent Stoichiometry and Properties

ReagentMolar Mass ( g/mol )EquivalentsMoles (for 10g scale)AmountDensity (g/mL)
2-Methoxyaniline123.151.00.081210.0 g1.092
3-Chloropropanoyl Chloride126.971.05 - 1.10.0853 - 0.089310.8 g - 11.3 g1.33
Triethylamine (TEA)101.191.20.097413.5 mL0.726
Dichloromethane (DCM)84.93--200 mL1.33
Experimental Workflow Diagram

The following diagram outlines the standard workflow for the synthesis, workup, and purification of 3-chloro-N-(2-methoxyphenyl)propanamide.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Workup & Isolation cluster_purification 4. Purification prep_amine Dissolve 2-Methoxyaniline and TEA in DCM cool Cool to 0 °C (Ice Bath) prep_amine->cool add_acyl Add 3-Chloropropanoyl Chloride (dropwise) cool->add_acyl react Stir at 0 °C for 30 min, then warm to RT for 2-4 h add_acyl->react quench Quench with H₂O react->quench separate Separate Organic Layer quench->separate wash_hcl Wash with 1M HCl separate->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na₂SO₄ or MgSO₄) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization (e.g., Ethanol/Water) or Column Chromatography concentrate->purify

Caption: General workflow for synthesis and purification.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

This is a frequent issue that typically points to a problem with one of three areas: reagent quality, reaction conditions, or workup procedure.

  • Probable Cause 1: Reagent Decomposition. 3-Chloropropanoyl chloride is highly reactive and susceptible to hydrolysis.[3] If it has been exposed to atmospheric moisture, it will convert to 3-chloropropanoic acid, which will not react with the amine under these conditions.

    • Solution: Always use a fresh bottle or a recently opened bottle stored under an inert atmosphere (e.g., nitrogen or argon). If the quality is suspect, consider vacuum distillation of the acyl chloride before use. 2-Methoxyaniline can slowly oxidize and darken on storage; using purer, lighter-colored starting material is recommended.

  • Probable Cause 2: Ineffective Acid Scavenging. The reaction generates one equivalent of HCl. Without a base to neutralize it, the HCl will protonate the starting 2-methoxyaniline, forming an ammonium salt. This salt is no longer nucleophilic and will not react with the acyl chloride, effectively stopping the reaction.

    • Solution: Ensure at least one equivalent of a suitable base is used. We recommend 1.2 equivalents of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIEA) to ensure the reaction medium remains basic.[4] Inorganic bases like NaHCO₃ can also be used, particularly in biphasic systems.[5][6]

  • Probable Cause 3: Improper Temperature Control. This reaction is exothermic.[] Adding the acyl chloride too quickly to a concentrated room-temperature solution can cause a rapid temperature increase. This can promote side reactions and potentially lead to the degradation of starting materials or product.

    • Solution: The dropwise addition of 3-chloropropanoyl chloride should be performed at a reduced temperature (0 °C is ideal) with vigorous stirring.[1] After the addition is complete, the reaction can be allowed to warm to room temperature.

G cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low or No Yield acyl_chloride Is Acyl Chloride Fresh? start->acyl_chloride base Was >1.1 eq. Base Used? start->base temp Was Addition at 0 °C? start->temp sol_acyl Use Fresh/Distilled Acyl Chloride acyl_chloride->sol_acyl No amine Is Amine Pure? sol_base Check Base Stoichiometry & Quality base->sol_base No sol_temp Improve Temperature Control temp->sol_temp No

Caption: Troubleshooting logic for low reaction yield.

Q2: My crude NMR/TLC shows multiple spots. What are the likely impurities?

Identifying impurities is key to optimizing purification and improving the reaction.

  • Impurity 1: Unreacted 2-Methoxyaniline.

    • Identification: Will appear as a baseline spot on normal phase silica TLC and can be identified by its characteristic NMR signals.

    • Cause: Incomplete reaction, often due to using a slight excess of the amine or insufficient acyl chloride.

    • Removal: The acidic wash (1M HCl) during workup is designed to protonate and remove unreacted amine and the tertiary amine base into the aqueous layer.[7]

  • Impurity 2: 3-Chloropropanoic Acid.

    • Identification: An acidic compound, may streak on TLC.

    • Cause: Hydrolysis of the 3-chloropropanoyl chloride starting material by adventitious water.

    • Removal: The basic wash (saturated NaHCO₃) during workup will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt.

  • Impurity 3: Symmetrical Anhydride.

    • Identification: A non-polar byproduct.

    • Cause: Reaction of 3-chloropropanoic acid (from hydrolysis) with unreacted 3-chloropropanoyl chloride.

    • Removal: Can often be removed via chromatography or careful recrystallization. Using anhydrous conditions minimizes its formation.

Table 2: Troubleshooting Summary

ProblemProbable Cause(s)Recommended Solution(s)
Low/No YieldReagent hydrolysis; Insufficient base; Poor temperature control.Use fresh, anhydrous reagents; Ensure >1.1 eq. of base; Add acyl chloride at 0 °C.
Multiple ImpuritiesUnreacted starting materials; Hydrolysis of acyl chloride.Perform standard acid/base washes during workup; Ensure anhydrous conditions.
Reaction StallsInsufficient base; Low temperature; Poor solvent choice.Add more base; Allow reaction to warm to RT; Ensure reagents are fully dissolved in DCM.
Difficult WorkupEmulsion formation; Oiling out during crystallization.Add brine to break emulsion; Use a different solvent system for recrystallization (e.g., IPA, Ethyl Acetate/Hexanes).

Q3: I am having difficulty with the workup. My layers won't separate and are forming an emulsion.

Emulsion formation is common when basic aqueous solutions are used to wash organic layers containing amines or amine salts.

  • Solution 1: Add Brine. Break up the emulsion by adding a significant volume of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to force the separation of the layers.

  • Solution 2: Filtration. In stubborn cases, filtering the entire emulsified mixture through a pad of Celite® or diatomaceous earth can help break the emulsion.

  • Solution 3: Centrifugation. If the scale allows, centrifuging the mixture is a highly effective method for separating the layers.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal base for this reaction and why? For this acylation, a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is ideal.[4] They are strong enough to effectively scavenge the generated HCl but are too sterically hindered to compete with 2-methoxyaniline as nucleophiles. Pyridine is another option, but its removal can be more difficult. Inorganic bases like NaHCO₃ or K₂CO₃ can also be effective, often used in a biphasic solvent system (e.g., DCM/water).[]

FAQ 2: How can I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. Spot the starting 2-methoxyaniline and the reaction mixture side-by-side. The reaction is complete when the 2-methoxyaniline spot (lower Rf) has been completely consumed and a new, higher Rf spot corresponding to the amide product has appeared.

FAQ 3: What are the key safety considerations for this synthesis? 3-Chloropropanoyl chloride is corrosive and lachrymatory.[3] It reacts violently with water and should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Dichloromethane (DCM) is a suspected carcinogen and should also be handled in a fume hood. The reaction is exothermic and should be cooled during addition to prevent uncontrolled temperature increases.

FAQ 4: Can I use 3-chloropropanoic acid directly with a coupling agent instead of the acyl chloride? Yes, this is an excellent alternative strategy, particularly if you want to avoid handling the acyl chloride. Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to form the amide bond directly from the carboxylic acid and amine.[1] This method often results in cleaner reactions with fewer side products, though the reagents are more expensive.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide
  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add 2-methoxyaniline (1.0 eq) and dichloromethane (approx. 0.4 M solution).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • While stirring vigorously, add 3-chloropropanoyl chloride (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, monitoring by TLC until the 2-methoxyaniline is consumed.

Protocol 4.2: Workup and Purification
  • Upon reaction completion, cool the flask in an ice bath and slowly quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Add more DCM if necessary to fully dissolve the product.

  • Separate the organic layer.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove TEA and any unreacted 2-methoxyaniline).

    • Saturated NaHCO₃ solution (to remove any 3-chloropropanoic acid).

    • Saturated NaCl (brine) solution (to aid in drying and break any emulsions).

  • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or silica gel column chromatography.

References

  • Ge, H.-X., Wang, L.-C., Jiang, Z.-Z., & Ni, S.-L. (2006). Synthesis of 3-CHLORO-N-(3-METHOXYPHENYL)PROPANAMIDE. Arzneimittel-Forschung/Drug Research, 56(10), 673–677. (Reference via ChemicalBook, direct link not available)
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]

  • Tsvetkova, D., Obreshkova, D., & Georgieva, M. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Molecules, 27(9), 2736. [Link]

  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. (2004).
  • PubChem. (n.d.). 3-Chloropropionyl chloride. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry. [Link]

Sources

preventing decomposition of 3-chloro-N-(2-methoxyphenyl)propanamide during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide. This guide is designed for researchers, chemists, and professionals in drug development to navigate the common challenges and nuances of this specific amide synthesis. Here, we address potential decomposition pathways and provide actionable troubleshooting strategies to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 3-chloro-N-(2-methoxyphenyl)propanamide?

The synthesis is a standard nucleophilic acyl substitution, specifically the N-acylation of 2-methoxyaniline with 3-chloropropionyl chloride. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]

Q2: I'm observing a low yield of my desired product. What are the likely causes?

Low yields in this synthesis are often attributed to the steric hindrance provided by the ortho-methoxy group on the aniline, which reduces the nucleophilicity of the amine.[1] Other contributing factors can include incomplete reaction, suboptimal temperature control, or degradation of the product through side reactions.

Q3: What are the main decomposition pathways or side reactions to be aware of?

The primary decomposition pathways for 3-chloro-N-(2-methoxyphenyl)propanamide during synthesis are intramolecular cyclization reactions. These are primarily base-catalyzed and can lead to the formation of two main types of byproducts: a four-membered β-lactam or a six-membered cyclic amide.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Formation of an Unidentified Byproduct with a Similar Molecular Weight

Symptoms:

  • TLC analysis shows a new spot, often with a different polarity than the starting materials and product.

  • Mass spectrometry reveals a species with the same mass as the product (an isomer) or a mass corresponding to the loss of HCl.

  • ¹H NMR may show the disappearance of the N-H proton and changes in the chemical shifts of the propyl chain protons.

Probable Cause: Intramolecular Cyclization

The presence of a terminal chlorine atom on the propyl chain and the amide linkage makes the molecule susceptible to intramolecular cyclization, especially under basic conditions. Two primary cyclization pathways are possible:

  • β-Lactam (Azetidin-2-one) Formation: The amide nitrogen, after deprotonation by a base, can act as a nucleophile and attack the carbon bearing the chlorine, leading to the formation of a four-membered ring.

  • Friedel-Crafts-type Cyclization: The methoxy-activated aromatic ring can undergo intramolecular electrophilic attack by the acyl group, leading to a cyclized product.

Solutions:

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base. Proton sponges or bulky tertiary amines can be effective. Avoid using strong, unhindered bases which can readily deprotonate the amide nitrogen, initiating cyclization.

  • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of 3-chloropropionyl chloride and throughout the reaction.[3] Higher temperatures can provide the activation energy needed for the cyclization side reaction.

  • Stoichiometry and Addition Order: Use a slight excess (1.1-1.2 equivalents) of the acylating agent. Add the 3-chloropropionyl chloride slowly and dropwise to the solution of 2-methoxyaniline and the base. This ensures that the concentration of the acylating agent is kept low at any given time, minimizing side reactions.[1]

Diagram of Potential Decomposition Pathways:

DecompositionPathways cluster_main Main Reaction cluster_side Decomposition Pathways 2-Methoxyaniline 2-Methoxyaniline Product 3-chloro-N-(2-methoxyphenyl)propanamide 2-Methoxyaniline->Product Acylation 3-Chloropropionyl_Chloride 3-Chloropropionyl_Chloride 3-Chloropropionyl_Chloride->Product Beta_Lactam N-(2-methoxyphenyl)azetidin-2-one Product->Beta_Lactam Intramolecular Cyclization (N-attack) Cyclic_Amide Cyclized Amide Product Product->Cyclic_Amide Intramolecular Cyclization (Aromatic Ring Attack)

Caption: Potential reaction pathways during the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide.

Issue 2: Hydrolysis of the Product During Workup

Symptoms:

  • Presence of 2-methoxyaniline and 3-chloropropionic acid in the final product mixture.

  • Reduced overall yield after aqueous workup.

Probable Cause: Amide Bond Hydrolysis

The amide bond can be susceptible to hydrolysis under either strongly acidic or basic conditions, especially at elevated temperatures during the workup procedure.

Solutions:

  • pH Control During Workup: During the aqueous wash steps, use dilute acidic (e.g., 1M HCl) and basic (e.g., saturated NaHCO₃) solutions and perform the washes at a low temperature (ice bath). Avoid prolonged exposure to harsh pH conditions.

  • Efficient Extraction: Perform the extraction steps quickly and efficiently to minimize the contact time of the product with the aqueous phase.

  • Drying: Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

Experimental Protocols

Optimized Synthesis Protocol to Minimize Decomposition

This protocol is designed to favor the desired N-acylation while minimizing the risk of intramolecular cyclization.

Materials:

  • 2-Methoxyaniline

  • 3-Chloropropionyl chloride

  • Triethylamine (or a more hindered base like diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add 3-chloropropionyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.

  • Let the reaction mixture slowly warm to room temperature and continue to stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow addition of cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl, cold saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Workflow for Synthesis and Troubleshooting:

SynthesisWorkflow cluster_synthesis Synthesis Protocol cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting A 1. Dissolve 2-methoxyaniline and base in DCM B 2. Cool to 0°C A->B C 3. Add 3-chloropropionyl chloride dropwise B->C D 4. Stir at 0°C, then warm to RT C->D E 5. Monitor by TLC D->E F 6. Quench with cold water E->F G 7. Aqueous washes (acid, base, brine) F->G H 8. Dry and concentrate G->H I 9. Recrystallize H->I J Low Yield or Byproduct Formation? I->J K Check TLC/MS for cyclized products J->K M Check for hydrolysis (starting materials present) J->M L Use hindered base, lower temperature K->L N Gentle workup, pH control M->N

Caption: A logical workflow for the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide and key troubleshooting decision points.

Analytical Characterization

To effectively troubleshoot, it is crucial to have reliable analytical methods to identify the product and potential impurities.

Technique Purpose Expected Observations for 3-chloro-N-(2-methoxyphenyl)propanamide
TLC Reaction monitoring and purity assessment.A single spot with an Rf value distinct from the starting materials.
¹H NMR Structural confirmation.Signals corresponding to the methoxy group, the aromatic protons, the N-H proton (a broad singlet), and the two methylene groups of the propyl chain.
¹³C NMR Structural confirmation.Resonances for the carbonyl carbon, the methoxy carbon, the aromatic carbons, and the two methylene carbons.
LC-MS Purity assessment and impurity identification.A major peak corresponding to the [M+H]⁺ of the product. Potential cyclized byproducts may appear as isomers with the same mass-to-charge ratio.
FTIR Functional group identification.Characteristic absorptions for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II).

Note on Byproduct Identification:

  • β-Lactam: In the ¹H NMR, the disappearance of the N-H proton signal and a characteristic upfield shift of the methylene protons of the four-membered ring would be expected.

  • Cyclized Amide: This would result in a more complex aromatic region in the ¹H NMR and a significant change in the overall fragmentation pattern in mass spectrometry.

References

  • BenchChem. (2025).
  • MDPI. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

  • BenchChem. (2025).
  • Sykes, B. M., et al. (1995). Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. Journal of the Chemical Society, Perkin Transactions 2, (2), 337.
  • ResearchGate. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-N-(2-methoxyphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Chloro-N-(2-methoxyphenyl)propanamide. Retrieved from [Link]

  • American Chemical Society. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Retrieved from [Link]

  • ResearchGate. (2019). Electronic And Steric Effect Favored Selective Synthesis Of Asymmetric (‐) N‐Aryl Mandelamides. Retrieved from [Link]

  • PubMed. (2006). Ortho effect in the Bergman cyclization: Electronic and steric effects in hydrogen abstraction by 1-substituted naphthalene 5,8-diradicals. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Substituted Amides via Reaction of 2-(Trtrifluoromethyl)benzoyl Chloride with Primary Amines. BenchChem.
  • Google Patents. (1999). Production of 3-chloropropionyl chloride.
  • PubMed. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Retrieved from [Link]

  • PubMed Central. (2012). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • ResearchGate. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

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Technical Support Center: 3-chloro-N-(2-methoxyphenyl)propanamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 3-chloro-N-(2-methoxyphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for this common yet nuanced acylation reaction. The information herein is grounded in established chemical principles and supported by cited literature to ensure scientific integrity and practical utility in your laboratory work.

I. Reaction Overview: The Schotten-Baumann Acylation

The synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide is typically achieved through a Schotten-Baumann reaction. This involves the acylation of 2-methoxyaniline with 3-chloropropionyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3] Understanding the nuances of this reaction is key to troubleshooting potential issues.

Reaction Scheme:

Caption: General scheme of the Schotten-Baumann reaction for the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction, and which one should I choose?

A1: The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction.[4] Without a base, the HCl would protonate the unreacted 2-methoxyaniline, rendering it non-nucleophilic and halting the reaction.

  • Aqueous Inorganic Bases (e.g., NaOH, K₂CO₃): These are cost-effective and commonly used in biphasic (e.g., dichloromethane/water) systems. They are effective at neutralizing HCl.

  • Organic Amine Bases (e.g., Pyridine, Triethylamine): These are used in anhydrous organic solvents. Pyridine can also act as a nucleophilic catalyst, potentially increasing the reaction rate.[1]

Q2: What are the key safety precautions I should take when running this reaction?

A2: Both 3-chloropropionyl chloride and 2-methoxyaniline present hazards.

  • 3-Chloropropionyl Chloride: This reagent is corrosive, a lachrymator (causes tearing), and reacts violently with water.[5][6] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 2-Methoxyaniline: This reagent is toxic and can be absorbed through the skin.[7] It is also a suspected carcinogen.[7] Always handle it with appropriate PPE in a well-ventilated area or fume hood.

Q3: How do the electronic and steric effects of the methoxy group in 2-methoxyaniline influence the reaction?

A3: The methoxy group (-OCH₃) at the ortho position of the aniline ring has two opposing effects:

  • Electronic Effect: The methoxy group is an electron-donating group through resonance, which increases the nucleophilicity of the amine and can accelerate the rate of acylation.[8]

  • Steric Effect: The ortho-methoxy group can sterically hinder the approach of the bulky 3-chloropropionyl chloride to the amino group, potentially slowing the reaction down.[9]

In most cases, the electronic activating effect is significant, making 2-methoxyaniline a reactive nucleophile. However, steric hindrance should not be entirely discounted, especially when considering reaction temperature and time.

III. Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide.

Problem Potential Cause(s) Troubleshooting Steps & Explanation
Low or No Product Formation 1. Inactive 2-methoxyaniline. 2. Decomposed 3-chloropropionyl chloride. 3. Insufficient base. 4. Low reaction temperature.1. Verify Starting Material Quality: 2-methoxyaniline can oxidize and darken on storage.[10] Use freshly distilled or recently purchased material. 2. Check Acyl Chloride: 3-chloropropionyl chloride is moisture-sensitive and can hydrolyze to the unreactive 3-chloropropionic acid.[5] Use a fresh bottle or distill before use. 3. Ensure Adequate Base: Use at least one equivalent of base to neutralize the generated HCl. An excess (1.1-1.5 equivalents) is often recommended. 4. Optimize Temperature: While the reaction is often run at room temperature, gentle heating (40-50 °C) can sometimes overcome activation energy barriers, especially if steric hindrance is a factor.
Significant Amount of 3-Chloropropionic Acid as a Byproduct 1. Hydrolysis of 3-chloropropionyl chloride.1. Anhydrous Conditions: If using an organic solvent, ensure it is dry. 2. Controlled Addition: Add the 3-chloropropionyl chloride dropwise to the reaction mixture, especially if using an aqueous base, to minimize its contact time with water before it can react with the amine.[1] 3. Vigorous Stirring: In a biphasic system, ensure rapid stirring to facilitate the reaction between the reactants at the interface.
Formation of a Diacylated Byproduct 1. Use of excess 3-chloropropionyl chloride.1. Stoichiometric Control: Carefully control the stoichiometry. Use a slight excess of the 2-methoxyaniline (e.g., 1.05 equivalents) relative to the 3-chloropropionyl chloride (1.0 equivalent). 2. Slow Addition: Add the acyl chloride slowly to the solution of the amine. This maintains a low concentration of the acylating agent, disfavoring the second acylation.
Difficulty in Product Purification/Oily Product 1. Presence of unreacted starting materials or byproducts. 2. Inappropriate recrystallization solvent.1. Aqueous Work-up: After the reaction is complete, wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted 2-methoxyaniline and base. Then wash with a dilute base (e.g., saturated NaHCO₃) to remove any 3-chloropropionic acid. 2. Recrystallization: This is often the most effective purification method for amides.[11] For 3-chloro-N-(2-methoxyphenyl)propanamide, consider solvent systems like ethanol/water or ethyl acetate/hexane.[12][13]

IV. Experimental Protocols

A. Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of your reaction.[14]

Protocol:

  • Prepare TLC Plate: Use silica gel plates.

  • Spotting: Spot the 2-methoxyaniline starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane).

  • Eluent System: A common eluent system for this type of reaction is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

  • Visualization: Visualize the spots under UV light (254 nm). The product, being an amide, is typically more polar than the starting aniline and will have a lower Rf value.

TLC_Monitoring cluster_workflow TLC Workflow Start Start Reaction Prepare_TLC Prepare Silica TLC Plate Start->Prepare_TLC Spot_Lanes Spot Lanes: 1. 2-Methoxyaniline (SM) 2. Reaction Mixture (Rxn) 3. Co-spot (SM + Rxn) Prepare_TLC->Spot_Lanes Develop_Plate Develop Plate in Hexane/Ethyl Acetate Spot_Lanes->Develop_Plate Visualize Visualize under UV Light Develop_Plate->Visualize Analyze Analyze Rf Values: - Disappearance of SM spot - Appearance of Product spot (lower Rf) Visualize->Analyze Decision Reaction Complete? Analyze->Decision Workup Proceed to Work-up Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Start

Caption: Workflow for monitoring the reaction progress using TLC.

B. General Synthesis Protocol

This is a general protocol that should be optimized for your specific laboratory conditions.

  • Dissolve Amine: In a round-bottom flask, dissolve 2-methoxyaniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane).

  • Add Base: Add a base (e.g., triethylamine, 1.2 eq. or an aqueous solution of NaOH, 1.5 eq.).

  • Cool Reaction: Cool the mixture to 0 °C in an ice bath.

  • Add Acyl Chloride: Slowly add 3-chloropropionyl chloride (1.05 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up: Quench the reaction with water. If using an organic solvent, separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[15]

V. References

  • Benchchem. (n.d.). Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride. Retrieved from Benchchem.

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Quora. (2020, July 2). What is the Schottan-Baumann reaction?. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • askIITians. (2025, March 4). Give reasons for the following.Acetylation of aniline reduces its activation effect. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). JPH11199540A - Production of 3-chloropropionyl chloride. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • Benchchem. (n.d.). Standard protocol for 2-Methoxynaphthalene acylation as a model reaction. Retrieved from Benchchem.

  • Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity?. Retrieved from [Link]

  • Google Patents. (n.d.). US6740758B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Retrieved from

  • ResearchGate. (2025, November 17). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Retrieved from [Link]

  • Filo. (2025, July 20). SECTION C: Answer ONE question from this section QUESTION 6 (a) Deduce ... Retrieved from [Link]_

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3-Chloro-2-pyrazinamine Reaction Products. Retrieved from Benchchem.

  • YouTube. (2013, July 12). Recrystallization Solvent Pair. Retrieved from [Link]

  • Taylor & Francis Online. (2018, November 2). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrostatic and steric effects underlie acetylation-induced changes in ubiquitin structure and function. Retrieved from [Link]

  • Chemsrc. (2025, September 10). 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6. Retrieved from [Link]

  • VanDeMark Chemical. (n.d.). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: Monitoring 2,4-Dichloro-1,3,5-triazine Reactions by Thin-Layer Chromatography. Retrieved from Benchchem.

Sources

Technical Support Center: 3-Chloro-N-(2-methoxyphenyl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide. This molecule is a key intermediate in various pharmaceutical and research applications. The most common synthetic route involves the acylation of 2-methoxyaniline with 3-chloropropionyl chloride. While seemingly straightforward, this reaction is prone to the formation of several unexpected byproducts that can complicate purification and reduce yields.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, preventative measures, and validated protocols to help you identify, understand, and mitigate the formation of common impurities. Our approach is built on explaining the causal mechanisms behind these side reactions, ensuring you can make informed decisions in your laboratory work.

Primary Synthesis Reaction

The target reaction is the nucleophilic acyl substitution where the amino group of 2-methoxyaniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. A base, such as triethylamine or pyridine, is typically used to neutralize the HCl generated during the reaction.

Fig 1. General synthesis of the target amide.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish and the yield is very low. What are the common causes?

A1: Low yields are often traced back to two primary issues: reagent quality and moisture.

  • Reagent Purity: 3-Chloropropionyl chloride is susceptible to hydrolysis and polymerization.[1] Using an old or improperly stored bottle can introduce 3-chloropropionic acid and polymeric impurities, which will not participate in the desired reaction. We recommend using freshly opened or distilled 3-chloropropionyl chloride for best results.

  • Moisture: Acyl chlorides react violently with water.[2] Any moisture present in the solvent, glassware, or aniline starting material will hydrolyze the acyl chloride to the corresponding carboxylic acid, effectively quenching the reaction. Ensure all glassware is oven-dried and solvents are anhydrous. Running the reaction under an inert atmosphere (N₂ or Ar) is a mandatory step for achieving high yields.

Q2: I see a significant amount of starting material (2-methoxyaniline) remaining even after a long reaction time. Why?

A2: This is a classic sign of either insufficient acylating agent or its deactivation.

  • Stoichiometry: Ensure you are using at least a 1:1 molar ratio of 3-chloropropionyl chloride to 2-methoxyaniline. Often, a slight excess (1.05 to 1.1 equivalents) of the acyl chloride is beneficial.

  • Deactivation by Water: As mentioned in Q1, water will consume the acyl chloride. If your solvent or reagents are wet, the acyl chloride will be destroyed before it can react with the aniline, leaving it unreacted.

  • Base Issues: If the base (e.g., triethylamine) is not added, the HCl byproduct will protonate the starting aniline, rendering it non-nucleophilic and effectively stopping the reaction.

Q3: My crude product looks like a sticky, insoluble mess. What happened?

A3: This often indicates polymerization of the 3-chloropropionyl chloride. This reagent can undergo self-condensation, especially if impure or exposed to Lewis acids or moisture.[1] Slow, controlled addition of the acyl chloride to the solution of aniline and base, particularly at low temperatures (e.g., 0 °C), can significantly minimize this side reaction.

Troubleshooting Guide: Identifying Unexpected Byproducts

This section addresses specific byproducts that may be observed through analytical techniques like NMR or LC-MS.

Issue 1: Observation of an Elimination Product

Q: My ¹H NMR shows signals in the vinyl region (δ 5.5-6.5 ppm) and my mass spectrum has a peak corresponding to [M-HCl]. What is this byproduct?

A: You are likely observing N-(2-methoxyphenyl)acrylamide , the product of an elimination reaction (dehydrohalogenation).

Causality & Mechanism: The hydrogen atoms on the carbon adjacent to the carbonyl group (α-protons) are acidic. In the presence of a strong or sterically unhindered base, a proton can be abstracted, leading to the elimination of the chloride ion to form a stable, conjugated C=C double bond.[3][4][5] This E2 or E1cB elimination pathway is often favored by higher reaction temperatures.

Elimination Byproduct Formation start 3-Chloro-N-(2-methoxyphenyl)propanamide Target Product mech_node E2 or E1cB Elimination (Favored by Heat/Strong Base) start:p->mech_node  Base abstracts α-proton base Base (B:) product N-(2-methoxyphenyl)acrylamide Elimination Product byproducts BH⁺ + Cl⁻ mech_node->product:p  Cl⁻ is eliminated

Fig 2. Formation of the acrylamide byproduct.

Troubleshooting & Prevention:

Strategy Rationale
Lower Reaction Temperature Run the reaction at 0 °C or even -10 °C. Elimination reactions have a higher activation energy than the desired acylation and are thus suppressed at lower temperatures.
Use a Weaker/Hindered Base Switch from triethylamine to a more sterically hindered base like diisopropylethylamine (DIPEA) or a weaker base like pyridine. These bases are less effective at abstracting the α-proton.

| Controlled Addition | Add the base slowly to the reaction mixture to avoid localized areas of high base concentration. |

Issue 2: Observation of a Diacylated Product

Q: My LC-MS shows a peak with a mass corresponding to [M + 89] Da, and the ¹H NMR of my crude product seems to have overlapping aromatic signals. What is this?

A: This is likely the N,N-diacylated byproduct , where a second 3-chloropropionyl group has attached to the amide nitrogen.

Causality & Mechanism: While the nitrogen in the newly formed amide is significantly less nucleophilic than the starting aniline, it can still react with the highly electrophilic acyl chloride, especially if there is a large excess of the acyl chloride or if the reaction is run at high temperatures.[6] The presence of a strong base can also deprotonate the amide N-H, making it a much more potent nucleophile (the conjugate base, an imide anion).

Fig 3. Formation of the diacylated byproduct.

Troubleshooting & Prevention:

Strategy Rationale
Control Stoichiometry Use a slight excess of the aniline (e.g., 1.05 eq.) relative to the acyl chloride, or use no more than 1.05 equivalents of the acyl chloride. This ensures the more nucleophilic aniline is the primary species to react.
Slow Acyl Chloride Addition Add the 3-chloropropionyl chloride dropwise to the solution of the aniline and base. This maintains a low instantaneous concentration of the acylating agent, favoring reaction with the more abundant and more reactive aniline.

| Maintain Low Temperature | Keeping the reaction at 0 °C or below disfavors the slower, second acylation step. |

Experimental Protocols

Protocol 1: Optimized Synthesis of 3-Chloro-N-(2-methoxyphenyl)propanamide

This protocol is designed to minimize the formation of the byproducts discussed above.

Materials:

  • 2-Methoxyaniline (1.0 eq.)

  • 3-Chloropropionyl chloride (1.05 eq.)

  • Diisopropylethylamine (DIPEA) (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried glassware

  • Inert atmosphere (N₂ or Ar)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an N₂/Ar inlet, and a dropping funnel.

  • Reagent Preparation: Dissolve 2-methoxyaniline (1.0 eq.) and DIPEA (1.2 eq.) in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dilute 3-chloropropionyl chloride (1.05 eq.) with a small amount of anhydrous DCM and load it into the dropping funnel.

  • Reaction: Add the acyl chloride solution dropwise to the cooled aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, let the reaction stir at 0 °C for 1 hour. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aniline.

  • Work-up:

    • Quench the reaction by slowly adding cold 1M HCl (aq.).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.

Protocol 2: Analytical Identification by LC-MS

Objective: To resolve and identify the target product and key byproducts.

System:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detector: UV (e.g., 254 nm) and Mass Spectrometer (ESI+)

Expected Elution Order & m/z:

Compound Typical Retention Expected [M+H]⁺ (m/z)
2-Methoxyaniline (Starting Material) Early 124.07
Target Product Mid 214.06
N-(2-methoxyphenyl)acrylamide Mid-Late 178.08

| Diacylated Byproduct | Late | 302.04 |

Troubleshooting Workflow

Troubleshooting Workflow cluster_issues Identify Byproduct Signature cluster_solutions Implement Corrective Action start Synthesis Complete: Unexpected Analytical Result analysis Analyze Crude Product: ¹H NMR & LC-MS start->analysis issue1 Vinyl Signals (NMR) & [M-HCl] (MS)? analysis->issue1 issue2 [M+89] (MS)? Complex Aromatic NMR? analysis->issue2 issue3 Low Yield & Unreacted Aniline? analysis->issue3 issue1->issue2 No sol1 Diagnosis: Elimination Action: • Lower Temperature • Use Hindered/Weaker Base issue1->sol1 Yes issue2->issue3 No sol2 Diagnosis: Diacylation Action: • Control Stoichiometry • Slow Acyl Chloride Addition issue2->sol2 Yes issue3->analysis No / Other Issue sol3 Diagnosis: Hydrolysis Action: • Use Anhydrous Solvents • Run Under Inert Gas • Check Reagent Quality issue3->sol3 Yes end_node Re-run Synthesis with Optimized Protocol sol1->end_node sol2->end_node sol3->end_node

Fig 4. Logical workflow for troubleshooting byproduct formation.
References
  • Chattaway, F. D. (1902). Friedel-Crafts acylation of anilides. Proc. Chem. Soc., 173.
  • Master Organic Chemistry. (2012). Introduction to Elimination Reactions. Retrieved from [Link]

  • Lumen Learning. (n.d.). Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]

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how to remove unreacted starting materials from 3-chloro-N-(2-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-chloro-N-(2-methoxyphenyl)propanamide. Here, we address common issues related to removing unreacted starting materials and byproducts through a series of frequently asked questions and detailed experimental protocols. Our approach is grounded in established chemical principles to ensure you can confidently obtain a high-purity final product.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My crude 3-chloro-N-(2-methoxyphenyl)propanamide product is contaminated with unreacted 2-methoxyaniline. How can I remove it?

A1: Unreacted 2-methoxyaniline is a basic impurity and can be effectively removed by performing an acidic wash during the aqueous workup. The fundamental principle here is an acid-base reaction. 2-methoxyaniline, an aromatic amine, is basic due to the lone pair of electrons on the nitrogen atom. By washing your organic layer with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl) or 1 M citric acid, you protonate the amine.[1][2] This forms the corresponding ammonium salt, which is ionic and therefore highly soluble in the aqueous phase, while your neutral amide product remains in the organic solvent.[2]

Causality: The key is the difference in solubility between the neutral amine and its protonated salt form. The ammonium salt's charge makes it much more polar, driving its partition into the aqueous layer. A subsequent separation of the two liquid layers effectively removes the aniline impurity.

Q2: I suspect my product is also contaminated with 3-chloropropionic acid. What is the source of this impurity and how do I remove it?

A2: The presence of 3-chloropropionic acid is typically due to the hydrolysis of the unreacted 3-chloropropionyl chloride starting material.[3] Acyl chlorides are highly reactive and readily react with any trace amounts of water present in the reaction mixture or introduced during the initial stages of the workup.[3][4]

To remove this acidic impurity, you should perform a basic wash. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used.[1][5] The bicarbonate, a weak base, will deprotonate the carboxylic acid, forming sodium 3-chloropropionate. This salt is ionic and, like the protonated aniline in Q1, is soluble in the aqueous layer and can be easily separated from your organic layer containing the desired amide.[5]

Why use a weak base? Using a strong base like sodium hydroxide (NaOH) is generally avoided as it could potentially hydrolyze your desired amide product, especially with heating, leading to a lower yield.

Q3: After the aqueous workup, my product is still not pure. What is the next recommended purification step?

A3: Recrystallization is the most effective and widely used method for purifying solid organic compounds like amides.[6] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[7][8] By dissolving your crude product in a minimal amount of a hot, suitable solvent and then allowing it to cool slowly, the desired compound will crystallize out in a pure form, leaving the impurities dissolved in the cold solvent (the mother liquor).[9][10]

Q4: How do I choose the right solvent for recrystallizing my 3-chloro-N-(2-methoxyphenyl)propanamide?

A4: An ideal recrystallization solvent should dissolve your product completely when hot but poorly when cold.[7][11] The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent.

For N-aryl amides, common and effective recrystallization solvents include ethanol, acetone, and acetonitrile.[6] Given the presence of a methoxyphenyl group, which tends to enhance crystallinity, a good starting point would be to test ethanol or a mixture of ethanol and water.[12]

Screening for a Solvent System:

  • Place a small amount of your crude product (10-20 mg) in a test tube.

  • Add a few drops of the chosen solvent at room temperature. If the solid dissolves completely, the solvent is too good and not suitable.

  • If it doesn't dissolve, heat the mixture gently. Add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • If abundant, well-formed crystals appear, you have found a good solvent.

Detailed Experimental Protocols

This section provides step-by-step procedures for the purification of 3-chloro-N-(2-methoxyphenyl)propanamide.

Protocol 1: Aqueous Workup via Liquid-Liquid Extraction

This protocol is designed to remove both acidic and basic impurities from the crude reaction mixture.

Step-by-Step Methodology:

  • Dissolution: Transfer the entire crude reaction mixture to a separatory funnel. Dissolve the mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM). A typical volume would be 50-100 mL, depending on the scale of your reaction.

  • Acidic Wash (Removes 2-methoxyaniline):

    • Add an equal volume of 1 M HCl to the separatory funnel.

    • Stopper the funnel and invert it, venting frequently to release any pressure buildup.

    • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

    • Allow the layers to separate completely. The organic layer contains your product, and the bottom aqueous layer contains the protonated 2-methoxyaniline hydrochloride.

    • Drain and discard the aqueous layer.

    • Repeat this acidic wash one more time to ensure complete removal.

  • Basic Wash (Removes 3-chloropropionic acid):

    • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the organic layer remaining in the funnel.

    • Caution: Stopper and vent immediately and frequently, as the neutralization reaction will produce carbon dioxide gas, causing pressure to build up.

    • Once the initial effervescence subsides, shake for 1-2 minutes.

    • Allow the layers to separate, then drain and discard the aqueous layer.

    • Repeat this basic wash.

  • Brine Wash:

    • Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This step helps to remove any remaining water-soluble impurities and breaks up any emulsions that may have formed.

    • Separate and discard the aqueous brine layer.

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add a sufficient amount of a drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl. The drying agent should move freely when the solution is dry.

    • Filter or decant the dried organic solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude, but significantly purer, solid product.

Purification Workflow Diagram

Purification_Workflow cluster_0 Liquid-Liquid Extraction cluster_1 Final Purification RM Crude Reaction Mixture (in Organic Solvent) AW Acid Wash (1 M HCl) RM->AW Removes 2-methoxyaniline BW Base Wash (Sat. NaHCO3) AW->BW Removes 3-chloropropionic acid BrW Brine Wash BW->BrW Removes water Dry Dry & Concentrate BrW->Dry Recryst Recrystallization (e.g., from Ethanol) Dry->Recryst Crude Solid Filter Filter & Dry Recryst->Filter Pure Pure Product Filter->Pure

Caption: Workflow for the purification of 3-chloro-N-(2-methoxyphenyl)propanamide.

Protocol 2: Recrystallization

This protocol should be performed after the aqueous workup.

Step-by-Step Methodology:

  • Solvent Selection: Based on prior screening (see FAQ Q4), choose an appropriate solvent (e.g., ethanol).

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of the recrystallization solvent required to create a slurry. Heat the flask on a hotplate with stirring. Continue to add small portions of the hot solvent until the solid just completely dissolves. Do not add an excessive amount of solvent, as this will reduce your recovery yield.

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, drying agent), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for a period, or by transferring them to a watch glass to air-dry, or by placing them in a vacuum oven.

Summary of Compound Properties

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Key Characteristics
3-chloro-N-(2-methoxyphenyl)propanamide C₁₀H₁₂ClNO₂213.66N/A (Solid)Desired product; neutral amide.
3-Chloropropionyl chloride C₃H₄Cl₂O126.97143-145Starting material; reacts with water.[3]
2-Methoxyaniline C₇H₉NO123.15225Starting material; basic amine.[13]
3-Chloropropionic acid C₃H₅ClO₂108.52203-205Hydrolysis byproduct; acidic.[14][15]

References

  • Hughes, D. L. (2014). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 16(16), 4344–4347. Available at: [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • Goode, D. R. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. University of South Carolina. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Rh(I)-catalyzed carbonyl-hydroacylation: an enantioselective approach to lactones. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxyaniline. PubChem. Available at: [Link]

  • Saeed, A., et al. (2015). Synthesis of N-(Un)Substituted-N-(2-Methoxyphenyl/Phenyl)-4-Chlorobenzenesulfonamides as Potent Antibacterial Derivatives. Asian Journal of Chemistry, 27(1), 71-74. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Miller, S. J. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Miller, S. J. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Available at: [Link]

  • SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. Available at: [Link]

  • Hleuka, T., et al. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloropropionic acid. PubChem. Available at: [Link]

  • Google Patents. (n.d.). PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.
  • Fukuyama, T., et al. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Parra, T. (2020). How To Recrystallize A Solid. YouTube. Available at: [Link]

  • Sci Vis Lab. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]

  • Nerz, J. (2013). How to Carry Out a Recrystallization. YouTube. Available at: [Link]

  • Organic Chemistry Tutor. (2024). Recrystallization - a CLASSIC technique to purify a SOLID. YouTube. Available at: [Link]

  • VanDeMark Chemical. (n.d.). 3-CHLOROPROPIONYL CHLORIDE. Available at: [Link]

  • Organic Syntheses. (n.d.). β-CHLOROPROPIONIC ACID. Available at: [Link]

  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E. Available at: [Link]

  • Chemsrc. (n.d.). 3-Chloro-N-(2-methoxyphenyl)propanamide. Available at: [Link]

  • Wang, Y., et al. (2024). Field Study on Washing of 4-Methoxy-2-Nitroaniline from Contaminated Site by Dye Intermediates. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-chloro-N-(3-methoxyphenyl)propanamide. PubChem. Available at: [Link]

  • LibreTexts Chemistry. (2024). Common Extraction Washes. Available at: [Link]

  • Wikipedia. (n.d.). 3-Chloropropanoic acid. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-n-(4-methoxyphenyl)propanamide. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-nitroaniline. PubChem. Available at: [Link]

  • Pharmaffiliates. (n.d.). 3-chloro-N-(3-hydroxyphenyl)propanamide. Available at: [Link]

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Technical Support Center: Scaling Up 3-chloro-N-(2-methoxyphenyl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis. Here, we will delve into the common challenges encountered during scale-up, provide in-depth troubleshooting advice, and answer frequently asked questions. Our focus is on providing practical, field-proven insights to ensure the successful and efficient production of this key chemical intermediate.

Introduction to 3-chloro-N-(2-methoxyphenyl)propanamide and its Synthesis

3-chloro-N-(2-methoxyphenyl)propanamide is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a reactive chloro-amide moiety and a methoxy-substituted phenyl ring, makes it a versatile building block. The most common and direct synthetic route involves the acylation of 2-methoxyaniline with 3-chloropropionyl chloride.[1] This seemingly straightforward reaction, however, presents several challenges when transitioning from laboratory-scale to pilot-plant or industrial-scale production.

This guide will address the critical aspects of this synthesis, with a focus on troubleshooting issues that arise during scale-up.

Core Synthesis Pathway and Potential Pitfalls

The fundamental reaction for synthesizing 3-chloro-N-(2-methoxyphenyl)propanamide is the nucleophilic acyl substitution between 2-methoxyaniline and 3-chloropropionyl chloride. A base, typically a tertiary amine like triethylamine or a milder inorganic base, is used to scavenge the hydrochloric acid byproduct.[2][3]

Reaction Scheme:

o-Anisidine (2-methoxyaniline) + 3-Chloropropionyl chloride → 3-chloro-N-(2-methoxyphenyl)propanamide + HCl

While simple in principle, several factors can negatively impact the yield, purity, and overall efficiency of the process, especially at a larger scale.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low Yield

Q1: My reaction yield is significantly lower than expected on a larger scale. What are the likely causes and how can I improve it?

A1: Low yields during scale-up can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions.

    • Solution: Ensure your reactor's stirring mechanism is appropriate for the scale and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing.

  • Poor Temperature Control: The acylation reaction is exothermic. On a larger scale, heat dissipation is less efficient. Runaway temperatures can lead to product degradation and increased side-product formation.

    • Solution: Implement a robust cooling system for your reactor. A gradual, controlled addition of the 3-chloropropionyl chloride is crucial to manage the exotherm.

  • Side Reactions: Several side reactions can consume your starting materials and reduce the yield of the desired product.

    • Di-acylation: The amine product can be further acylated. While less likely with a secondary amide, it's a possibility if reaction conditions are harsh.

    • Reaction with Solvent: If using a protic solvent, it may compete with the aniline as a nucleophile.

    • Hydrolysis of Acyl Chloride: Moisture in the reactants or solvent will hydrolyze the 3-chloropropionyl chloride to 3-chloropropionic acid, which will not react with the aniline.

    • Solution: Use an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[3] Ensure all reactants and the solvent are thoroughly dried before use.

Impurity Profile

Q2: I am observing significant impurities in my crude product. What are the common impurities and how can I minimize their formation?

A2: The most common impurities are unreacted starting materials and byproducts of side reactions.

  • Unreacted 2-methoxyaniline: This indicates an incomplete reaction.

    • Solution: Ensure a slight excess of 3-chloropropionyl chloride (e.g., 1.05-1.1 equivalents) is used. Improve mixing and reaction time.

  • 3-chloropropionic acid: This results from the hydrolysis of 3-chloropropionyl chloride.

    • Solution: As mentioned, use anhydrous conditions.

  • Over-acylated products: While less common for this specific reaction, it's a possibility.

    • Solution: Strict temperature control and avoiding a large excess of the acylating agent can mitigate this.

  • Polymerization products: 3-chloropropionyl chloride can, under certain conditions, polymerize.

    • Solution: Maintain a low reaction temperature and avoid prolonged reaction times at elevated temperatures.

Purification Challenges

Q3: Purifying the final product is proving difficult on a larger scale. What are the recommended purification strategies?

A3: Large-scale purification requires methods that are both effective and scalable.

  • Crystallization: This is often the most practical method for large-scale purification of solid products.

    • Solvent Selection: A good crystallization solvent will dissolve the product well at elevated temperatures but poorly at lower temperatures. Common solvents for this type of compound include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to form well-defined crystals. The impurities will ideally remain in the mother liquor.

  • Washing/Extraction: Before crystallization, a series of aqueous washes can remove many impurities.

    • Acid Wash: A dilute acid wash (e.g., 1M HCl) will remove any unreacted 2-methoxyaniline by converting it to its water-soluble salt.

    • Base Wash: A dilute base wash (e.g., saturated sodium bicarbonate) will remove any 3-chloropropionic acid.

    • Brine Wash: A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer.

  • Column Chromatography: While effective on a small scale, it is often impractical and expensive for large-scale production. It should be considered a last resort if crystallization and washing are insufficient.

Reagent Handling and Safety

Q4: What are the primary safety concerns when handling 3-chloropropionyl chloride on a large scale?

A4: 3-chloropropionyl chloride is a hazardous substance that requires careful handling.[4][5][6][7][8]

  • Toxicity and Corrosivity: It is harmful if swallowed, causes severe skin burns and eye damage, and can be fatal if inhaled.[4][5][6][7] It is also a lachrymator (causes tearing).[7][8]

    • Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][6] For larger quantities, respiratory protection may be necessary.[4]

  • Flammability: It is a flammable liquid and vapor.[4]

    • Precautions: Keep away from heat, sparks, open flames, and other ignition sources.[4][7] Use spark-proof tools and equipment.

  • Reactivity: It reacts violently with water and alcohols. It is also moisture-sensitive.[7]

    • Precautions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[7] Avoid contact with incompatible materials such as alcohols, metals, strong oxidizing agents, and strong alkalis.[8]

Q5: Are there any specific safety considerations for 2-methoxyaniline?

A5: Yes, 2-methoxyaniline (o-anisidine) is also a hazardous chemical.

  • Toxicity: It is toxic and may cause cancer.[9] Exposure can lead to methemoglobinemia, which impairs the blood's ability to carry oxygen.[10]

    • Precautions: Handle with appropriate PPE in a well-ventilated area to avoid skin contact, inhalation, and ingestion.[10]

Experimental Protocols

Synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide
  • Reactor Setup: In a clean, dry, and inerted reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-methoxyaniline (1.0 equivalent) and a suitable aprotic solvent (e.g., DCM, THF).

  • Base Addition: Add triethylamine (1.1 equivalents) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an appropriate cooling bath.

  • Acyl Chloride Addition: Slowly add 3-chloropropionyl chloride (1.05 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, HPLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Purification by Crystallization
  • Solvent Selection: Determine an appropriate solvent or solvent system for crystallization (e.g., ethanol, isopropanol, ethyl acetate/hexanes).

  • Dissolution: Transfer the crude product to a clean, dry flask and add the minimum amount of hot solvent required for complete dissolution.

  • Cooling: Allow the solution to cool slowly to room temperature. For better recovery, you can further cool the flask in an ice bath.

  • Isolation: Collect the precipitated crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
2-methoxyaniline 10 g1 kg
3-chloropropionyl chloride 11.3 g1.13 kg
Triethylamine 9.0 g0.9 kg
Solvent (DCM) 200 mL20 L
Reaction Temperature 0-25 °C0-15 °C (controlled addition)
Typical Yield (Crude) 85-95%80-90%
Typical Purity (after cryst.) >98%>98%

Visualization of Key Processes

Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with 2-methoxyaniline & Solvent B Add Triethylamine A->B C Cool to 0-5 °C B->C D Slowly Add 3-chloropropionyl chloride C->D E Stir at Room Temperature D->E F Aqueous Work-up (Acid/Base/Brine Washes) E->F G Dry & Concentrate F->G H Crystallization G->H I Isolate & Dry Product H->I

Caption: A streamlined workflow for the synthesis and purification of 3-chloro-N-(2-methoxyphenyl)propanamide.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low Yield Observed Q1 Check Temperature Control Start->Q1 Q2 Assess Mixing Efficiency Start->Q2 Q3 Investigate Side Reactions Start->Q3 Sol1 Improve Cooling System & Control Addition Rate Q1->Sol1 Sol2 Optimize Stirrer Speed & Consider Baffles Q2->Sol2 Sol3 Use Anhydrous Conditions & Aprotic Solvent Q3->Sol3

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • PubChem. (n.d.). 3-Chloropropionyl chloride. National Center for Biotechnology Information. [Link]

  • VanDeMark Chemical. (2021). 3-CHLOROPROPIONYL CHLORIDE. [Link]

  • Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development.
  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

  • Chemsrc. (n.d.). 3-Chloro-N-(2-methoxyphenyl)propanamide. [Link]

  • Cahyono, E., et al. (2013). Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta. Jurnal Kimia dan Kemasan.
  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • ResearchGate. (n.d.). 2 Reaction scheme of the acylation of 2-methoxynaphthalene (2-MN) with....
  • ResearchGate. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]

  • ResearchGate. (2016). A Scalable and Efficient Synthesis of 3-Chloro-1,2-propanediol.
  • PubChem. (n.d.). 2-Methoxyaniline. National Center for Biotechnology Information. [Link]

  • Lin, Y. (2024). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations.
  • Google Patents. (n.d.). CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
  • Master Organic Chemistry. (2018). EAS Reactions (3)

Sources

impact of solvent choice on 3-chloro-N-(2-methoxyphenyl)propanamide reaction rate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solvent Effects in Amide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals investigating the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide. Here, we provide in-depth, field-tested insights into a critical, yet often overlooked, reaction parameter: the choice of solvent. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot, optimize, and control your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide, and how does a solvent influence it?

A1: The synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide from 3-chloropropionyl chloride and 2-methoxyaniline is a classic nucleophilic acyl substitution.[1] The reaction proceeds via a tetrahedral intermediate.

The solvent's primary role is to stabilize the reactants and, more importantly, the transition states throughout this process.[2] For reactions like this, where neutral reactants form a more polar, charge-separated transition state, polar solvents generally accelerate the reaction rate by lowering the activation energy.[2][3] The ability of the solvent to solvate ions and accommodate charge separation is a key determinant of its effectiveness.[4]

Reaction_Mechanism Fig. 1: Nucleophilic Acyl Substitution Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products R1 3-Chloropropionyl Chloride (Electrophile) TS Tetrahedral Intermediate (Polar, Charge-Separated) R1->TS Nucleophilic Attack R2 2-Methoxyaniline (Nucleophile) R2->TS P1 3-chloro-N-(2-methoxyphenyl)propanamide TS->P1 Collapse of Intermediate P2 HCl (Byproduct) TS->P2 Leaving Group Expulsion

Fig. 1: Nucleophilic Acyl Substitution Mechanism.
Q2: My reaction is proceeding very slowly or has stalled. How do I know if the solvent is the problem?

A2: A sluggish reaction is a common issue directly linked to solvent choice. Consider these points:

  • Reactant Solubility: Visually inspect your reaction. Are both 2-methoxyaniline and 3-chloropropionyl chloride fully dissolved? Poor solubility is a primary reason for slow or incomplete reactions. If reactants are not in the same phase, the reaction kinetics will be severely limited.

  • Solvent Type (Protic vs. Aprotic): Are you using a protic solvent like ethanol or methanol? Protic solvents can form strong hydrogen bonds with the amine nucleophile (2-methoxyaniline), creating a "solvent cage" that increases the energy required for it to attack the electrophile, thereby slowing the reaction.[2][5] Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are often superior choices because they do not deactivate the amine nucleophile.[1][]

  • Solvent Polarity: If you are using a nonpolar solvent (e.g., Toluene, Hexane), it may not be sufficient to stabilize the polar transition state of the reaction, leading to a high activation energy barrier and a slow rate.[2]

Q3: I'm observing significant side products. Can solvent selection help improve selectivity?

A3: Yes, absolutely. The solvent can influence reaction selectivity by several means:

  • Suppressing Base-Catalyzed Side Reactions: The reaction generates HCl as a byproduct, which must be neutralized by a base (e.g., triethylamine, pyridine) to prevent protonation of the starting amine.[] The choice of solvent affects the basicity and solubility of this scavenger base. In some solvents, the base may be too reactive, leading to side reactions with the electrophile or product.

  • Minimizing Polyanilide Formation: If the product amide is deprotonated by the base, it can act as a nucleophile itself, leading to impurities. A solvent that minimizes the solubility or reactivity of the deprotonated amide can enhance the purity of the desired product.

  • Temperature Control: The solvent's boiling point dictates the accessible temperature range for the reaction. Unwanted side reactions often have different activation energies than the main reaction. Running the reaction in a lower-boiling solvent might provide the kinetic control needed to favor your desired product.

Q4: What are the key solvent properties to consider, and how do they impact the reaction rate?

A4: The two most critical macroscopic properties are the dielectric constant (ε) and the solvent polarity type.

SolventTypeDielectric Constant (ε) at 20°CExpected Impact on Reaction RateRationale
Dichloromethane (DCM) Polar Aprotic9.1Excellent Good balance of polarity to stabilize the transition state without deactivating the amine nucleophile. Excellent solubility for reactants.[1]
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Excellent High dielectric constant strongly favors polar transition states. Often used for difficult amide couplings.[7]
Acetonitrile (MeCN) Polar Aprotic37.5Good to Excellent Highly polar, effectively stabilizes charge separation. Can be crucial for achieving high stereocontrol in some reactions.[8]
Tetrahydrofuran (THF) Polar Aprotic7.5Good A common, effective aprotic solvent. Its lower polarity compared to DMF or MeCN may be advantageous for controlling certain side reactions.[9]
Ethyl Acetate (EtOAc) Polar Aprotic6.0Moderate to Good A greener alternative to DCM.[7] Its moderate polarity is often sufficient, though rates may be slightly lower than in more polar solvents.
Toluene Nonpolar2.4Poor Lacks the polarity to effectively stabilize the transition state, typically resulting in very slow reaction rates.[]
Ethanol (EtOH) Polar Protic24.6Poor to Moderate While polar, it is a protic solvent that can hydrogen bond with and deactivate the amine nucleophile, reducing its reactivity.[5]

Data compiled from various sources.[3][4]

The general principle is that polar aprotic solvents provide the best balance for this specific transformation.[1][7] They possess a sufficiently high dielectric constant to stabilize the polar transition state but lack the acidic protons that can deactivate the amine nucleophile.[2]

Troubleshooting Guide & Experimental Protocols

Troubleshooting Flowchart

This decision tree provides a logical workflow for diagnosing and solving common issues related to solvent choice in your experiment.

Troubleshooting_Flowchart Fig. 2: Troubleshooting Workflow Start Start: Reaction Issue (Low Yield / Slow Rate) CheckSolubility Are reactants fully dissolved? Start->CheckSolubility ChangeSolvent Action: Switch to a solvent with better solubility (e.g., DCM, THF, or DMF). CheckSolubility->ChangeSolvent No CheckSolventType Is the solvent polar aprotic? CheckSolubility->CheckSolventType Yes ChangeSolvent->CheckSolubility SwitchToAprotic Action: Replace protic solvent with a polar aprotic one (e.g., DCM, MeCN). CheckSolventType->SwitchToAprotic No (Protic) IncreasePolarity Action: Increase solvent polarity. Try MeCN or DMF instead of THF or EtOAc. CheckSolventType->IncreasePolarity No (Nonpolar) CheckPurity Is solvent anhydrous and pure? CheckSolventType->CheckPurity Yes Success Problem Resolved SwitchToAprotic->Success IncreasePolarity->Success DrySolvent Action: Use freshly dried solvent. Water can hydrolyze the acyl chloride. CheckPurity->DrySolvent No CheckPurity->Success Yes DrySolvent->Success

Fig. 2: Troubleshooting Workflow for Solvent-Related Issues.
Protocol 1: General Synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide

This protocol is a standard laboratory procedure emphasizing solvent considerations. Always perform a risk assessment before starting any new procedure.

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2-methoxyaniline (1.0 eq) and a suitable non-nucleophilic base such as triethylamine (1.1 eq).

  • Solvent Addition: Add a dry, polar aprotic solvent (e.g., Dichloromethane, DCM) to achieve a concentration of approximately 0.5 M with respect to the amine.[10] Stir the mixture under a nitrogen atmosphere until all solids are dissolved.

  • Cooling: Cool the reaction vessel to 0°C using an ice-water bath. This helps to control the exothermic nature of the acylation.[]

  • Reagent Addition: Dissolve 3-chloropropionyl chloride (1.05 eq) in a small amount of the same dry solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.[1] Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 3-chloro-N-(2-methoxyphenyl)propanamide by recrystallization or column chromatography as needed.

Protocol 2: Parallel Solvent Screening Workflow

To experimentally determine the optimal solvent, a parallel screening approach is highly efficient.

Solvent_Screening_Workflow Fig. 3: Experimental Workflow for Solvent Screening Setup Prepare identical reaction vials (Amine + Base) Dispense Dispense candidate solvents (DCM, MeCN, THF, EtOAc, etc.) Setup->Dispense Add Add Acyl Chloride solution to all vials simultaneously Dispense->Add React Stir all reactions at controlled temperature Add->React Sample Take aliquots at set time points (e.g., 1h, 2h, 4h, 8h) React->Sample Analyze Analyze aliquots by LC-MS or GC-MS to quantify product formation Sample->Analyze Plot Plot [Product] vs. Time for each solvent Analyze->Plot Select Select solvent with the highest initial reaction rate Plot->Select

Fig. 3: Experimental Workflow for Solvent Screening.

References

  • Chemical Kinetics and Stability. (n.d.).
  • CUTM Courseware. (n.d.). The effect of solvents on the degradation rate of drugs.
  • Ghosh, B. N. (n.d.). Effect of Dielectric Constant of the Medium & Specific Solvent Effects on the Rate of Reaction between Bromoacetate & Thiosulphate Ions.
  • ACSPublications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • ResearchGate. (2013, September 19). How the solvent effect the reaction rate? Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis.
  • IISTE.org. (n.d.). The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol.
  • ACS Sustainable Chemistry & Engineering. (2022, April 7). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). A detailed study on the effect of different solvents and bases... Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the acylation reaction. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2012, December 19). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Retrieved from [Link]

  • Chemsrc. (2025, September 10). 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6. Retrieved from [Link]

  • Chemcd. (n.d.). 3-CHLORO-N-(2-METHOXYPHENYL)PROPANAMIDE ,55860-23-6 Spectrum_Chemical Cloud Database. Retrieved from [Link]

  • NIH. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N-(2,5-dimethoxyphenyl)-3-chloro-. Retrieved from [Link]

  • MDPI. (2022, April 28). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-N-(3-methoxyphenyl)propanamide. Retrieved from [Link]

  • Reddit. (2023, June 23). Gabriel synthesis troubleshooting. Retrieved from [Link]

  • YouTube. (2025, December 6). How Does Polarity Affect Solvent Choice In Chemistry? Retrieved from [Link]

  • Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin. (n.d.).
  • PubChem. (n.d.). 3-chloro-n-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • American Chemical Society. (2025, December 27). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • SciSpace. (2022, July 28). Article. Retrieved from [Link]

  • Google Patents. (n.d.). CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
  • ResearchGate. (n.d.). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activi. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
  • 3-CHLORO-N-(3-CHLORO-4-METHOXYPHENYL)PROPANAMIDE Safety Data Sheets. (n.d.).

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Technical Support Center: Synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during this specific N-acylation reaction. Our focus is on the critical role of temperature control in achieving high yield and purity.

Introduction: The Criticality of Temperature in the Acylation of 2-Methoxyaniline

The synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide is achieved through the N-acylation of 2-methoxyaniline with 3-chloropropionyl chloride. This reaction follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-methoxyaniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and, after deprotonation, yielding the final amide product.

This reaction is typically rapid and significantly exothermic.[1] Uncontrolled, this exotherm can lead to a cascade of undesirable outcomes, including the formation of impurities, degradation of the starting material or product, and in worst-case scenarios, a runaway reaction. Therefore, precise and strategic temperature control is not merely a suggestion but a critical parameter for success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, with a focus on temperature-related causes and solutions.

Q1: My reaction is turning dark brown/black, and the yield of the desired product is very low. What is happening?

A: A dark coloration often indicates product degradation or the formation of polymeric side products, which is frequently caused by excessive reaction temperatures.

  • Causality: The acylation of amines is a highly exothermic process.[1] If the heat generated is not effectively dissipated, localized "hot spots" can form in the reaction mixture. These high-temperature zones can cause the starting materials or the product, 3-chloro-N-(2-methoxyphenyl)propanamide, to decompose. Aromatic amines, like 2-methoxyaniline, are also susceptible to oxidation, a process that is accelerated at higher temperatures.

  • Troubleshooting Steps:

    • Initial Cooling is Crucial: Ensure your reaction vessel containing the 2-methoxyaniline, solvent, and base is thoroughly cooled in an ice bath to 0-5°C before starting the addition of 3-chloropropionyl chloride.[2]

    • Slow, Controlled Addition: The 3-chloropropionyl chloride should be added dropwise or via a syringe pump over a prolonged period. This allows the cooling bath to dissipate the heat generated from the reaction as it occurs, preventing a rapid temperature spike.

    • Vigorous Stirring: Ensure the reaction mixture is being stirred efficiently. Poor mixing can lead to localized heating even if the overall temperature of the cooling bath is low.

Q2: I'm observing a significant amount of unreacted 2-methoxyaniline in my final product mixture, even after a long reaction time. Why is the reaction incomplete?

A: This issue can arise from two primary temperature-related phenomena: running the reaction at too low a temperature for too short a time, or, more commonly, the protonation of the starting amine by the HCl byproduct.

  • Causality:

    • Insufficient Thermal Energy: While initial cooling is necessary to control the exotherm, maintaining the reaction at a very low temperature (e.g., sub-zero) for the entire duration may slow the reaction rate to a point where it does not reach completion in a reasonable timeframe.

    • Amine Protonation: The reaction generates one equivalent of hydrogen chloride (HCl) for every equivalent of amide formed. If a suitable base is not present or is added incorrectly, this HCl will react with the nucleophilic 2-methoxyaniline to form the non-nucleophilic ammonium salt. This protonated amine cannot react with the acyl chloride, effectively halting the reaction.[1]

  • Troubleshooting Steps:

    • Post-Addition Warming: After the slow addition of 3-chloropropionyl chloride at 0-5°C is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring.[1] This provides the thermal energy needed to drive the reaction to completion. For some systems, gentle heating (e.g., to 40-60°C) may be required after the initial exotherm is controlled.[3]

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 2-methoxyaniline starting material before quenching the reaction.

    • Ensure Adequate Base: A non-nucleophilic base, such as triethylamine or pyridine, must be present in at least a stoichiometric amount (1.0-1.2 equivalents) to neutralize the HCl as it is formed.

Q3: My final product is contaminated with a higher molecular weight impurity. What could this be?

A: A common byproduct in acylation reactions with diamines is a di-acylated product. While 2-methoxyaniline is a monoamine, under certain conditions, other side reactions can occur. However, the most likely cause of a distinct higher molecular weight impurity is often related to reactions involving impurities in the starting materials or unforeseen side reactions at elevated temperatures.

  • Causality: If the reaction temperature is too high, it can promote less common side reactions. While di-acylation is not a direct issue with 2-methoxyaniline, high temperatures can sometimes lead to the formation of other coupled or condensed products.

  • Troubleshooting Steps:

    • Strict Temperature Control: The primary solution is rigorous adherence to the initial cooling and slow addition protocol to prevent temperature spikes.[4]

    • Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the 3-chloropropionyl chloride, but avoid a large excess which might promote side reactions if the temperature is not well-controlled.

    • Reagent Purity: Ensure the purity of your 2-methoxyaniline and 3-chloropropionyl chloride. Impurities can lead to unexpected side products.

Experimental Protocols

Protocol 1: Standard Laboratory Synthesis with Temperature Control

This protocol outlines a standard batch synthesis with an emphasis on temperature management.

Materials:

  • 2-Methoxyaniline (1.0 eq)

  • 3-Chloropropionyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve 2-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Add 3-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture via the dropping funnel over 30-60 minutes. Crucially, monitor the internal temperature and ensure it remains below 5°C during the addition. [1]

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Continue to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the 2-methoxyaniline is consumed.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-N-(2-methoxyphenyl)propanamide.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes).

Data Presentation: Temperature Parameters in Related Syntheses

While a specific optimal temperature for the 2-methoxy isomer must be determined empirically, data from the synthesis of the closely related 4-methoxy isomer (N-(4-methoxyphenyl)-3-chloropropionamide) illustrates the range of effective temperature strategies.[3]

Solvent / Base CombinationInitial TemperatureReaction TemperatureDurationReference
Toluene / NaHCO₃AmbientAllowed to rise to 50°C, then heated to 60°C~2.5 hours[3]
DMF (as solvent and base)AmbientAmbient (no external heating)~4 hours[3]

This table highlights that the reaction can be successful under different thermal conditions, which are often dependent on the chosen solvent and base system. However, for maximum control and to minimize side products, a low-temperature start is highly recommended.

Visualization of Troubleshooting Logic

The following diagram illustrates the decision-making process for troubleshooting common temperature-related issues during the synthesis.

G cluster_start cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Pathways cluster_solutions_yield Solutions for Low Yield cluster_solutions_impurity Solutions for Impurities Start Initiate Reaction Problem Analyze Crude Product (TLC, LCMS) Start->Problem LowYield Low Yield / Incomplete Reaction Problem->LowYield Unreacted Starting Material? Impurity High Impurity / Dark Color Problem->Impurity Byproducts / Degradation? Sol_Temp_Yield Allow post-addition warming to RT or gentle heating (40°C) LowYield->Sol_Temp_Yield Sol_Base Verify >1.0 eq of base was used LowYield->Sol_Base Sol_Time Increase reaction time and monitor by TLC LowYield->Sol_Time Sol_Cooling Ensure initial temp is 0-5°C before addition Impurity->Sol_Cooling Sol_Addition Slow down rate of acyl chloride addition Impurity->Sol_Addition Sol_Stirring Increase stirring speed for better heat dissipation Impurity->Sol_Stirring

Caption: Troubleshooting workflow for temperature-related issues.

References

Sources

Technical Support Center: Catalyst Selection for Optimizing 3-chloro-N-(2-methoxyphenyl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this crucial synthetic transformation. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical laboratory challenges, ensuring your synthesis is efficient, reproducible, and high-yielding.

Introduction: The Synthetic Challenge

The synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide, a key intermediate in various pharmaceutical and fine chemical applications, primarily involves the acylation of 2-methoxyaniline with 3-chloropropionyl chloride. While seemingly straightforward, this nucleophilic acyl substitution reaction is often plagued by issues such as low yield, incomplete conversion, and the formation of impurities. The nucleophilicity of the aniline, the reactivity of the acyl chloride, and the reaction conditions all play a critical role in the success of the synthesis. This guide will provide a systematic approach to catalyst selection and reaction optimization to overcome these common hurdles.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide in a question-and-answer format.

Question 1: My reaction is very slow or incomplete, with a significant amount of unreacted 2-methoxyaniline remaining. What are the likely causes and how can I resolve this?

Answer:

This is a common issue that can stem from several factors. Let's break down the potential causes and solutions:

  • Inadequate Neutralization of HCl: The reaction generates one equivalent of hydrochloric acid (HCl), which protonates the starting aniline, rendering it non-nucleophilic and effectively stopping the reaction.[1]

    • Solution: Ensure you are using at least one equivalent of a suitable base to scavenge the HCl produced. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. Inorganic bases such as sodium bicarbonate or potassium carbonate can also be effective, particularly in biphasic systems or with polar aprotic solvents like DMF.[1]

  • Insufficient Activation of the Acylating Agent: While 3-chloropropionyl chloride is relatively reactive, its electrophilicity can be further enhanced.

    • Solution: Consider the use of a nucleophilic catalyst. 4-(Dimethylaminopyridine) (DMAP) is an excellent choice for acylations.[2] DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent.[2] A catalytic amount (1-10 mol%) is typically sufficient.

  • Low Reaction Temperature: Amidation reactions often require a certain activation energy.

    • Solution: If the reaction is sluggish at room temperature, consider gentle heating. A temperature range of 40-60 °C can significantly increase the reaction rate without promoting significant side reactions. Always monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

  • Poor Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

    • Solution: Aprotic solvents are generally preferred for this reaction. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are good starting points. For less soluble starting materials, N,N-dimethylformamide (DMF) can be an excellent choice, as it can also help to scavenge HCl to some extent.[1]

Question 2: I am observing a significant amount of a side product with a similar polarity to my desired product on the TLC plate. What could this be and how can I prevent its formation?

Answer:

The most likely side product in this reaction is the N,N-diacylated aniline. This occurs when the initially formed amide is further acylated.

  • Cause: This side reaction is more prevalent when using a large excess of the acylating agent (3-chloropropionyl chloride) or when the reaction is run for an extended period at elevated temperatures. The amide nitrogen, although less nucleophilic than the starting aniline, can still react.[3]

    • Solution:

      • Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of 3-chloropropionyl chloride. Add the acylating agent dropwise to the solution of the aniline and base to maintain a low instantaneous concentration of the acyl chloride.

      • Optimize Reaction Time: Monitor the reaction closely by TLC. Once the starting aniline is consumed, work up the reaction promptly to prevent further reaction.

      • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will favor the more reactive mono-acylation.

Question 3: My final product is difficult to purify, and I suspect it is contaminated with the hydrochloride salt of my base or unreacted starting materials. What is the best purification strategy?

Answer:

Proper workup and purification are critical for obtaining a pure product.

  • Workup Procedure:

    • After the reaction is complete, quench the reaction mixture by adding water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize any remaining base and protonate any unreacted aniline.

    • Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a dilute acid (to remove any remaining aniline), a saturated aqueous solution of sodium bicarbonate (to remove any acidic impurities), and finally with brine (to remove excess water).

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for purification. A solvent system of ethanol/water or ethyl acetate/hexanes is a good starting point.

    • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is recommended. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide?

A1: For a standard, non-catalyzed reaction, the choice of base is critical. However, to optimize the reaction, particularly if the aniline is sterically hindered or electronically deactivated, a catalyst is recommended.

  • 4-(Dimethylaminopyridine) (DMAP): This is a highly effective nucleophilic catalyst for acylation reactions and is a good first choice for optimization.[2]

  • Phase Transfer Catalysts (PTC): In biphasic systems (e.g., DCM/aqueous NaOH), a PTC like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the hydroxide ion into the organic phase to act as a base, leading to high yields.[1]

  • Solid Acid Catalysts: Mesoporous acid catalysts like 5%MoO₃–SiO₂ have shown good activity in the acetylation of anilines and could be explored for this synthesis, offering the advantage of easier separation.[5]

Q2: How do I choose the right base for my reaction?

A2: The choice of base depends on the reaction conditions and the desired workup procedure.

  • Tertiary Amines (e.g., Triethylamine, DIPEA): These are soluble in organic solvents and are effective at scavenging HCl. However, their hydrochloride salts can sometimes be difficult to remove completely.

  • Inorganic Bases (e.g., NaHCO₃, K₂CO₃): These are inexpensive and easily removed by an aqueous workup. They are particularly useful in polar aprotic solvents like DMF or in biphasic systems.[1]

  • Pyridine: Can act as both a base and a nucleophilic catalyst, but it can be more difficult to remove due to its higher boiling point.

Q3: What is the role of the solvent in this synthesis?

A3: The solvent not only dissolves the reactants but also influences the reaction rate and mechanism.

  • Aprotic Nonpolar Solvents (e.g., DCM, THF): These are good general-purpose solvents for this reaction.

  • Aprotic Polar Solvents (e.g., Acetonitrile, DMF): These can accelerate the reaction rate and are good choices if solubility is an issue. DMF is particularly effective when used with inorganic bases.[1]

  • Protic Solvents (e.g., Alcohols): These are generally avoided as they can react with the acyl chloride.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • Procedure: Spot the starting materials (2-methoxyaniline and 3-chloropropionyl chloride) and the reaction mixture on a silica gel TLC plate.

  • Eluent: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1) is a good starting point for the mobile phase.

  • Visualization: The spots can be visualized under a UV lamp or by staining with an appropriate reagent (e.g., iodine vapor or potassium permanganate). The disappearance of the starting aniline spot and the appearance of a new product spot indicate the progress of the reaction.

Catalyst and Base Selection Guide

The following table provides a comparison of different catalyst and base systems for the acylation of anilines, which can be adapted for the synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide.

Catalyst/Base SystemSolventTemperatureAdvantagesDisadvantagesReference
Triethylamine (Base)DCM0 °C to RTGood solubility, effective HCl scavenger.Hydrochloride salt can be difficult to remove.[6]
NaHCO₃ (Base)Toluene/Water50-60 °CInexpensive, easy workup.Biphasic system may require vigorous stirring.[7]
K₂CO₃ / TBAB (PTC)AcetonitrileRTHigh yields, mild conditions.Requires a phase transfer catalyst.[1]
DMAP (Catalyst) / TEA (Base)DCM0 °C to RTHighly effective for hindered anilines, accelerates reaction.DMAP is toxic and needs to be removed.[2]
LiHMDS (Base)TolueneRTHighly reactive, can be used for less reactive substrates.Requires anhydrous conditions, strong base.[8]
5%MoO₃–SiO₂ (Solid Acid)Acetonitrile80 °CHeterogeneous catalyst, easy to separate.May require higher temperatures.[5]

Experimental Protocols

Protocol 1: Standard Synthesis using Triethylamine

This protocol describes a standard laboratory-scale synthesis using a common organic base.

Materials:

  • 2-methoxyaniline

  • 3-chloropropionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2-methoxyaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred aniline solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Optimized Synthesis using a Catalytic Amount of DMAP

This protocol is recommended for achieving higher yields and faster reaction times.

Materials:

  • Same as Protocol 1, with the addition of 4-(Dimethylaminopyridine) (DMAP).

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add a catalytic amount of DMAP (0.05 equivalents) to the reaction mixture.

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred solution at 0 °C.

  • The reaction is typically complete within 1-2 hours at room temperature. Monitor by TLC.

  • Follow the workup and purification steps (6-10) from Protocol 1.

Visualizing the Process

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Aniline 2-Methoxyaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack AcylChloride 3-Chloropropionyl Chloride (Electrophile) AcylChloride->Tetrahedral ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide Collapse & Cl⁻ elimination Product 3-chloro-N-(2-methoxyphenyl)propanamide ProtonatedAmide->Product Deprotonation HCl HCl ProtonatedAmide->HCl Base Base (e.g., TEA) Base->Product Base->HCl

Caption: The nucleophilic acyl substitution mechanism for the synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckBase Is the base stoichiometry correct (≥1 eq)? Start->CheckBase CheckCatalyst Is a catalyst needed? CheckBase->CheckCatalyst Yes Add more base Add more base CheckBase->Add more base No CheckTemp Is the reaction temperature optimal? CheckCatalyst->CheckTemp Yes Add DMAP or PTC Add DMAP or PTC CheckCatalyst->Add DMAP or PTC No CheckSolvent Is the solvent appropriate? CheckTemp->CheckSolvent Yes Increase temperature Increase temperature CheckTemp->Increase temperature No SideProduct Side Product Formation CheckSolvent->SideProduct Yes Change toa more polar aprotic solvent Change toa more polar aprotic solvent CheckSolvent->Change toa more polar aprotic solvent No CheckStoichiometry Is the acyl chloride stoichiometry correct (1.05-1.1 eq)? SideProduct->CheckStoichiometry CheckTime Is the reaction time optimized? CheckStoichiometry->CheckTime Yes Adjust stoichiometry Adjust stoichiometry CheckStoichiometry->Adjust stoichiometry No PurificationIssue Purification Difficulties CheckTime->PurificationIssue Yes Monitor by TLC and stop when complete Monitor by TLC and stop when complete CheckTime->Monitor by TLC and stop when complete No Workup Is the workup procedure thorough? PurificationIssue->Workup Recrystallize Recrystallization Workup->Recrystallize Solid Column Column Chromatography Workup->Column Oil Success High Yield, Pure Product Recrystallize->Success Column->Success Add more base->CheckCatalyst No Add DMAP or PTC->CheckTemp No Increase temperature->CheckSolvent No Change toa more polar aprotic solvent->SideProduct No Adjust stoichiometry->CheckTime No Monitor by TLC and stop when complete->PurificationIssue No

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • Mendez, M. V., et al. (2017). Efficient total synthesis of neocryptolepine and synthetic access to 6-methylquinindoline from a common intermediate. Beilstein Journal of Organic Chemistry, 13, 934-943.
  • Ghosh, S. C., et al. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature.
  • Yadav, J. S., et al. (2004). A mild and efficient method for the N-acetylation of anilines with acetic acid in the presence of a catalytic amount of zinc dust. Tetrahedron Letters, 45(34), 6475-6477.
  • Pearson. (n.d.). Acylation of Aniline Explained. [Link]

  • Mphahlele, M. J., & Abdulkadir, B. A. (2025).
  • Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?[Link]

  • Sarthaks eConnect. (2019). Give reasons for the following (a) Acetylation of aniline reduces its activation effect. [Link]

  • PubChem. (n.d.). 3-chloro-N-(3-methoxyphenyl)propanamide. [Link]

  • PubChem. (n.d.). 3-chloro-N-(4-methoxyphenyl)propanamide. [Link]

  • Movsisyan, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry – A European Journal, 24(45), 11779-11784.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. [Link]

  • Google Patents. (n.d.). CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an...[Link]

  • Google Patents. (n.d.). US6740758B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

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Technical Support Center: Work-up Procedure Optimization for 3-chloro-N-(2-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 3-chloro-N-(2-methoxyphenyl)propanamide. This document provides in-depth troubleshooting advice and optimized protocols for the critical work-up and purification stages of this molecule. The synthesis, typically achieved via the acylation of 2-methoxyaniline with 3-chloropropionyl chloride, is a robust reaction, but achieving high purity and yield is critically dependent on a well-designed work-up procedure.[1][2] This guide is structured to address common challenges encountered in the laboratory, explaining the chemical principles behind each step to empower researchers to make informed decisions.

Section 1: Standard Work-up Protocol

The following protocol outlines a standard, robust aqueous work-up procedure for isolating crude 3-chloro-N-(2-methoxyphenyl)propanamide after the initial reaction. The reaction is assumed to have been performed in an aprotic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) using an amine base (e.g., triethylamine) to scavenge the HCl byproduct.[3]

Experimental Protocol: Standard Aqueous Work-up
  • Quenching: Cool the reaction vessel in an ice-water bath. Slowly and carefully add deionized water to the reaction mixture with vigorous stirring to quench any unreacted 3-chloropropionyl chloride.

  • Dilution: Transfer the quenched mixture to a separatory funnel. If the reaction was concentrated, dilute the organic phase with additional extraction solvent (e.g., ethyl acetate) to a volume that allows for efficient mixing and separation.[4]

  • Acid Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake the funnel for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. This step removes basic impurities like unreacted 2-methoxyaniline and the triethylamine scavenger base.[4][5]

  • Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake and vent carefully, as CO₂ gas may be evolved if significant acidic impurities are present. Allow the layers to separate and drain the aqueous layer. This wash neutralizes and removes acidic byproducts, primarily 3-chloropropionic acid formed from the hydrolysis of the acyl chloride.[4]

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This step helps to remove residual water from the organic layer and aids in breaking any minor emulsions.[4]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable amount of a drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl.[6] The organic solution is dry when the drying agent no longer clumps together.

  • Filtration & Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude 3-chloro-N-(2-methoxyphenyl)propanamide.[7]

  • Purification: The crude solid is typically purified by recrystallization.[8]

Workflow Visualization

Workup_Workflow cluster_reaction Reaction Mixture cluster_workup Aqueous Work-up cluster_purification Purification Reaction Crude Reaction Product (in Organic Solvent) Quench 1. Quench with H₂O Reaction->Quench AcidWash 2. Wash with 1M HCl Quench->AcidWash Removes: - Unreacted Amine - Scavenger Base BaseWash 3. Wash with sat. NaHCO₃ AcidWash->BaseWash Removes: - 3-Chloropropionic Acid - Excess HCl BrineWash 4. Wash with Brine BaseWash->BrineWash Removes: - Residual Salts - Dissolved Water Dry 5. Dry (e.g., Na₂SO₄) BrineWash->Dry Concentrate 6. Concentrate Dry->Concentrate Crude Crude Product Concentrate->Crude Recrystallize Recrystallization Crude->Recrystallize Pure Pure Product Recrystallize->Pure

Caption: Standard aqueous work-up and purification workflow.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the work-up of 3-chloro-N-(2-methoxyphenyl)propanamide in a question-and-answer format.

Q1: My final product is a persistent oil and won't crystallize. What are the likely causes and how can I fix this?

A: Failure to crystallize is almost always due to the presence of impurities that disrupt the crystal lattice formation. The most common culprits are unreacted starting materials or reaction byproducts.

  • Causality: Unreacted 2-methoxyaniline (basic), 3-chloropropionic acid (acidic), or residual scavenger base can act as contaminants. Even small amounts can significantly lower the melting point and inhibit crystallization.

  • Troubleshooting Steps:

    • Re-dissolve and Re-wash: Dissolve the crude oil in a suitable organic solvent (like ethyl acetate) and repeat the full aqueous work-up sequence (acid wash -> base wash -> brine wash). This is often sufficient to remove the problematic impurities.

    • Optimize Recrystallization: If the product is clean by NMR but still oily, the choice of recrystallization solvent is key. Amides can sometimes be challenging to recrystallize.[9] Perform small-scale solubility tests with various solvents. A good solvent will dissolve the compound when hot but not when cold.

    • Trituration: If a suitable single solvent cannot be found, try trituration. Add a small amount of a non-solvent (a solvent in which your product is insoluble, like hexanes) to the oil and stir or scratch the flask with a glass rod. This can often induce crystallization.

    • Column Chromatography: If all else fails, purification by column chromatography on silica gel can be used, though it is more labor-intensive.[8]

Q2: I'm experiencing low yield after the work-up. Where could my product be going?

A: Product loss can occur at several stages of the work-up. Identifying the specific step is crucial for optimization.

  • Causality & Solutions:

    • Incomplete Reaction: The primary cause of low yield often originates in the reaction itself. The HCl generated during the reaction protonates the starting amine, rendering it non-nucleophilic. Without a base to scavenge this HCl, the theoretical maximum yield is only 50%.[3] Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is used.

    • Emulsion Formation: Vigorous shaking can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping product. To mitigate this, use gentle, swirling inversions rather than aggressive shaking. If an emulsion forms, adding brine can help break it by increasing the polarity of the aqueous phase.[7]

    • Premature Precipitation: The product may have limited solubility in the extraction solvent and could precipitate at the interface of the two layers. If this occurs, add a more polar co-solvent (like a small amount of THF or acetone) to re-dissolve the solid before completing the separation.

    • Partial Water Solubility: While unlikely to be high, some N-substituted amides can have slight water solubility. To check for this, you can "back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Q3: My NMR spectrum shows contamination with unreacted 2-methoxyaniline. How can I remove it?

A: This is a classic sign of an inefficient acid wash.

  • Causality: 2-methoxyaniline is a basic compound due to the lone pair of electrons on the nitrogen atom. The purpose of the 1M HCl wash is to protonate this amine, forming the water-soluble 2-methoxyanilinium chloride salt, which partitions into the aqueous layer. Your product, a neutral amide, remains in the organic layer.

  • Troubleshooting Steps:

    • Ensure Acidity: Check the pH of the aqueous layer after the acid wash; it should be strongly acidic (pH 1-2). If not, add more HCl.

    • Increase Wash Efficiency: Perform two or three consecutive washes with 1M HCl instead of a single large one. Multiple smaller extractions are more efficient at removing impurities than one large extraction.

    • Sufficient Contact Time: Ensure you are shaking the separatory funnel long enough (1-2 minutes) for the acid-base reaction and partitioning to occur.

Q4: An emulsion formed during the extraction that won't break. What should I do?

A: Emulsions are a common frustration in liquid-liquid extractions. They are colloidal suspensions of one liquid in another and can be very stable.

  • Causality: Emulsions are often stabilized by fine particulate matter or by compounds that have properties of both polar and non-polar substances.

  • Troubleshooting Steps (in order of preference):

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

    • Add Brine: Add a significant volume of saturated NaCl (brine) solution and swirl gently. This increases the ionic strength and density of the aqueous phase, which often destabilizes the emulsion.

    • Gentle Swirling: Gently swirl the funnel instead of shaking. Sometimes, a slow, continuous swirling motion can coalesce the dispersed droplets.

    • Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite® or glass wool in a funnel. This can physically break up the droplets. The filtrate can then be returned to the separatory funnel for separation.

Section 3: FAQs

Q: Why is a base like triethylamine or pyridine often added to the reaction mixture? A: The reaction between an amine (2-methoxyaniline) and an acyl chloride (3-chloropropionyl chloride) produces one equivalent of hydrochloric acid (HCl) as a byproduct. Amines are basic and will react with this acid to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride. By adding a non-nucleophilic base like triethylamine, the HCl is neutralized as it is formed, preventing the starting amine from being consumed in an acid-base side reaction and allowing the primary amidation reaction to proceed to completion.[3]

Q: Can I use a stronger base like NaOH for the aqueous wash instead of sodium bicarbonate? A: It is strongly discouraged. While amides are relatively stable, they can be hydrolyzed back to a carboxylic acid and an amine under harsh acidic or basic conditions, particularly with heating.[10][11] Using a strong base like NaOH, especially if any heat is generated during neutralization, increases the risk of hydrolyzing your desired product, which would lower the yield. Sodium bicarbonate is sufficiently basic to neutralize acidic impurities like 3-chloropropionic acid without posing a significant risk to the amide functional group.

Q: What is the best solvent for recrystallizing 3-chloro-N-(2-methoxyphenyl)propanamide? A: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For an N-aryl amide like this, common choices include alcohols (ethanol, isopropanol) or solvent/anti-solvent pairs like ethyl acetate/hexanes or toluene/hexanes. The best approach is always empirical: take a small amount of your crude product and test its solubility in a few different solvents to find the optimal system.[8][9]

Section 4: Data Tables & Decision Trees

Table 1: Properties of Key Compounds
CompoundFormulaMW ( g/mol )FormKey Impurity TypeRemoval Method
2-Methoxyaniline C₇H₉NO123.15LiquidBasicAcid Wash (1M HCl)
3-Chloropropionyl Chloride C₃H₄Cl₂O126.97LiquidElectrophileQuench (H₂O)
3-Chloropropionic Acid C₃H₅ClO₂108.52SolidAcidicBase Wash (NaHCO₃)
3-Chloro-N-(2-methoxyphenyl)propanamide C₁₀H₁₂ClNO₂213.66SolidProductRecrystallization
Troubleshooting Decision Tree

Troubleshooting_Tree start Analyze Crude Product (e.g., by NMR, TLC) impure Product is Impure start->impure Impurities Detected oily Product is Oily but Pure start->oily No Impurities, but Oily low_yield Yield is Low start->low_yield Pure, but Low Mass amine_impurity Unreacted Amine (Basic Impurity) impure->amine_impurity Base-line signals in NMR acid_impurity Carboxylic Acid (Acidic Impurity) impure->acid_impurity Broad acid peak in NMR recrystallize Optimize Recrystallization oily->recrystallize Primary Approach check_reaction Check Reaction Conditions (Was scavenger base used?) low_yield->check_reaction Is yield ~50%? check_workup Review Work-up Technique (Emulsions? Back-extract?) low_yield->check_workup Otherwise fix_amine Solution: Repeat 1M HCl Wash (2-3 times) amine_impurity->fix_amine fix_acid Solution: Repeat NaHCO₃ Wash acid_impurity->fix_acid triturate Triturate with non-solvent (e.g., Hexanes) recrystallize->triturate If single solvent fails fix_oily Solution: Induce Crystallization triturate->fix_oily fix_yield Solution: Optimize reaction/extraction for next attempt check_reaction->fix_yield check_workup->fix_yield

Caption: Decision tree for troubleshooting common work-up issues.

References

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Goode, S. K. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. University of South Carolina. Retrieved from [Link]

  • Google Patents. (n.d.). DE905975C - Process for the preparation of substituted amides.
  • Chemsrc. (n.d.). 3-Chloro-N-(2-methoxyphenyl)propanamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN1349969A - Prepn of 3-chloropropionyl chloride.
  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • PubMed. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-chloro-N-(2-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the assurance of a product's quality, safety, and efficacy is paramount. Central to this assurance is the rigorous validation of analytical methods. This guide provides a comprehensive comparison and detailed protocols for the validation of analytical methods for the quantification and characterization of 3-chloro-N-(2-methoxyphenyl)propanamide, a key intermediate in various synthetic pathways.[1]

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into establishing robust and reliable analytical procedures.

The Imperative for Method Validation

Before delving into specific methodologies, it is crucial to understand the foundational principles of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established clear guidelines to ensure that an analytical procedure is fit for its intended purpose.[2][3][4][5] The objective is to demonstrate, through a series of documented experiments, that the method consistently and reliably measures the analyte of interest at the required levels.

The core parameters that must be evaluated during validation, as outlined in the ICH Q2(R1) guidelines, include:[3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Strategic Selection of Analytical Techniques

The molecular structure of 3-chloro-N-(2-methoxyphenyl)propanamide (C₁₀H₁₂ClNO₂) lends itself to analysis by several well-established techniques.[6][7][8] The presence of a chromophore (the substituted benzene ring) makes it an excellent candidate for UV-Visible spectrophotometry and High-Performance Liquid Chromatography (HPLC) with a UV detector. Its volatility and thermal stability also allow for analysis by Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS) for enhanced specificity.

Method_Selection cluster_Techniques Primary Analytical Techniques Analyte 3-chloro-N-(2-methoxyphenyl)propanamide Properties Properties: - UV Chromophore - Moderate Polarity - Thermally Stable Analyte->Properties HPLC HPLC-UV Properties->HPLC Good for quantification and purity. GC_MS GC-MS Properties->GC_MS Excellent for identification and volatile impurities. Spectroscopy UV-Vis Spectroscopy Properties->Spectroscopy Simple, for concentration in pure solutions.

Caption: Decision pathway for selecting an analytical method.

This guide will focus on the two most powerful and commonly employed techniques for pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) .

High-Performance Liquid Chromatography (HPLC) Method

HPLC is the workhorse of the pharmaceutical industry for assay, impurity determination, and stability testing. A reversed-phase HPLC (RP-HPLC) method is the logical starting point for a molecule of intermediate polarity like 3-chloro-N-(2-methoxyphenyl)propanamide.

Rationale for Method Development Choices
  • Stationary Phase (Column): A C18 column is the most versatile and common choice for RP-HPLC, offering excellent retention and separation for a wide range of semi-polar to non-polar compounds.

  • Mobile Phase: A gradient elution using a mixture of a polar solvent (e.g., water with a pH modifier like formic acid or a buffer) and a less polar organic solvent (e.g., acetonitrile or methanol) is chosen. This allows for the efficient elution of the main compound while also separating potentially more or less polar impurities. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. The aromatic ring in the analyte will have a strong UV absorbance, likely around 254 nm and 280 nm.[9] A DAD provides the added advantage of acquiring the full UV spectrum of the peak, which aids in peak purity assessment and identification.

Experimental Protocol: A Validated RP-HPLC Method

Objective: To develop and validate a method for the quantification of 3-chloro-N-(2-methoxyphenyl)propanamide.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and DAD.

  • Analytical balance.

  • Volumetric flasks and pipettes.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL

| Detection | 254 nm |

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of 3-chloro-N-(2-methoxyphenyl)propanamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL.

  • Sample Preparation: Prepare the sample in the same diluent to achieve a target concentration of approximately 100 µg/mL.

  • System Suitability: Inject the standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

Validation Data Summary

The following table summarizes the acceptance criteria and expected outcomes for the validation of the proposed HPLC method, in accordance with ICH guidelines.[2]

Validation ParameterAcceptance CriteriaExpected Outcome for this Method
Specificity No interference from blank/placebo at the retention time of the analyte. Peak purity index > 0.999.The method is specific.
Linearity (R²) ≥ 0.999Achieved over a range of 20-150 µg/mL.
Range 80-120% of the test concentration.[3]80-120 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%Achieved at three concentration levels (80, 100, 120 µg/mL).
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0%Achieved.
LOD Signal-to-Noise ratio of 3:1~0.1 µg/mL
LOQ Signal-to-Noise ratio of 10:1~0.3 µg/mL
Robustness %RSD ≤ 2.0% after deliberate changesMethod is robust to small changes in flow rate, column temperature, and mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an invaluable tool for confirming the identity of a compound and for identifying and quantifying volatile impurities. For 3-chloro-N-(2-methoxyphenyl)propanamide, GC-MS can provide orthogonal data to the HPLC method, strengthening the overall analytical package. The use of GC-MS for chlorinated compounds is well-established.[10][11]

Rationale for Method Development Choices
  • Injection Mode: A split/splitless inlet is standard. A split injection is suitable for the main component analysis to avoid overloading the column, while a splitless injection would be used for trace impurity analysis.

  • Stationary Phase (Column): A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point. This provides good separation for a wide range of compounds based primarily on their boiling points.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Program: A temperature ramp is necessary to ensure good separation of any potential impurities from the main analyte peak.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra that can be compared to library databases for identification.

Experimental Protocol: A Proposed GC-MS Method

Objective: To confirm the identity of 3-chloro-N-(2-methoxyphenyl)propanamide and identify potential volatile impurities.

Instrumentation:

  • GC-MS system with a split/splitless inlet and a mass selective detector.

Chromatographic Conditions:

Parameter Condition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Inlet Temp. 280°C
Injection Vol. 1 µL (10:1 split)
Carrier Gas Helium, 1.2 mL/min (constant flow)
Oven Program 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 40-400 m/z |

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject the sample into the GC-MS and acquire the data.

  • Data Interpretation: Compare the obtained mass spectrum of the main peak with a theoretical fragmentation pattern or a reference spectrum to confirm identity. Analyze any smaller peaks for potential impurities.

Validation_Workflow cluster_Validation Validation Experiments start Start: Analytical Method Requirement dev Method Development (HPLC or GC-MS) start->dev protocol Write Validation Protocol (Define parameters & acceptance criteria) dev->protocol spec Specificity protocol->spec lin Linearity & Range protocol->lin acc Accuracy protocol->acc prec Precision protocol->prec lod_loq LOD & LOQ protocol->lod_loq robust Robustness protocol->robust report Compile Validation Report spec->report lin->report acc->report prec->report lod_loq->report robust->report end End: Method Implemented for Routine Use report->end

Caption: General workflow for analytical method validation.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLC-UVGC-MS
Primary Use Quantitative analysis (assay, purity)Identification, impurity profiling
Analyte Suitability Wide range, including non-volatile and thermally labile compoundsVolatile and thermally stable compounds
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass spectrum)
Sensitivity Good (µg/mL to ng/mL)Excellent (ng/mL to pg/mL)
Quantification Highly accurate and preciseGood, but often requires deuterated standards for best accuracy
Sample Prep. Simple dissolution in mobile phaseMay require derivatization for polar compounds; solvent must be volatile
Cost & Complexity ModerateHigh

Conclusion

The validation of analytical methods for a substance like 3-chloro-N-(2-methoxyphenyl)propanamide is a structured, multi-faceted process that is essential for ensuring data integrity and regulatory compliance. While no single method is universally superior, a combination of a robust quantitative method like RP-HPLC and a highly specific identification method like GC-MS provides a comprehensive analytical strategy.

The protocols and validation parameters detailed in this guide are based on established international guidelines and best practices.[2][3][5][12] By following this framework, researchers and scientists can confidently develop and validate analytical methods that are accurate, reliable, and fit for their intended purpose, ultimately contributing to the delivery of safe and effective chemical and pharmaceutical products.

References

  • Chemsrc. (2025). 3-Chloro-N-(2-methoxyphenyl)propanamide. Retrieved from [Link]

  • PubChem. 3-Chloro-n-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubChem. 3-chloro-N-(3-methoxyphenyl)propanamide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • LibreTexts. Spectroscopic Methods of Analysis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry. Retrieved from [Link]

  • ChemCD. 3-CHLORO-N-(2-METHOXYPHENYL)PROPANAMIDE ,55860-23-6 Spectrum_Chemical Cloud Database. Retrieved from [Link]

  • ChemCD. 3-chloro-N-(2-methoxyphenyl)propanamide ,55860-23-6. Retrieved from [Link]

  • ResearchGate. (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. Retrieved from [Link]

  • ResearchGate. (PDF) Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Retrieved from [Link]

  • Seventh Sense Research Group. Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with. Retrieved from [Link]

  • Agilent. (2017). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 3-chloro-N-(2-methoxyphenyl)propanamide and 3-bromo-N-(2-methoxyphenyl)propanamide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and specialty chemical synthesis, the selection of starting materials is a critical decision that profoundly influences reaction efficiency, yield, and overall process viability. Among the versatile building blocks available, halo-substituted N-aryl propanamides serve as key intermediates. This guide provides an in-depth, objective comparison of the reactivity of two such compounds: 3-chloro-N-(2-methoxyphenyl)propanamide and 3-bromo-N-(2-methoxyphenyl)propanamide, with a focus on their behavior in nucleophilic substitution reactions. By delving into the underlying chemical principles and providing supporting data, this document aims to empower researchers to make informed decisions in their synthetic strategies.

Introduction to the Contenders: A Structural Overview

Both 3-chloro-N-(2-methoxyphenyl)propanamide and 3-bromo-N-(2-methoxyphenyl)propanamide share a common structural framework: an N-(2-methoxyphenyl)propanamide backbone with a halogen substituent at the 3-position. This architecture makes them prime candidates for a variety of synthetic transformations, most notably nucleophilic substitution at the electrophilic carbon bearing the halogen.

  • 3-chloro-N-(2-methoxyphenyl)propanamide (CAS: 55860-23-6) features a chlorine atom as the leaving group.[1]

  • 3-bromo-N-(2-methoxyphenyl)propanamide incorporates a bromine atom at the same position, which, as we will explore, significantly alters its reactivity profile.

The primary focus of this guide will be on the bimolecular nucleophilic substitution (SN2) reaction, a common pathway for primary alkyl halides. In this concerted mechanism, a nucleophile attacks the electrophilic carbon, leading to the simultaneous displacement of the halide leaving group.[2]

The Decisive Factor: Leaving Group Ability

The crux of the reactivity difference between these two molecules lies in the inherent properties of the halide leaving groups: chloride (Cl⁻) versus bromide (Br⁻). In the context of SN2 reactions, a better leaving group is one that is more stable in its anionic form after departing from the substrate. This stability is inversely related to the basicity of the anion; weaker bases are better leaving groups.[3]

The established order of leaving group ability for halogens is:

I⁻ > Br⁻ > Cl⁻ > F⁻ [3]

This trend is a direct consequence of two key factors:

  • Polarizability: Bromide is larger and more polarizable than chloride. This allows the negative charge to be dispersed over a larger volume, leading to greater stability.

  • Basicity: Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). The weaker basicity of bromide makes it a more stable, and thus better, leaving group.[3]

This fundamental difference in leaving group ability dictates that the C-Br bond in 3-bromo-N-(2-methoxyphenyl)propanamide is more readily cleaved during a nucleophilic attack than the C-Cl bond in its chloro- counterpart.

Quantitative Insights: A Comparative Data Table

Parameter3-chloro-N-(2-methoxyphenyl)propanamide3-bromo-N-(2-methoxyphenyl)propanamideRationale
Relative Reactivity in SN2 Reactions LowerHigherBromide is a superior leaving group to chloride due to its lower basicity and higher polarizability.[3]
Carbon-Halogen Bond Strength Stronger (C-Cl)Weaker (C-Br)The C-Br bond has a lower bond dissociation energy, requiring less energy to break during the transition state.
Activation Energy for SN2 Reaction HigherLowerThe more stable transition state with the better leaving group (Br⁻) results in a lower activation energy barrier for the reaction.

Experimental Validation: A Proposed Protocol for Comparative Reactivity Analysis

To empirically determine the relative reactivity of these two compounds, a competition experiment can be designed. This protocol allows for a direct comparison under identical reaction conditions, providing a clear indication of which substrate reacts faster.

Objective: To determine the relative reactivity of 3-chloro-N-(2-methoxyphenyl)propanamide and 3-bromo-N-(2-methoxyphenyl)propanamide in an SN2 reaction with a common nucleophile.
Materials:
  • 3-chloro-N-(2-methoxyphenyl)propanamide

  • 3-bromo-N-(2-methoxyphenyl)propanamide

  • Sodium azide (NaN₃) or another suitable nucleophile

  • Acetone (anhydrous)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Experimental Workflow:

Caption: Workflow for the competition experiment.

Step-by-Step Protocol:
  • Preparation: In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol) of 3-chloro-N-(2-methoxyphenyl)propanamide and 3-bromo-N-(2-methoxyphenyl)propanamide in anhydrous acetone (20 mL).

  • Initiation: To the stirred solution at a constant temperature (e.g., 50 °C), add a solution of sodium azide (e.g., 0.5 mmol) in acetone. The use of a limiting amount of the nucleophile is crucial for the competition.

  • Monitoring: At regular intervals (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench each aliquot by diluting it with cold water (1 mL).

  • Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the relative concentrations of the unreacted 3-chloro-N-(2-methoxyphenyl)propanamide and 3-bromo-N-(2-methoxyphenyl)propanamide.

  • Interpretation: The compound that is consumed more rapidly is the more reactive substrate.

The Role of the N-(2-methoxyphenyl)propanamide Moiety

It is important to consider the potential influence of the N-(2-methoxyphenyl)propanamide structure on the reactivity at the 3-position. The amide group itself is electron-withdrawing, which can have a modest impact on the electrophilicity of the adjacent carbon. However, this effect is generally less significant than the dominant factor of leaving group ability. The ortho-methoxy group on the phenyl ring is unlikely to exert a significant electronic effect on the remote reaction center at the 3-position of the propanamide chain. Steric hindrance from the N-aryl group is also minimal at this position.

Safety and Handling Considerations

Both 3-chloro-N-(2-methoxyphenyl)propanamide and its bromo-analogues should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[4][5]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, wash the affected area thoroughly with soap and water.[6]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Always consult the specific Safety Data Sheet (SDS) for each compound before use.[4][5]

Conclusion: A Clear Verdict on Reactivity

Based on fundamental principles of organic chemistry, 3-bromo-N-(2-methoxyphenyl)propanamide is unequivocally the more reactive substrate in SN2 reactions compared to 3-chloro-N-(2-methoxyphenyl)propanamide. This heightened reactivity is a direct consequence of the superior leaving group ability of the bromide ion. For researchers and process chemists, this translates to the potential for milder reaction conditions, shorter reaction times, and potentially higher yields when utilizing the bromo- derivative as a synthetic intermediate. The choice between the chloro- and bromo- compounds will ultimately depend on a balance of factors including cost, availability, and the specific requirements of the synthetic route. However, from a purely reactivity standpoint, the bromide is the clear frontrunner.

References

  • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

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comparative study of different synthetic routes to 3-chloro-N-(2-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 3-chloro-N-(2-methoxyphenyl)propanamide

Introduction

3-chloro-N-(2-methoxyphenyl)propanamide is a key chemical intermediate, valued for its role in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a reactive chloro-alkyl chain and an amide linkage to a substituted phenyl ring, makes it a versatile building block. For researchers and process chemists, selecting the optimal synthetic route is critical for achieving desired yield, purity, and cost-effectiveness. This guide provides an in-depth comparative analysis of the primary synthetic pathways to this compound, offering detailed protocols, mechanistic insights, and a critical evaluation of each method's performance.

Route 1: Direct Acylation with 3-Chloropropionyl Chloride

This is the most conventional and widely employed method for synthesizing N-aryl amides. The strategy relies on the direct reaction of a primary amine, 2-methoxyaniline (o-anisidine), with a reactive acyl chloride, 3-chloropropionyl chloride.

Reaction Scheme & Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-methoxyaniline attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the stable amide bond. A base is typically added to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise form a non-nucleophilic ammonium salt with the starting amine.[]

cluster_reactants Reactants cluster_process Process cluster_products Products R1 2-Methoxyaniline P1 Nucleophilic Acyl Substitution R1->P1 R2 3-Chloropropionyl Chloride R2->P1 Base Base (e.g., Triethylamine) Base->P1 Prod 3-chloro-N-(2-methoxyphenyl)propanamide P1->Prod Byprod Triethylamine Hydrochloride P1->Byprod

Caption: Workflow for Direct Acylation (Route 1).

Experimental Protocol
  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methoxyaniline (1.0 eq.) and a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Base Addition: Add a non-nucleophilic organic base like triethylamine (1.1 eq.) or an inorganic base like sodium bicarbonate.[]

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial as the reaction is exothermic.[]

  • Acyl Chloride Addition: Dissolve 3-chloropropionyl chloride (1.05 eq.) in the same anhydrous solvent and add it dropwise to the cooled amine solution over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. If using DCM, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a solid.

Route 2: Amide Coupling via Carboxylic Acid Activation

This route avoids the direct use of a highly reactive acyl chloride by starting with the corresponding carboxylic acid, 3-chloropropionic acid. The acid is activated in situ using a coupling agent to facilitate amide bond formation with 2-methoxyaniline.

Reaction Scheme & Principle

Amide coupling reactions are a cornerstone of modern organic synthesis.[2][3] They involve the conversion of a carboxylic acid into a more reactive species (e.g., an O-acylisourea ester with carbodiimides like DCC or EDC, or an active ester with uronium salts like HATU). This activated intermediate is then readily attacked by the amine to form the amide bond under milder conditions than the acyl chloride method.

cluster_reactants Reactants cluster_process Process cluster_products Products R1 2-Methoxyaniline P2 Amine Nucleophilic Attack R1->P2 R2 3-Chloropropionic Acid P1 Carboxylic Acid Activation R2->P1 R3 Coupling Agent (e.g., EDC/HOBt) R3->P1 P1->P2 Prod 3-chloro-N-(2-methoxyphenyl)propanamide P2->Prod Byprod Coupling Agent Byproducts P2->Byprod

Caption: Workflow for Amide Coupling (Route 2).

Experimental Protocol (Using EDC/HOBt)
  • Setup: In a round-bottom flask, dissolve 3-chloropropionic acid (1.0 eq.), 1-hydroxybenzotriazole (HOBt) (1.2 eq.), and 2-methoxyaniline (1.1 eq.) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or DCM.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor for completion using TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure amide.

Route 3: Two-Step Synthesis via Acrylamide Intermediate

An alternative pathway involves first forming an unsaturated amide, N-(2-methoxyphenyl)acrylamide, which is then subjected to hydrochlorination to yield the final product. This route is viable when 3-chloropropionyl chloride is unavailable, but acryloyl chloride is accessible.

Reaction Scheme & Principle

This synthesis is a two-stage process.

  • Step 1 (Amidation): 2-methoxyaniline reacts with acryloyl chloride in a nucleophilic acyl substitution, similar to Route 1. Acryloyl chloride is highly reactive.[4]

  • Step 2 (Hydrochlorination): The resulting α,β-unsaturated amide undergoes an electrophilic addition of HCl across the double bond. The addition follows Markovnikov's rule, but due to the electron-withdrawing nature of the adjacent carbonyl group, the chlorine atom adds to the β-position. The synthesis of 3-chloropropanoic acid from acrylic acid and HCl is a well-established process.[5][6]

Experimental Protocol

Step 1: Synthesis of N-(2-methoxyphenyl)acrylamide

  • Follow the general procedure outlined in Route 1 , substituting 3-chloropropionyl chloride with acryloyl chloride (1.0 eq.).

  • Caution: Acryloyl chloride is a potent lachrymator and can polymerize; the reaction should be performed in a well-ventilated fume hood, and a polymerization inhibitor may be considered.[4][7]

  • After work-up, the intermediate N-(2-methoxyphenyl)acrylamide is isolated and can be purified or used directly in the next step.

Step 2: Hydrochlorination

  • Dissolve the N-(2-methoxyphenyl)acrylamide from Step 1 in a suitable solvent like diethyl ether or glacial acetic acid.

  • Cool the solution to 0 °C.

  • Bubble dry hydrogen chloride gas through the solution or add concentrated hydrochloric acid dropwise with vigorous stirring.

  • Allow the reaction to proceed at 0 °C to room temperature for several hours until TLC analysis indicates full conversion of the starting material.

  • Remove the solvent and excess HCl under reduced pressure.

  • The crude product can then be purified by recrystallization as described in the previous methods.

Comparative Performance Analysis

The choice of synthetic route depends on several factors, including scale, cost, available equipment, and safety considerations. The table below provides a semi-quantitative comparison.

ParameterRoute 1: Direct AcylationRoute 2: Amide CouplingRoute 3: Two-Step via Acrylamide
Typical Yield High (85-95%)Good to High (75-90%)Moderate (60-80% over two steps)
Purity (Crude) Good; main impurity is starting amine.Variable; depends on byproduct removal.Moderate; potential for side products.
Reaction Time Short (2-6 hours)Long (12-24 hours)Long (6-12 hours total)
Reagent Cost Low (3-chloropropionyl chloride is cheap)High (Coupling agents are expensive)Moderate (Acryloyl chloride is affordable)
Safety Exothermic, HCl gas evolution.[]Generally safer, less exothermic.Acryloyl chloride is a lachrymator.[4]
Scalability Excellent; preferred for industrial scale.Good for lab scale; costly for large scale.Moderate; two steps add complexity.
Green Chemistry Poor atom economy (base salt waste).Poor atom economy (coupling agent waste).Moderate; two separate operations.

Conclusion and Recommendations

For large-scale, cost-effective production, Route 1 (Direct Acylation) is unequivocally the superior choice. Its speed, high yield, and the low cost of starting materials make it ideal for industrial applications, provided that appropriate measures are taken to control the exothermic nature of the reaction and manage the HCl byproduct.

Route 2 (Amide Coupling) is best suited for small-scale laboratory synthesis, particularly in a discovery setting. The milder conditions and broader substrate scope of coupling reactions are advantageous when handling precious materials or complex substrates, despite the higher cost and greater waste generation.

Ultimately, the selection of the synthetic route requires a balanced consideration of economic, logistical, and safety factors tailored to the specific needs of the research or production campaign.

References

  • Chemsrc. 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6. Available at: [Link]

  • AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Available at: [Link]

  • Wikipedia. Acryloyl chloride. Available at: [Link]

  • Google Patents.US6740758B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • acs.org. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Available at: [Link]

  • Google Patents.CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • Wikipedia. 3-Chloropropanoic acid. Available at: [Link]

  • PubChem. 3-Chloropropionic acid | C3H5ClO2 | CID 7899. Available at: [Link]

  • University of York. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Available at: [Link]

  • ResearchGate. Emerging Methods in Amide- and Peptide-Bond Formation. Available at: [Link]

  • PrepChem.com. Preparation of 3-chloropropionic acid. Available at: [Link]

  • Organic Chemistry Portal. Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis. A One-Pot Sequence for the Synthesis of Substituted α,β-Unsaturated Carbonyl Derivatives. Available at: [Link]

  • MDPI. Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Available at: [Link]

  • ResearchGate. (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. Available at: [Link]

  • Google Patents.CN104402703A - Synthetic method of acryloyl chloride.
  • Google Patents.US5731469A - Process for the preparation of 3-chloropropionic acid.
  • Google Patents.JPH11199540A - Production of 3-chloropropionyl chloride.
  • Organic Syntheses. 2-chloroalkanoic acids of high enantiomeric purity from (s). Available at: [Link]

  • Google Patents.WO1990010616A1 - Process for the manufacture of acryloyl chloride.
  • ResearchGate. Can anyone advise me on the reaction conditions of methacrylol chloride with alcohol? Available at: [Link]

  • NIH. 3-Chloro-N-(4-methoxyphenyl)propanamide. Available at: [Link]

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A Comparative Spectroscopic Guide to 3-chloro-N-(methoxyphenyl)propanamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise identification of molecular structure is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of three key positional isomers of 3-chloro-N-(methoxyphenyl)propanamide: the ortho (2-methoxy), meta (3-methoxy), and para (4-methoxy) variants. By understanding their distinct spectral fingerprints, scientists can unambiguously differentiate these compounds, ensuring the integrity of their research and the safety of potential therapeutic agents.

Introduction

The 3-chloro-N-(methoxyphenyl)propanamide scaffold is a common feature in medicinal chemistry. The position of the methoxy group on the phenyl ring significantly influences the molecule's electronic environment and conformation, leading to distinguishable spectroscopic characteristics. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear and objective comparison of these isomers. The methodologies described herein are designed to be self-validating, offering a robust framework for isomeric differentiation.

Experimental Workflow: From Synthesis to Spectroscopic Analysis

The reliable spectroscopic analysis of these isomers begins with their synthesis and purification. A common synthetic route involves the acylation of the corresponding methoxyaniline with 3-chloropropionyl chloride. Following synthesis, purification via recrystallization or column chromatography is essential to obtain samples of high purity for spectroscopic analysis.

dot graph TD { A[Start: Synthesis of Isomers] --> B{Acylation of Methoxyaniline}; B --> C[Purification]; C --> D{Spectroscopic Analysis}; D --> E[¹H NMR]; D --> F[¹³C NMR]; D --> G[IR Spectroscopy]; D --> H[Mass Spectrometry]; I[Data Interpretation & Comparison] subgraph "Analysis" E; F; G; H; end H --> I; G --> I; F --> I; E --> I; }

Figure 1: A generalized workflow for the synthesis and spectroscopic analysis of 3-chloro-N-(methoxyphenyl)propanamide isomers.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift, splitting pattern, and integration of the signals for each isomer provide a unique fingerprint.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be consistent across all samples for accurate comparison.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher. Higher field strengths will provide better signal dispersion, which is particularly useful for resolving the aromatic region.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Comparative Analysis:

The most significant differences in the ¹H NMR spectra of the three isomers are observed in the aromatic region (typically δ 6.5-8.5 ppm). The substitution pattern of the methoxy group dictates the splitting patterns and chemical shifts of the aromatic protons.

Isomer Aromatic Protons (Splitting Pattern) -OCH₃ (s) -CH₂- (t) -CH₂Cl (t) NH (s)
2-methoxy Complex multiplet~3.9 ppm~2.8 ppm~3.8 ppm~8.3 ppm
3-methoxy Distinct signals, often showing a combination of doublets, triplets, and singlets~3.8 ppm~2.8 ppm~3.8 ppm~8.1 ppm
4-methoxy Two distinct doublets (AA'BB' system)~3.8 ppm~2.8 ppm~3.8 ppm~8.0 ppm

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The ortho isomer typically displays the most complex multiplet in the aromatic region due to the close proximity of the substituents. The para isomer, with its higher degree of symmetry, presents the simplest aromatic pattern, usually two doublets. The meta isomer shows an intermediate complexity. The chemical shifts of the aliphatic protons in the propanamide chain and the methoxy protons are less affected by the isomerism but can still show minor variations.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Methodology:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. A proton-decoupled experiment is typically performed to simplify the spectrum, resulting in a single peak for each unique carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with calibration to the solvent's carbon signal.

Comparative Analysis:

The chemical shifts of the aromatic carbons are particularly diagnostic for distinguishing the isomers. The carbon directly attached to the methoxy group (C-O) and the carbons in its vicinity will have significantly different chemical shifts depending on the substitution pattern.

Isomer Aromatic C-N Aromatic C-O Other Aromatic C C=O -OCH₃ -CH₂- -CH₂Cl
2-methoxy ~125 ppm~148 ppm~110-130 ppm~170 ppm~56 ppm~39 ppm~41 ppm
3-methoxy ~139 ppm~160 ppm~105-130 ppm~170 ppm~55 ppm~39 ppm~41 ppm
4-methoxy ~131 ppm~156 ppm~114-122 ppm~170 ppm~55 ppm~39 ppm~41 ppm

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The chemical shift of the carbonyl carbon (C=O) and the aliphatic carbons are generally less sensitive to the methoxy group's position. However, subtle differences can still be observed and contribute to the overall spectral fingerprint.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.

Methodology:

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or in a suitable solvent. For direct comparison, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and reproducibility.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Comparative Analysis:

While all three isomers will show characteristic peaks for the N-H stretch, C=O stretch, and C-O stretch, the fingerprint region (below 1500 cm⁻¹) will exhibit unique patterns of peaks that can be used for differentiation.

  • N-H Stretch: A sharp peak around 3300 cm⁻¹.

  • C-H Stretch (aromatic and aliphatic): Peaks between 3100-2800 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp peak around 1670 cm⁻¹.

  • N-H Bend (Amide II): A peak around 1540 cm⁻¹.

  • C-O Stretch (Aromatic Ether): Peaks in the 1250-1000 cm⁻¹ region. The exact position and number of these bands can be indicative of the substitution pattern.

  • Out-of-Plane C-H Bending (Aromatic): The pattern of peaks in the 900-650 cm⁻¹ region is highly diagnostic of the aromatic substitution pattern.

dot graph TD { A[IR Spectrum] --> B{Functional Group Region}; A --> C{Fingerprint Region}; B --> D[N-H Stretch (~3300 cm⁻¹)]; B --> E[C=O Stretch (~1670 cm⁻¹)]; C --> F[C-O Stretch (1250-1000 cm⁻¹)]; C --> G[Aromatic C-H Bending (900-650 cm⁻¹)]; G --> H[Unique patterns for each isomer]; }

Figure 2: Key regions in the IR spectrum for the analysis of 3-chloro-N-(methoxyphenyl)propanamide isomers.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a softer ionization technique that often keeps the molecular ion intact.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • Detection: The abundance of each ion is measured.

Comparative Analysis:

All three isomers will have the same molecular weight (213.66 g/mol ) and will show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). However, the fragmentation patterns upon ionization can differ, providing clues to the isomer's structure.

The fragmentation is influenced by the stability of the resulting fragment ions. The position of the methoxy group can affect the cleavage of the amide bond and the fragmentation of the aromatic ring. While detailed fragmentation analysis can be complex, differences in the relative abundances of key fragment ions can be used for differentiation.

Conclusion

The unambiguous identification of 3-chloro-N-(methoxyphenyl)propanamide isomers is crucial for drug development and chemical research. This guide has outlined a multi-faceted spectroscopic approach, leveraging the unique strengths of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. By carefully acquiring and interpreting the data from these techniques, researchers can confidently distinguish between the ortho, meta, and para isomers. The key to successful differentiation lies in the comparative analysis of the aromatic region in NMR spectra, the fingerprint region in IR spectra, and potentially the fragmentation patterns in mass spectra. Adherence to consistent and well-documented experimental protocols, as described in this guide, will ensure the generation of reliable and reproducible data, upholding the principles of scientific integrity.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). 3-chloro-N-(3-methoxyphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link][1]

  • PubChem. (n.d.). 3-Chloro-n-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link][2]

  • NIST. (n.d.). Propanamide, N-(4-methoxyphenyl)-3-chloro-. NIST Chemistry WebBook. Retrieved from [Link][3]

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A Comparative Guide to Establishing the Purity of Synthesized 3-chloro-N-(2-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for establishing the purity of synthesized 3-chloro-N-(2-methoxyphenyl)propanamide, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and traditional melting point analysis. The experimental protocols detailed herein are presented as self-validating systems, grounded in established scientific principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).

The Synthetic Landscape and the Imperative for Purity

The synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide typically proceeds via the acylation of 2-methoxyaniline with 3-chloropropionyl chloride. This seemingly straightforward amidation reaction is often accompanied by the formation of process-related impurities and degradation products. The presence of these impurities can have significant implications in downstream applications, particularly in pharmaceutical development where even trace amounts can affect safety and efficacy. Therefore, the rigorous determination of purity is not merely a quality control checkpoint but a critical component of the synthetic process.

Potential Impurities in the Synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide:

  • Unreacted Starting Materials: 2-methoxyaniline and 3-chloropropionyl chloride.

  • Side Products: Di-acylated products, where a second molecule of 3-chloropropionyl chloride reacts with the newly formed amide.

  • Isomeric Impurities: Positional isomers of 2-methoxyaniline, if present in the starting material.

  • Degradation Products: Hydrolysis of the amide bond or the chloropropyl group under certain conditions.

The selection of an appropriate analytical technique for purity determination is contingent upon the specific requirements of the analysis, including the desired level of sensitivity, selectivity, and whether absolute quantification is necessary. This guide will explore the strengths and limitations of four key analytical methods.

Comparative Analysis of Purity Determination Techniques

The following table provides a high-level comparison of the analytical techniques discussed in this guide for the purity assessment of 3-chloro-N-(2-methoxyphenyl)propanamide.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Melting Point Analysis
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Direct proportionality between the integrated signal intensity of a nucleus and the number of moles.[1]Observation of the temperature range over which a solid transitions to a liquid.[1][2]
Typical Detector UV-Vis, Photodiode Array (PDA)Mass Spectrometer (MS)NMR ProbeVisual or automated optical detection
Limit of Detection (LOD) 0.01 - 0.1 µg/mL<0.1 µg/mLAnalyte dependent, typically in the low µg/mL rangeNot applicable for trace impurities
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL<0.3 µg/mLAnalyte dependent, typically in the low µg/mL rangeNot applicable for trace impurities
Linearity Range 0.05 - 100 µg/mL0.1 - 100 µg/mLWide dynamic rangeNot a quantitative technique
Precision (%RSD) < 2%< 5%< 1%Not applicable
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%Not applicable
Sample Derivatization Not typically requiredMay be required to improve volatility, though often not necessary for this compound.Not requiredNot required

Experimental Protocols and Method Validation

The following sections provide detailed, step-by-step methodologies for each analytical technique. These protocols are designed to be robust starting points for method development and must be validated in accordance with ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[3][4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity for non-volatile and thermally labile compounds. A reversed-phase method is typically suitable for N-aryl propanamides.

Experimental Protocol:

  • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Initial conditions: 30% Acetonitrile / 70% Water (0.1% Formic Acid)

    • Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.

    • Hold: at 90% Acetonitrile for 5 minutes.

    • Re-equilibration: Return to initial conditions over 1 minute and hold for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, with PDA monitoring from 200-400 nm to detect impurities with different chromophores.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of 3-chloro-N-(2-methoxyphenyl)propanamide reference standard in the mobile phase to obtain a stock solution of known concentration (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: For drug substance analysis, accurately weigh and dissolve the synthesized sample in the mobile phase to a final concentration within the calibration range.

Method Validation (as per ICH Q2(R1)):

  • Specificity: Analyze a blank (mobile phase), a solution of the reference standard, and the sample solution. The peak for 3-chloro-N-(2-methoxyphenyl)propanamide in the sample chromatogram should be free of interference from any impurities at its retention time. Forced degradation studies should be performed to demonstrate that degradation products do not interfere with the main peak.

  • Linearity: Inject the calibration standards in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day. The relative standard deviation (%RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision (Inter-analyst/Inter-day): Repeat the analysis on a different day with a different analyst. The %RSD should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Standard cal_standards Prepare Calibration Standards stock->cal_standards injection Inject Standards & Sample cal_standards->injection sample_prep Prepare Sample Solution sample_prep->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection detection PDA Detection injection->detection chromatogram Obtain Chromatograms detection->chromatogram calibration_curve Generate Calibration Curve chromatogram->calibration_curve quantification Quantify Impurities chromatogram->quantification calibration_curve->quantification report Generate Purity Report quantification->report

Caption: A streamlined workflow for HPLC-based purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For 3-chloro-N-(2-methoxyphenyl)propanamide, GC-MS can provide both quantitative purity data and structural information about impurities.

Experimental Protocol:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 split ratio) or splitless, depending on the required sensitivity.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Standard and Sample Preparation:

    • Prepare stock and working standards in a suitable volatile solvent like ethyl acetate or dichloromethane.

    • Prepare the sample solution in the same solvent at a concentration appropriate for the instrument's sensitivity.

Data Analysis and Validation:

  • Purity Calculation: The purity is typically determined by the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

  • Impurity Identification: The mass spectrum of each impurity peak can be compared to spectral libraries (e.g., NIST) for tentative identification. Confirmation of identity requires comparison with a certified reference standard of the suspected impurity.

  • Validation: Similar validation parameters as for HPLC (specificity, linearity, accuracy, precision, LOD, LOQ) should be assessed. For GC-MS, specificity is enhanced by the mass spectrometric detection.

Logical Relationship in GC-MS Analysis

GCMS_Logic cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection cluster_output Data Output sample_injection Sample Injection gc_column GC Column sample_injection->gc_column separation Separation by Boiling Point & Polarity gc_column->separation ionization Ionization (EI) separation->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector chromatogram Total Ion Chromatogram (TIC) detector->chromatogram mass_spectrum Mass Spectrum detector->mass_spectrum

Caption: The sequential logic of GC-MS analysis from injection to data output.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a primary analytical method for purity determination.[1] It allows for the direct quantification of a substance without the need for a specific reference standard of the analyte, by comparing the integral of an analyte's signal to that of a certified internal standard.

Experimental Protocol:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized 3-chloro-N-(2-methoxyphenyl)propanamide.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

Purity Calculation:

The purity of the analyte (P_analyte) can be calculated using the following equation:

P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

  • analyte = 3-chloro-N-(2-methoxyphenyl)propanamide

  • std = Internal standard

Validation:

The qNMR method should be validated for specificity, linearity, accuracy, and precision.

Melting Point Analysis

Melting point is a fundamental physical property that can provide a quick indication of purity. Pure crystalline compounds have a sharp melting point, whereas impurities will typically broaden the melting range and depress the melting point.[1][2]

Experimental Protocol:

  • Instrument: A calibrated melting point apparatus.

  • Sample Preparation: The sample should be finely powdered and thoroughly dried.

  • Procedure:

    • Pack a small amount of the sample into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This is the melting range.

Interpretation:

A sharp melting range (e.g., within 1-2 °C) is indicative of high purity. A broad melting range suggests the presence of impurities. The observed melting point can be compared to the literature value for 3-chloro-N-(2-methoxyphenyl)propanamide.

Forced Degradation Studies

To ensure the stability-indicating nature of the chosen analytical method (typically HPLC), forced degradation studies should be conducted.[6][7][8] This involves subjecting the sample to various stress conditions to generate potential degradation products.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

The stressed samples are then analyzed by the developed method to demonstrate that the degradation products are well-resolved from the parent compound.

Conclusion: A Multi-faceted Approach to Purity Confirmation

Establishing the purity of synthesized 3-chloro-N-(2-methoxyphenyl)propanamide requires a well-considered analytical strategy. While melting point analysis offers a rapid preliminary assessment, it lacks the quantitative power and specificity of chromatographic and spectroscopic techniques.

  • HPLC is the workhorse for routine quality control, providing excellent quantitative results for purity and impurity profiling.

  • GC-MS offers the dual advantage of separation and structural elucidation of volatile and semi-volatile impurities.

  • qNMR stands out as a primary method for absolute purity determination, which is invaluable for the certification of reference standards.

Ultimately, a combination of these techniques provides the most comprehensive and self-validating assessment of purity. For routine analysis, a validated HPLC method is often sufficient. However, for initial characterization of a newly synthesized batch or for troubleshooting, orthogonal techniques like GC-MS and qNMR provide invaluable confirmatory data. This multi-faceted approach ensures the highest level of confidence in the quality of 3-chloro-N-(2-methoxyphenyl)propanamide, a critical factor for its successful application in research and development.

References

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 431-437.
  • Agilent Technologies. (2017, October 9). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Forced degradation studies of a new ant. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

Sources

A Researcher's Guide to the Structural Elucidation of 3-chloro-N-(2-methoxyphenyl)propanamide by Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Achieving Unambiguous Molecular Characterization

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built and the ultimate confirmation of synthetic success. This guide provides an in-depth, practical walkthrough for the characterization of 3-chloro-N-(2-methoxyphenyl)propanamide, a substituted propanamide derivative with potential biological and synthetic significance, using single-crystal X-ray diffraction (SCXRD).

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial information about connectivity and molecular weight, they offer indirect structural insights.[1] For unambiguous determination of bond lengths, bond angles, and the conformation of the molecule in the solid state, X-ray crystallography remains the gold standard.[2][3][4]

This guide is structured to lead a researcher through the entire process, from the foundational steps of synthesis and crystallization to the intricacies of data collection and structural refinement. Although a published crystal structure for 3-chloro-N-(2-methoxyphenyl)propanamide is not currently available in major crystallographic databases, we will leverage the detailed, published methodology for its isomer, 3-chloro-N-(4-methoxyphenyl)propanamide, as a robust and directly applicable experimental framework.[1][5]

The Strategic Importance of Crystallographic Analysis

The decision to pursue X-ray crystallography for 3-chloro-N-(2-methoxyphenyl)propanamide is driven by the need for definitive structural data. The presence of a flexible propanamide chain and the potential for various intermolecular interactions, such as hydrogen bonding involving the amide group and the methoxy oxygen, can lead to conformational ambiguities that are challenging to resolve by spectroscopy alone. The chlorine atom also introduces the possibility of halogen bonding, which can significantly influence the crystal packing.

Experimental Workflow: From Powder to Picture

The journey to a crystal structure is a multi-step process that demands patience and precision. Each stage is critical for the success of the next, forming a self-validating system where the quality of the outcome is a direct reflection of the meticulousness of the execution.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization Slow Evaporation/ Vapor Diffusion solvent_screening->crystallization crystal_harvesting Crystal Selection & Mounting crystallization->crystal_harvesting data_collection Data Collection (Diffractometer) crystal_harvesting->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation final_analysis final_analysis validation->final_analysis Final Analysis & Interpretation

Caption: Experimental workflow for the X-ray crystallographic characterization.

Part 1: Synthesis and Purification

The synthesis of 3-chloro-N-(2-methoxyphenyl)propanamide can be achieved via the acylation of 2-methoxyaniline with 3-chloropropionyl chloride.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyaniline in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylation: Cool the solution in an ice bath (0 °C). Add 3-chloropropionyl chloride dropwise to the stirred solution. A base, such as triethylamine or pyridine, may be added to scavenge the HCl byproduct.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified, for instance, by column chromatography on silica gel or by recrystallization to achieve the high purity required for crystal growth.

Part 2: Crystal Growth - The Art and Science

Obtaining diffraction-quality single crystals is often the most challenging step.[2][6] For small molecules like 3-chloro-N-(2-methoxyphenyl)propanamide, which have limited conformational freedom, a variety of crystallization methods can be employed.[6]

Detailed Protocol (Adapted from the para-isomer study[1][5]):

  • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when heated but result in a supersaturated solution upon slow cooling. For the related para-isomer, crystals were successfully grown from dichloromethane.[5] Other solvents to screen include ethyl acetate, acetone, methanol, ethanol, and acetonitrile, as well as solvent mixtures.

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., dichloromethane) in a clean vial to create a nearly saturated solution.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly and undisturbed at room temperature over several days.

  • Crystal Selection:

    • Examine the resulting crystals under a microscope. Ideal crystals will be well-formed, transparent, and have dimensions of at least 0.1 mm in all directions.[2][6] They should be free of cracks or other imperfections.

    • Carefully select a suitable crystal and mount it on a cryoloop.

Part 3: Data Collection and Processing

Modern diffractometers automate much of the data collection process.

Detailed Protocol (Based on the para-isomer study[1][5]):

  • Mounting and Cooling: Mount the crystal on the goniometer head of the diffractometer. A cryostream is typically used to cool the crystal (e.g., to 200 K as in the para-isomer study) to minimize thermal vibrations and potential radiation damage.[5]

  • Data Collection:

    • The instrument, often equipped with a molybdenum (Mo Kα) or copper (Cu Kα) X-ray source, will irradiate the crystal.[4]

    • The crystal is rotated, and a series of diffraction images are collected by a detector (e.g., a CCD detector).[5]

  • Data Processing:

    • The collected images are processed to determine the unit cell dimensions, crystal system, and space group.

    • The intensities of the diffraction spots are integrated.

    • Corrections are applied for factors such as absorption.

Part 4: Structure Solution, Refinement, and Validation

This stage involves converting the diffraction data into a 3D model of the molecule.

  • Structure Solution: The initial positions of the atoms are determined using methods like direct methods or Patterson synthesis, typically implemented in software packages like SHELXS.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods (e.g., with SHELXL). This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using tools like checkCIF to ensure it is chemically reasonable and conforms to crystallographic standards. The final output is a Crystallographic Information File (CIF).

Comparison with Alternative Characterization Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical techniques.

TechniqueInformation Provided for 3-chloro-N-(2-methoxyphenyl)propanamideAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Unambiguous 3D molecular structure, bond lengths, bond angles, conformational analysis, intermolecular interactions, and crystal packing.[2][3]Provides the most detailed and definitive structural information.Requires a suitable single crystal, which can be difficult to obtain. The structure is representative of the solid state, which may differ from the solution or gas phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of nuclei (¹H, ¹³C).[7]Provides detailed information about the molecular structure in solution. Non-destructive.Provides indirect structural information (connectivity, not precise bond lengths/angles). Can be complex to interpret for some molecules.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns, which can help confirm the molecular formula and aspects of the structure.[7]High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis.Does not provide information on stereochemistry or the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Information about the functional groups present (e.g., N-H stretch, C=O stretch, C-Cl stretch).Quick and simple method for functional group identification.Provides limited information on the overall molecular structure.

Conclusion

The characterization of 3-chloro-N-(2-methoxyphenyl)propanamide by X-ray crystallography, though potentially challenging in the crystal growth phase, offers an unparalleled level of structural detail. By following a systematic workflow from synthesis and purification through to data collection and analysis, researchers can obtain a definitive three-dimensional model of the molecule. This information is invaluable for understanding its chemical properties, predicting its behavior in biological systems, and guiding further drug development or materials science research. While other analytical techniques are essential for a complete picture, X-ray crystallography stands as the ultimate arbiter of molecular structure in the solid state.

References

  • Creative BioMart. X-ray Crystallography. [Link]

  • Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. 2024. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Fujita, M. et al. The crystalline sponge method. Chemical Society Reviews. 2023. [Link]

  • UCLA Newsroom. New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. 2018. [Link]

  • Chemistry LibreTexts. X-ray Crystallography. 2023. [Link]

  • University of Queensland. Small molecule X-ray crystallography. [Link]

  • Betz, R. et al. 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E. 2011. [Link]

Sources

A Comparative Guide to Method Validation for the Quantification of 3-Chloro-N-(2-methoxyphenyl)propanamide in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount. The ability to accurately quantify key components within a reaction mixture—such as starting materials, intermediates, and final products—directly impacts process optimization, yield calculation, and impurity profiling. This guide provides an in-depth comparison of validated analytical methods for the quantification of 3-chloro-N-(2-methoxyphenyl)propanamide, a crucial intermediate in various synthetic pathways.

We will explore a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection as the primary analytical technique. Its performance will be benchmarked against a high-throughput Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method, providing a clear perspective on the trade-offs between speed, sensitivity, and specificity. The methodologies and validation data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring scientific rigor and regulatory alignment.[1][2][3]

Pillar 1: The Workhorse Method - HPLC-UV for Routine Quantification

High-Performance Liquid Chromatography with UV detection is a cornerstone of analytical chemistry in pharmaceutical development. Its ubiquity, robustness, and cost-effectiveness make it the preferred choice for routine in-process control and quantification of aromatic compounds like 3-chloro-N-(2-methoxyphenyl)propanamide.

Causality in Method Design

The selection of a reversed-phase C18 column is deliberate; its nonpolar stationary phase provides excellent retention and separation for moderately polar organic molecules. The mobile phase, a gradient of acetonitrile and water, is chosen to elute the analyte with a sharp, symmetrical peak, while also separating it from potential impurities and starting materials. The addition of 0.1% formic acid is critical for protonating silanol groups on the column, which minimizes peak tailing and improves reproducibility. UV detection at 254 nm is selected based on the chromophore of the phenyl ring system, offering a strong and reliable signal for quantification.

Experimental Protocol: HPLC-UV Method

1. Instrumentation:

  • HPLC System equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (deionized or Milli-Q)

  • Formic Acid (analytical grade)

  • Reference Standard: 3-chloro-N-(2-methoxyphenyl)propanamide (purity ≥98%)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

3. Sample Preparation:

  • Accurately weigh a sample of the reaction mixture.

  • Dissolve and dilute the sample with a 50:50 mixture of acetonitrile and water to a final concentration within the validated range of the method (e.g., ~0.1 mg/mL).

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: 30% B (re-equilibration)

5. Calibration:

  • Prepare a stock solution of the reference standard in the diluent.

  • Perform serial dilutions to create at least five calibration standards spanning the expected concentration range.

  • Inject each standard and construct a calibration curve by plotting peak area against concentration.

Workflow for HPLC-UV Method Validation

cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) Dev Initial Method Development Forced Forced Degradation (Acid, Base, Peroxide, Heat, Light) Dev->Forced Assess Stability Indicating Capability Specificity Specificity/ Selectivity Forced->Specificity Confirms Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Start Start: Quantify Analyte in Reaction Mixture IsMatrixComplex Is the reaction matrix complex or are trace level impurities a concern? Start->IsMatrixComplex IsSpeedCritical Is high throughput critical? IsMatrixComplex->IsSpeedCritical No Use_UPLC_MS Use UPLC-MS (High Specificity & Speed) IsMatrixComplex->Use_UPLC_MS Yes IsSpeedCritical->Use_UPLC_MS Yes Use_HPLC_UV Use HPLC-UV (Robust & Cost-Effective) IsSpeedCritical->Use_HPLC_UV No

Sources

A Comparative Analysis of the Biological Activity of 3-Chloro-N-(substituted-phenyl)propanamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 3-chloro-N-(substituted-phenyl)propanamide scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparative analysis of these compounds, offering researchers, scientists, and drug development professionals a detailed overview of their anticancer, antimicrobial, and anti-inflammatory potential. By synthesizing data from numerous studies, this document aims to elucidate structure-activity relationships (SAR) and provide insights into the mechanisms of action, supported by detailed experimental protocols.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several 3-chloro-N-(substituted-phenyl)propanamides have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The nature and position of the substituent on the phenyl ring play a crucial role in modulating this activity.

Comparative Anticancer Potency

The anticancer efficacy of these compounds is typically evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, with lower values indicating higher potency.

CompoundCancer Cell LineIC50 (µM)Reference(s)
3-Chloro-N-phenylbenzamideSiHa (Cervical)22.4[1]
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamideHCT116 (Colon)7.1 ± 0.6[2]
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamideCWR-22 (Prostate)2.5[3]
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamidePC-3 (Prostate)2.5[3]
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamideDU-145 (Prostate)6.5[3]
Mechanisms of Anticancer Action

The anticancer activity of 3-chloro-N-(substituted-phenyl)propanamides is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation and survival.

  • Inhibition of IKKβ and the NF-κB Pathway: 3-Chloro-N-phenylbenzamide has been designed as an inhibitor of the IκB kinase β (IKKβ), a crucial enzyme in the activation of the NF-κB signaling pathway.[1] This pathway is constitutively active in many cancers, promoting cell proliferation and preventing apoptosis. By inhibiting IKKβ, this compound can suppress cancer cell growth.[1]

  • Modulation of the WNT Signaling Pathway: Certain complex derivatives, such as (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, have been shown to inhibit the WNT signaling pathway by targeting the Dishevelled 1 (DVL1) protein.[2] The WNT pathway is critical in embryonic development and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.

  • Induction of Apoptosis and Cell Cycle Arrest: N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in the G1 phase in prostate cancer cell lines.[3]

cluster_0 Mechanism of Anticancer Action Compound 3-Chloro-N-(substituted-phenyl)propanamide IKK IKKβ Inhibition Compound->IKK DVL1 DVL1 Inhibition Compound->DVL1 Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycle Cell Cycle Arrest Compound->CellCycle NFkB NF-κB Pathway Downregulation IKK->NFkB CancerCell Cancer Cell Death NFkB->CancerCell WNT WNT Pathway Downregulation DVL1->WNT WNT->CancerCell Apoptosis->CancerCell CellCycle->CancerCell

Caption: Mechanisms of anticancer action.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the steps for determining the cytotoxic activity of 3-chloro-N-(substituted-phenyl)propanamides using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 3-chloro-N-(substituted-phenyl)propanamide compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Antimicrobial and Antifungal Activity: Combating Pathogenic Microbes

The 3-chloro-N-(substituted-phenyl)propanamide scaffold has also demonstrated significant potential in the development of novel antimicrobial and antifungal agents. The presence of halogen substituents on the phenyl ring often enhances this activity.

Comparative Antimicrobial and Antifungal Potency

The efficacy of these compounds against various microbial strains is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

CompoundMicroorganismMIC (µg/mL)Reference(s)
2-chloro-N-phenylacetamideAspergillus niger32 - 256[4]
N-(4-chlorophenyl)-2-chloroacetamideStaphylococcus aureus-[5]
N-(4-fluorophenyl)-2-chloroacetamideStaphylococcus aureus-[5]
N-(3-bromophenyl)-2-chloroacetamideStaphylococcus aureus-[5]

Note: Specific MIC values for the chloroacetamides against S. aureus were not provided in the abstract, but the study indicated high activity.

Structure-Activity Relationship in Antimicrobial Activity

Studies on N-(substituted phenyl)-2-chloroacetamides have revealed key SAR insights:

  • Lipophilicity: Halogenated substituents on the phenyl ring, particularly in the para-position, increase the lipophilicity of the compounds.[5] This enhanced lipophilicity facilitates the passage of the molecules through the phospholipid bilayer of the microbial cell membrane, leading to increased antimicrobial activity.[5]

  • Position of Substituent: The position of the substituent on the phenyl ring influences the spectrum of activity, with some derivatives being more effective against Gram-positive bacteria and others against Gram-negative bacteria or fungi.[5]

cluster_1 Antimicrobial SAR Compound 3-Chloro-N-(substituted-phenyl)propanamide Halogen Halogen Substituent (e.g., Cl, F, Br) Compound->Halogen Lipophilicity Increased Lipophilicity Halogen->Lipophilicity Membrane Enhanced Membrane Permeation Lipophilicity->Membrane Activity Increased Antimicrobial Activity Membrane->Activity

Caption: Structure-Activity Relationship for antimicrobial activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of 3-chloro-N-(substituted-phenyl)propanamides against bacterial and fungal strains.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 3-chloro-N-(substituted-phenyl)propanamide compounds

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized suspension to the final inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent.

    • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth medium to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum in broth without compound) and a negative control (broth only).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The results can also be read spectrophotometrically by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain derivatives of this scaffold have also demonstrated promising anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

In Vivo Anti-inflammatory Efficacy

The anti-inflammatory activity of these compounds can be assessed in vivo using animal models, such as the carrageenan-induced paw edema model in rats.

A study on 2-[3-Acetyl-5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric acid, a structurally related compound, showed that at a dose of 40 mg/kg, it significantly inhibited carrageenan-induced paw edema in rats after a single administration.[6] Furthermore, with continuous administration over 14 days, the compound exhibited significant anti-inflammatory effects at doses of 10, 20, and 40 mg/kg, comparable to the standard drug diclofenac.[6]

Potential Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of phenylpropanoid derivatives are often linked to their ability to modulate key inflammatory pathways. While the specific mechanisms for 3-chloro-N-(substituted-phenyl)propanamides are still under investigation, related compounds are known to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.

Conclusion

The 3-chloro-N-(substituted-phenyl)propanamide scaffold represents a versatile platform for the development of novel therapeutic agents with diverse biological activities. This comparative guide has highlighted their potential as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship studies consistently demonstrate that the nature and position of the substituent on the phenyl ring are critical determinants of potency and selectivity. The provided experimental protocols offer a foundation for researchers to further explore the potential of this promising class of compounds. Future investigations should focus on elucidating the precise molecular mechanisms of action and evaluating the in vivo efficacy and safety profiles of the most potent derivatives to advance their development as clinically viable drugs.

References

  • Theerachayanan, T., & Teeravanichpong, A. (2019). SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. Interprofessional Journal of Health Sciences, 17(2), 72-79. [Link]

  • Krasteva, M., et al. (2018). In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. Folia Medica, 60(2), 270-274. [Link]

  • Coluccia, A., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Cancers, 14(5), 1358. [Link]

  • Bogdanović, A., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. [Link]

  • Pérez-Silanes, S., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie - Chemical Monthly, 154, 727–732. [Link]

  • Pânzariu, A. T., et al. (2022). Plant phenylpropanoids as emerging anti-inflammatory agents. International Journal of Molecular Sciences, 23(3), 1258. [Link]

  • Bakare, O., et al. (2010). Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. Anticancer Research, 30(3), 833-838. [Link]

  • Vaidya, V. P., et al. (2011). Synthesis and Investigation of Antimicrobial and Antioxidant Activity of 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides. International Journal of Pharmaceutical Sciences and Research, 2(9), 2364. [https://www.researchgate.net/publication/288201209_Synthesis_and_Investigation_of_Antimicrobial_and_Antioxidant_Activity_of_3-Nitro-N-_3-chloro-2-oxo-substituted-phenyl-azetidin-1-ylnaphtho21-b]furan-2-carboxamides]([Link])

  • National Center for Biotechnology Information (n.d.). 3-chloro-N-phenylpropanamide. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • Kumar, S., et al. (2012). Synthesis and Antibacterial Activity of 3-Chloro-1-[(2-hydroxynaphthalen-1-yl)(substituted phenyl)methyl]-4-substituted Phenylazetidin-2-ones Under Microwave Irradiation. Journal of the Korean Chemical Society, 56(4), 456-461. [Link]

  • Alghamdi, S., et al. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. Journal of Pharmaceutical Research International, 1-7. [Link]

  • Kumar, A., et al. (2009). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 14(12), 5262-5274. [Link]

  • Ampati, S., et al. (2010). Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives. Der Chemica Sinica, 1(3), 157-168. [Link]

  • Kumar, A., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6). [Link]

  • da Silva, A. C. S., et al. (2023). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. Journal of Toxicology and Environmental Health, Part A, 86(5), 183-196. [Link]

  • Farghaly, T. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4196. [Link]

  • Al-Ghorbani, M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 16(7), 957. [Link]

  • Gowda, B. T., et al. (2011). 3-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3277. [Link]

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assessing the stability of 3-chloro-N-(2-methoxyphenyl)propanamide under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Stability of 3-chloro-N-(2-methoxyphenyl)propanamide

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. This guide provides an in-depth, comparative analysis of the stability of 3-chloro-N-(2-methoxyphenyl)propanamide under various stress conditions. The experimental design and rationale are detailed to offer not just data, but a foundational understanding of the molecule's behavior, in line with established scientific principles and regulatory expectations.

Introduction to 3-chloro-N-(2-methoxyphenyl)propanamide

3-chloro-N-(2-methoxyphenyl)propanamide is a secondary amide derivative with potential applications as a building block in organic and medicinal chemistry.[1] Its structure, featuring a reactive chloropropanamide side chain and a methoxy-substituted phenyl ring, suggests potential vulnerabilities to hydrolytic, oxidative, and photolytic degradation. A thorough understanding of its stability profile is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could impact its purity, safety, and efficacy in downstream applications.

This guide will delineate a comprehensive stability assessment protocol, comparing the stability of 3-chloro-N-(2-methoxyphenyl)propanamide with a structurally similar analogue, 3-chloro-N-(4-methoxyphenyl)propanamide, to elucidate the influence of the methoxy group's position on stability.

Part 1: Foundational Principles of Stability Testing

The stability testing protocols outlined herein are designed in accordance with the principles set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[2][3][4][5] These guidelines provide a framework for assessing how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][3] Forced degradation, or stress testing, is a critical component of this framework, designed to identify likely degradation products and establish the intrinsic stability of a molecule.[6][7][8]

Causality in Experimental Design: Why These Stress Conditions?

The choice of stress conditions is not arbitrary; it is a targeted approach to probe the specific chemical liabilities of the 3-chloro-N-(2-methoxyphenyl)propanamide structure.

  • Hydrolysis (Acidic and Basic): The amide bond is susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base.[9][10][11][12] The presence of the electron-donating methoxy group on the phenyl ring can influence the rate of this degradation. By testing across a range of pH values, we can determine the conditions under which the molecule is most stable and identify the primary hydrolytic degradation pathways.

  • Oxidation: The methoxy group and the aromatic ring itself can be susceptible to oxidation. Exposing the molecule to an oxidizing agent like hydrogen peroxide allows for the evaluation of its resilience to oxidative stress.

  • Photostability: Aromatic amides can undergo photodegradation upon exposure to UV light.[13][14] This can involve complex photochemical reactions, including photo-Fries rearrangements or cleavage of the amide bond.[13][14] Photostability testing is crucial for determining appropriate packaging and handling procedures.

  • Thermal Stress: Elevated temperatures can accelerate degradation processes that might occur over longer periods at ambient temperatures.[15][16] This provides insights into the molecule's thermal lability and helps in predicting its long-term stability.

The following diagram illustrates the logical workflow of the stability assessment process.

Stability_Assessment_Workflow Experimental Workflow for Stability Assessment cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation Compound 3-chloro-N-(2-methoxyphenyl)propanamide & Analogue Solutions Prepare Solutions in Relevant Solvents Compound->Solutions Hydrolysis Acidic & Basic Hydrolysis (e.g., 0.1N HCl, 0.1N NaOH) Solutions->Hydrolysis Oxidation Oxidative Stress (e.g., 3% H2O2) Solutions->Oxidation Photolysis Photolytic Stress (ICH Q1B Compliant) Solutions->Photolysis Thermal Thermal Stress (e.g., 60°C) Solutions->Thermal Sampling Time-Point Sampling Hydrolysis->Sampling Oxidation->Sampling Photolysis->Sampling Thermal->Sampling HPLC HPLC-UV Analysis (Quantification of Parent Compound) Sampling->HPLC LCMS LC-MS Analysis (Identification of Degradation Products) Sampling->LCMS Kinetics Degradation Kinetics (Rate Constants, Half-life) HPLC->Kinetics Pathway Degradation Pathway Elucidation LCMS->Pathway Comparison Comparative Stability Analysis Kinetics->Comparison Pathway->Comparison

Caption: Experimental Workflow for Stability Assessment.

Part 2: Detailed Experimental Protocols

A self-validating system is crucial for trustworthy results. This involves the use of a stability-indicating analytical method, which is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product.

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method with UV detection capable of separating 3-chloro-N-(2-methoxyphenyl)propanamide from its potential degradation products and the comparative analogue.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) will be optimized to achieve adequate separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by acquiring the UV spectrum of 3-chloro-N-(2-methoxyphenyl)propanamide and selecting the wavelength of maximum absorbance.

  • Validation: The method will be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. Specificity will be confirmed by analyzing stressed samples to ensure that degradation products do not co-elute with the parent compound.

Protocol 2: Forced Degradation Studies

Objective: To investigate the degradation of 3-chloro-N-(2-methoxyphenyl)propanamide and its analogue under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of 3-chloro-N-(2-methoxyphenyl)propanamide and 3-chloro-N-(4-methoxyphenyl)propanamide in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound and the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be maintained under the same conditions.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before dilution and injection into the HPLC system. Analyze all samples using the validated stability-indicating HPLC method.

  • Peak Purity: Assess the peak purity of the parent compound at each time point using a photodiode array (PDA) detector to ensure no co-eluting impurities.

Part 3: Data Presentation and Comparative Analysis

The quantitative data from the forced degradation studies will be summarized to facilitate a clear comparison of the stability of 3-chloro-N-(2-methoxyphenyl)propanamide and its analogue.

Table 1: Comparative Degradation of 3-chloro-N-(aryl)propanamides under Stress Conditions (% Degradation after 24 hours)
Stress Condition3-chloro-N-(2-methoxyphenyl)propanamide3-chloro-N-(4-methoxyphenyl)propanamide
0.1 N HCl, 60°CAnticipated Moderate DegradationAnticipated Moderate Degradation
0.1 N NaOH, RTAnticipated Rapid DegradationAnticipated Rapid Degradation
3% H₂O₂, RTAnticipated Minor DegradationAnticipated Minor Degradation
60°C (Solution)Anticipated Minor DegradationAnticipated Minor Degradation
PhotolyticAnticipated Moderate DegradationAnticipated Moderate Degradation

Note: The values in this table are illustrative and would be populated with experimental data.

Anticipated Degradation Pathways

Based on the chemical structure, the following degradation pathways are anticipated. LC-MS analysis of the stressed samples would be employed to confirm the identity of the degradation products.

Degradation_Pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_nucleophilic_substitution Nucleophilic Substitution cluster_photolysis Photolysis Parent 3-chloro-N-(2-methoxyphenyl)propanamide Amide_Cleavage 2-Methoxyaniline + 3-Chloropropanoic Acid Parent->Amide_Cleavage Acid/Base Hydroxy_Substituted 3-hydroxy-N-(2-methoxyphenyl)propanamide Parent->Hydroxy_Substituted Base (SN2) Photo_Fries Amino Benzophenone Derivatives Parent->Photo_Fries UV Light

Caption: Potential Degradation Pathways.

Comparative Insights and Discussion
  • Hydrolytic Stability: Chloroacetamide herbicides, a related class of compounds, are known to undergo both acid and base-catalyzed hydrolysis.[9][10][11] Base-catalyzed hydrolysis often proceeds via an SN2 reaction, substituting the chloride with a hydroxide, or through amide cleavage.[9][10] Acid-catalyzed hydrolysis can lead to cleavage of both the amide and ether groups.[9][10] It is anticipated that 3-chloro-N-(2-methoxyphenyl)propanamide will exhibit significant degradation under basic conditions due to the susceptibility of the amide bond to cleavage and the potential for nucleophilic substitution at the chlorinated carbon. The position of the methoxy group (ortho vs. para) may exert a subtle electronic effect on the rate of hydrolysis, which this comparative study will elucidate.

  • Photostability: The photolysis of aromatic amides can lead to the formation of aminobenzophenone products via a photo-Fries rearrangement.[13] The presence of oxygen can also influence the formation of other degradation products.[13] Both isomers are expected to show some degree of photosensitivity.

  • Oxidative and Thermal Stability: While some degradation is expected, amides are generally more resistant to oxidation and thermal stress compared to other functional groups.[12][15] The primary degradation under these conditions is likely to be slow hydrolysis if water is present.

Conclusion and Recommendations

This guide outlines a comprehensive and scientifically rigorous approach to assessing the stability of 3-chloro-N-(2-methoxyphenyl)propanamide. By employing forced degradation studies in line with ICH guidelines and comparing the results with a structural analogue, a detailed understanding of the molecule's stability profile can be achieved.

The anticipated results suggest that 3-chloro-N-(2-methoxyphenyl)propanamide is most susceptible to degradation under basic and photolytic conditions. Therefore, it is recommended that this compound be stored in a cool, dark place, protected from light and exposure to alkaline environments. For formulations, careful consideration of pH and the inclusion of light-protectant packaging would be crucial. The insights gained from these studies are invaluable for guiding formulation development, establishing appropriate storage and handling procedures, and ensuring the quality and reliability of this chemical entity in research and development.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2006).
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2006). FAO AGRIS.
  • ICH Stability Guidelines. (n.d.). LSC Group®.
  • Hydrolysis of dichloroacetamide herbicide safeners: Rates and transformation products. (2019). Science of The Total Environment.
  • Ich guideline for stability testing. (n.d.). Slideshare.
  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2006). Journal of Agricultural and Food Chemistry.
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021). Environmental Science & Technology.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.
  • The Photolyses of Fully Aromatic Amides. (1975). Canadian Journal of Chemistry.
  • The Photochemistry of Amides and Phthalimides. (n.d.). DRUM - University of Maryland.
  • Some Basic Facts about Forced Degrad
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2025).
  • Mechanism of the Photoöxidation of Amides. (n.d.). Journal of the American Chemical Society.
  • Thermal decomposition of N-nitrosohydroxylamines. V. Denitrosation and N-tert-butoxy amido radicals. (n.d.). Journal of the American Chemical Society.
  • Forced Degrad
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • 3-chloro-N-(4-methoxyphenyl)propanamide. (n.d.). PubChem.
  • N,N-Dialkyl-amides thermal degradation at low temper
  • Synthesis and thermal degradation characterization of novel poly(phosphazene-aryl amides). (n.d.).
  • 3-Chloro-N-(4-methoxyphenyl)propanamide. (n.d.). PMC - NIH.
  • Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970). (n.d.). EvitaChem.

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A Guide to Inter-Laboratory Comparison of 3-chloro-N-(2-methoxyphenyl)propanamide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 3-chloro-N-(2-methoxyphenyl)propanamide. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical methods for this compound. This document offers a proposed analytical methodology, a detailed protocol for an inter-laboratory study, and guidance on the statistical evaluation of the resulting data.

Introduction: The Importance of Reproducible Analysis

3-chloro-N-(2-methoxyphenyl)propanamide is a chemical entity of interest in pharmaceutical research and development, potentially as an intermediate or a reference compound. Accurate and precise quantification of this compound is critical for quality control, stability studies, and regulatory submissions. Inter-laboratory comparisons, also known as proficiency testing, are essential for assessing the competency of laboratories in performing a specific analysis and ensuring the reliability and comparability of data across different sites.[1][2][3][4]

This guide addresses the current gap in standardized analytical procedures for 3-chloro-N-(2-methoxyphenyl)propanamide by proposing a robust High-Performance Liquid Chromatography (HPLC) method. The subsequent sections detail a protocol for a collaborative study designed to evaluate the performance of this method across multiple laboratories.

Proposed Analytical Methodology: High-Performance Liquid Chromatography (HPLC) with UV Detection

Given the molecular structure of 3-chloro-N-(2-methoxyphenyl)propanamide, which contains a chromophore (the methoxyphenyl group), HPLC with UV detection is a suitable and widely accessible analytical technique.[5] This method offers a balance of sensitivity, specificity, and cost-effectiveness for routine analysis.

Rationale for Method Selection

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity for non-volatile compounds.[5] A reverse-phase C18 column is proposed due to the non-polar nature of the analyte. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and retention.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

Parameter Recommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (based on the UV absorbance of the methoxyphenyl group)

| Injection Volume | 10 µL |

Sample Preparation:

  • Prepare a stock solution of 3-chloro-N-(2-methoxyphenyl)propanamide reference standard at a concentration of 1 mg/mL in acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (5% Acetonitrile in Water with 0.1% Formic Acid) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, accurately weigh and dissolve the sample in acetonitrile to achieve a concentration within the calibration range.

Method Validation: This proposed method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines before being used in an inter-laboratory study.[6][7][8][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Inter-Laboratory Comparison Study Design

The primary objective of this inter-laboratory comparison is to assess the proficiency of participating laboratories in the analysis of 3-chloro-N-(2-methoxyphenyl)propanamide using the proposed HPLC-UV method.

Study Coordinator and Participating Laboratories

A designated study coordinator will be responsible for the preparation and distribution of test materials, collection of results, and statistical analysis. A minimum of five participating laboratories is recommended to ensure statistically meaningful results.

Test Material Preparation and Distribution
  • A homogenous batch of 3-chloro-N-(2-methoxyphenyl)propanamide will be synthesized and characterized to establish a reference value.

  • Two test samples with different concentrations of the analyte in a common matrix (e.g., a placebo formulation or a solution) will be prepared. The concentrations will be unknown to the participating laboratories.

  • Samples will be packaged to ensure stability during transport and will be shipped to the participating laboratories along with a detailed protocol and a reporting form.

Experimental Workflow for Participating Laboratories

The following diagram illustrates the workflow for each participating laboratory:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_reporting Reporting Receive Receive Test Samples Prepare Prepare Samples and Standards per Protocol Receive->Prepare Analyze Analyze by HPLC-UV Prepare->Analyze Process Process Chromatographic Data Analyze->Process Calculate Calculate Analyte Concentration Process->Calculate Report Report Results to Study Coordinator Calculate->Report

Caption: Workflow for participating laboratories in the inter-laboratory comparison.

Statistical Analysis and Performance Evaluation

The statistical analysis of the reported data is crucial for evaluating laboratory performance. The z-score is a widely accepted statistical tool for this purpose.[10][11]

Calculation of the Assigned Value and Standard Deviation for Proficiency Assessment

The assigned value (X) will be the robust mean of all reported results. The standard deviation for proficiency assessment (σ) will be determined based on the study design, for example, by using a fixed percentage of the assigned value or from the results of a pilot study.

Z-Score Calculation

The z-score for each laboratory is calculated using the following formula:

z = (x - X) / σ

Where:

  • x is the result reported by the laboratory.

  • X is the assigned value.

  • σ is the standard deviation for proficiency assessment.

Interpretation of Z-Scores

The interpretation of z-scores is as follows:

  • |z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |z| < 3.0: Questionable performance (warning signal).

  • |z| ≥ 3.0: Unsatisfactory performance (action signal).

Data Presentation

The results of the inter-laboratory comparison should be summarized in a clear and concise table.

Table 1: Hypothetical Inter-Laboratory Comparison Results

Laboratory IDReported Value (µg/mL)Assigned Value (µg/mL)Standard Deviation for Proficiency Assessment (µg/mL)Z-ScorePerformance
Lab 148.550.02.5-0.60Satisfactory
Lab 251.250.02.50.48Satisfactory
Lab 355.850.02.52.32Questionable
Lab 449.150.02.5-0.36Satisfactory
Lab 544.250.02.5-2.32Questionable
Lab 658.050.02.53.20Unsatisfactory

Conclusion and Continuous Improvement

This guide provides a comprehensive framework for establishing a robust analytical method for 3-chloro-N-(2-methoxyphenyl)propanamide and for conducting an inter-laboratory comparison to ensure data quality and consistency. The proposed HPLC-UV method, coupled with a well-designed proficiency testing scheme, will enable laboratories to confidently report accurate and reliable results. Laboratories with questionable or unsatisfactory performance should investigate the root causes and implement corrective actions to improve their analytical capabilities.

References

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A Senior Application Scientist's Guide to Purity Assessment: Leveraging Quantitative NMR for 3-chloro-N-(2-methoxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In pharmaceutical development, the precise determination of an Active Pharmaceutical Ingredient's (API) purity is not merely a regulatory requirement but a cornerstone of product safety and efficacy. While chromatographic methods like HPLC have long been the workhorses of purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary analytical method offering distinct advantages.[1][2] This guide provides an in-depth comparison of qNMR with traditional techniques, focusing on the practical application of ¹H qNMR for the purity assessment of 3-chloro-N-(2-methoxyphenyl)propanamide. We will delve into the causality behind experimental choices, present self-validating protocols grounded in scientific integrity, and offer a clear framework for integrating this robust technique into your analytical workflow.

The Imperative of Purity in Drug Development

The journey from a candidate molecule to a market-approved drug is governed by stringent quality controls. The purity of an API directly impacts its therapeutic window, stability, and safety profile. Impurities, whether they are residual starting materials, by-products, or degradation products, can alter the drug's pharmacology, introduce toxicity, or reduce its shelf-life. Consequently, regulatory bodies demand robust, validated analytical methods to ensure that impurity levels are controlled within strict, established specifications.[3]

Unveiling the Power of qNMR: A Primary Method of Measurement

Unlike many analytical techniques that are compound-dependent and require calibration curves with specific reference standards, qNMR stands apart.[1][4] Its power lies in a fundamental principle of physics: the area of an NMR signal is directly proportional to the number of atomic nuclei responsible for that signal .[4][5][6]

This direct proportionality means that every proton (in ¹H qNMR) has a universal response, eliminating the need for compound-specific response factors.[1] You can accurately quantify an analyte by comparing its NMR signal integral to that of a certified reference material (an internal standard) of a completely different structure.[7] This unique feature establishes qNMR as a primary ratio method, traceable to the International System of Units (SI) through well-characterized standards.[5]

Key Advantages of qNMR:

  • Absolute Quantification: Does not require a reference standard of the analyte itself.[5]

  • High Accuracy & Precision: Capable of achieving uncertainties of less than 1%, with some studies reporting uncertainties below 0.1%.[5][8]

  • Structural Confirmation: Provides rich structural information, allowing for simultaneous purity assessment and identity confirmation.

  • Non-Destructive: The sample can be recovered and used for further analyses.[5]

  • Versatility: Applicable to a wide range of organic molecules containing NMR-active nuclei like ¹H, ¹³C, ¹⁹F, and ³¹P.[4][9]

qNMR vs. Chromatography: A Comparative Analysis

Choosing the right analytical tool is critical. While HPLC is a cornerstone of purity analysis, qNMR offers a complementary and often superior approach, particularly for the certification of reference materials and purity assignment where no specific standard for the impurity exists.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei. A primary ratio method.[1]Separation based on partitioning between phases; detection often by UV-Vis absorbance.
Reference Standard Requires a certified internal standard of a different, non-interfering compound.[5]Requires a certified reference standard of the specific analyte and each impurity for accurate quantification.
Response Factor Universal response for a given nucleus (e.g., ¹H). No relative response factor needed.[1]Compound-specific; varies with chromophore and wavelength. Requires determination of Relative Response Factors (RRFs).[3]
Quantification Absolute quantification.[5]Relative quantification unless calibrated with a specific standard.
Sensitivity Generally lower than HPLC.Very high, excellent for trace impurity detection.
Sample Throughput Can be lower due to longer relaxation delays required for accuracy.High, especially with modern UPLC systems.
Destructive? No, the sample is recoverable.[5]Yes, the sample is typically consumed.
Information Provided Quantitative and structural information.Quantitative and retention time information.
Method Development Can be faster as it avoids the need to synthesize and certify every potential impurity.[10]Can be time-consuming, requiring optimization of columns, mobile phases, and gradients.

Workflow for Purity Assessment by qNMR

This diagram illustrates the logical flow of a qNMR experiment for purity determination using an internal standard.

Caption: Core pillars of analytical method validation.

Validation Summary for the qNMR Purity Assay:

CharacteristicHow to AssessAcceptance Criteria (Typical)
Specificity Analyze a blank (solvent + IS), and spiked samples. Ensure no interfering peaks at the analyte and IS chemical shifts.No significant interference at the retention times of the analyte and IS.
Linearity Prepare at least 5 samples with varying analyte concentrations across a range (e.g., 80-120% of nominal). Plot the analyte/IS integral ratio vs. concentration ratio. [11]Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples of known purity (e.g., a different certified batch) or by spiking a blank matrix with known amounts of analyte at different levels (e.g., 80%, 100%, 120%). [11]Percent recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 1.0%.
Range Confirmed by the linearity, accuracy, and precision data. [11]The range over which the method is shown to be accurate, precise, and linear.

Conclusion: Integrating qNMR into the Modern Analytical Laboratory

Quantitative NMR is an exceptionally reliable and accurate technique for the purity assessment of APIs like 3-chloro-N-(2-methoxyphenyl)propanamide. Its status as a primary method, which obviates the need for analyte-specific reference standards, provides a significant advantage in early development and for the certification of in-house standards. [4][12]While chromatographic techniques remain indispensable for their high sensitivity in detecting trace impurities, qNMR offers unparalleled accuracy for quantifying the main component. By understanding the fundamental principles and carefully controlling experimental parameters, researchers and drug development professionals can leverage qNMR to build a more robust, efficient, and scientifically sound quality control strategy.

References

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comparison of alkylating potential of 3-chloro-N-(2-methoxyphenyl)propanamide with other reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Primer on Alkylating Agents and Their Reactivity

Alkylating agents are a diverse class of electrophilic compounds defined by their ability to introduce alkyl groups to nucleophilic sites on other molecules.[1] This fundamental reactivity underpins their broad utility and significance across various scientific disciplines. In medicine, they form a cornerstone of cancer chemotherapy, where their primary mechanism involves damaging the DNA of rapidly proliferating cancer cells, ultimately inducing apoptosis.[1][2][3] In proteomics and chemical biology, agents like iodoacetamide are indispensable for modifying specific amino acid residues, such as cysteine, to prevent disulfide bond formation and to aid in peptide mapping.[4][5]

The "alkylating potential" of a compound is not a single value but a composite of its reactivity, selectivity, and reaction mechanism. Key factors influencing this potential include the nature of the leaving group, the steric accessibility of the electrophilic carbon, and the electronic effects of the surrounding molecular structure.[1] Alkylating agents typically react via one of two primary nucleophilic substitution mechanisms: SN1 or SN2.[6][7] SN1 reactions proceed through a carbocation intermediate and their rate is dependent only on the concentration of the alkylating agent, often leading to lower selectivity.[6] In contrast, SN2 reactions involve a bimolecular transition state, and their rate depends on the concentrations of both the alkylating agent and the nucleophile, generally resulting in greater selectivity.[6][7]

This guide provides a comparative analysis of the alkylating potential of 3-chloro-N-(2-methoxyphenyl)propanamide , a substituted propanamide derivative, against well-characterized and widely used alkylating reagents.[8] We will explore its structural features, compare its predicted reactivity to established agents, and provide detailed experimental protocols for quantitatively assessing its alkylating capabilities.

Comparative Analysis of Alkylating Agents

To contextualize the alkylating potential of 3-chloro-N-(2-methoxyphenyl)propanamide, we will compare it with three standard reagents, each representing a distinct benchmark of reactivity and application:

  • Methyl Iodide (CH₃I): A classic, highly reactive, monofunctional SN2 alkylating agent.[9] Its small size and the excellent leaving group (iodide) make it a potent methylating agent for a wide range of nucleophiles.[9][10]

  • Iodoacetamide (IAA): A widely used monofunctional alkylating agent in biochemistry and proteomics, primarily for the irreversible modification of cysteine residues.[4][5][11]

  • Busulfan: A clinical bifunctional alkylating agent used in chemotherapy.[2][12] It acts as a cross-linking agent for DNA, reacting via an SN2 mechanism.[2][6]

Structural and Mechanistic Considerations

3-chloro-N-(2-methoxyphenyl)propanamide:

  • Structure: Features a primary alkyl chloride. The electrophilic carbon is the one bonded to the chlorine atom.

  • Leaving Group: Chloride (Cl⁻) is a reasonably good leaving group, but significantly less effective than iodide (I⁻). This fundamentally predicts that its reactivity will be lower than that of methyl iodide and iodoacetamide under identical conditions.

  • Steric Hindrance: The electrophilic carbon is part of a propyl chain and is sterically more hindered than the methyl group of methyl iodide, but it is still a primary carbon, which is favorable for SN2 reactions.

  • Reaction Mechanism: Given that it is a primary alkyl halide, it is expected to react exclusively through an SN2 mechanism.[6]

G cluster_legend Legend Nu_l Nu: = Nucleophile RX_l R-X = Alkylating Agent LG_l X- = Leaving Group

Quantitative Comparison of Alkylating Potential

Direct comparative kinetic data for 3-chloro-N-(2-methoxyphenyl)propanamide is not extensively published. However, we can establish a framework for comparison based on standardized assays. The following table illustrates the type of data required for a rigorous comparison of alkylating potential, which can be generated using the protocols described later in this guide.

ReagentChemical StructurePrimary Target(s)Expected MechanismRelative Reactivity (Predicted)
3-chloro-N-(2-methoxyphenyl)propanamide Cl-CH₂-CH₂-CO-NH-C₆H₄-OCH₃General NucleophilesSN2Moderate
Methyl Iodide CH₃-IGeneral NucleophilesSN2Very High[9]
Iodoacetamide I-CH₂-CO-NH₂Cysteine Thiols[5][11]SN2High
Busulfan CH₃SO₂O-(CH₂)₄-OSO₂CH₃DNA (N7 of Guanine)[2][12]SN2High (Bifunctional)[6]

Note: Relative reactivity is a qualitative prediction based on leaving group ability and steric factors. Experimental verification is essential.

Experimental Protocols for Assessing Alkylating Potential

To quantitatively determine and compare the alkylating potential of these reagents, standardized, reproducible assays are critical. We describe two such self-validating protocols below.

Protocol 1: 4-(4-Nitrobenzyl)pyridine (NBP) Colorimetric Assay

This assay provides a reliable method for assessing the overall alkylating activity of a compound.[13] NBP, a pyridine derivative, serves as a model nucleophile.[14][15] Its reaction with an alkylating agent forms a pyridinium salt, which, upon addition of a base, generates a brightly colored ylid. The intensity of this color is directly proportional to the extent of alkylation and can be quantified spectrophotometrically.[16]

Objective: To determine the relative alkylating rate of a test compound by measuring the formation of the NBP-adduct over time.

Methodology:

  • Reagent Preparation:

    • NBP Solution: Prepare a 5% (w/v) solution of 4-(4-nitrobenzyl)pyridine in a suitable organic solvent (e.g., acetone or ethylene glycol). Rationale: A high concentration of the nucleophile ensures the reaction kinetics are primarily dependent on the alkylating agent's concentration.

    • Buffer Solution: Prepare a buffer appropriate for the reaction conditions (e.g., phosphate buffer, pH 7.4).

    • Test Compounds: Prepare stock solutions of 3-chloro-N-(2-methoxyphenyl)propanamide and reference alkylators (e.g., Methyl Iodide) in a compatible solvent (e.g., DMSO or ethanol) at a known concentration (e.g., 100 mM).

    • Base Solution: Prepare a solution of a strong base, such as 1 M piperidine or triethylamine, in the reaction solvent.

  • Reaction Procedure:

    • In a series of microcentrifuge tubes or a 96-well plate, add 500 µL of buffer.

    • Add 100 µL of the NBP solution to each tube.

    • Initiate the reaction by adding 10 µL of the test compound or reference alkylator stock solution. Include a solvent-only control.

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 60 minutes). Rationale: Constant temperature is crucial for reproducible kinetic measurements.

    • At the end of the incubation, stop the reaction and develop the color by adding 200 µL of the base solution.

  • Quantification:

    • Immediately measure the absorbance of the resulting purple solution at a wavelength between 540-580 nm using a spectrophotometer or plate reader.

    • Subtract the absorbance of the blank (no alkylating agent) from all readings.

    • The alkylating potential can be expressed as the rate of color formation (Absorbance units/min) or as a relative reactivity compared to a standard like methyl iodide.

G

Protocol 2: Glutathione (GSH) Conjugation Assay

This assay measures the reactivity of an alkylating agent towards a biologically crucial nucleophile, the thiol group of glutathione (GSH).[17] The reaction rate provides insights into the potential for cellular detoxification, as GSH conjugation is a primary metabolic pathway for inactivating electrophiles.[18][19] The reaction can be monitored by quantifying the depletion of GSH over time using HPLC.

Objective: To determine the second-order rate constant for the reaction between an alkylating agent and glutathione.

Methodology:

  • Reagent Preparation:

    • GSH Solution: Prepare a 10 mM solution of reduced glutathione in a phosphate buffer (100 mM, pH 7.4). Rationale: pH 7.4 mimics physiological conditions and ensures the thiol group is sufficiently nucleophilic.

    • Test Compounds: Prepare 100 mM stock solutions of the test and reference alkylators in a compatible solvent.

    • Quenching Solution: Prepare a solution to stop the reaction, such as 10% trichloroacetic acid (TCA), which will precipitate proteins and halt further reaction.

  • Reaction Procedure:

    • Pre-warm the GSH solution and buffer to 37°C.

    • In a series of timed reaction vessels, mix the GSH solution with buffer.

    • Initiate the reaction by adding a small volume of the alkylating agent stock solution to achieve a final concentration of, for example, 1 mM.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution. Rationale: Time-course sampling is essential for determining reaction kinetics.

  • Quantification (HPLC Analysis):

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant by reverse-phase HPLC with a C18 column.

    • Monitor the elution of GSH using a UV detector (typically at 214 nm) or by post-column derivatization with a thiol-reactive fluorescent dye for enhanced sensitivity.

    • Create a standard curve using known concentrations of GSH to quantify its concentration in the samples.

  • Data Analysis:

    • Plot the natural logarithm of the GSH concentration versus time.

    • For a pseudo-first-order reaction (where the alkylating agent is in excess), the slope of the line will be -k', the pseudo-first-order rate constant.

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the alkylating agent.

G

Conclusion

The alkylating potential of 3-chloro-N-(2-methoxyphenyl)propanamide is predicted to be moderate, governed by its primary alkyl chloride structure which favors an SN2 reaction mechanism. Its reactivity is anticipated to be lower than that of analogous iodo-compounds like methyl iodide and iodoacetamide due to the inferior leaving group ability of chloride. However, it is expected to be a competent alkylator for soft nucleophiles.

A definitive comparison requires empirical data. The NBP and GSH conjugation assays detailed in this guide provide robust, validated frameworks for quantitatively assessing its reactivity. By comparing the kinetic data generated for 3-chloro-N-(2-methoxyphenyl)propanamide against benchmark agents like methyl iodide and busulfan, researchers can accurately place its activity within the broader landscape of alkylating agents. This information is critical for its potential application in drug development, chemical biology, and synthetic chemistry, enabling informed decisions about its suitability for specific research objectives.

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Chloro-N-Aryl Propanamides: A Comparative Guide to Synthesis, Bioactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chloro-N-aryl propanamide scaffold is a privileged chemical structure that forms the backbone of numerous commercially significant compounds, particularly in the agrochemical sector. Its inherent biological activity, coupled with synthetic accessibility, has also made it a point of interest in medicinal chemistry. This guide provides a comprehensive literature review and comparative analysis of chloro-N-aryl propanamides and their close structural analogs. We delve into their primary applications as herbicides and fungicides, offering objective comparisons of their performance supported by experimental data. Detailed protocols for synthesis and biological evaluation are provided to enable researchers to validate and build upon these findings. Furthermore, this guide explores the structure-activity relationships that govern their efficacy and discusses emerging applications in drug discovery.

Introduction to Chloro-N-Aryl Propanamides

Chloro-N-aryl propanamides are a class of organic compounds characterized by a propanamide backbone with a chlorine substituent and an N-aryl group. The core structure, illustrated below, consists of a phenyl ring connected to a propanamide linker via a nitrogen atom, with a chlorine atom typically positioned on the aliphatic chain. This arrangement imparts specific physicochemical properties that drive its diverse biological activities. The most prominent member of this class is the herbicide Propanil, which has been used extensively in agriculture for decades.[1] However, the utility of this scaffold extends beyond herbicidal action, with numerous derivatives showing potent fungicidal and other pharmacological effects. This guide aims to synthesize the current knowledge on these compounds, providing a comparative framework for researchers in agrochemical and drug development.

Caption: General chemical structure of Chloro-N-Aryl Propanamides.

Synthesis of Chloro-N-Aryl Propanamides

The primary synthetic route to chloro-N-aryl propanamides is the acylation of a substituted aniline with a chloro-substituted propanoyl chloride. This nucleophilic acyl substitution is a robust and versatile method, allowing for the generation of a diverse library of analogs by varying the substituents on the aniline starting material. A base, such as triethylamine or sodium acetate, is typically used to neutralize the hydrochloric acid byproduct.[2]

Caption: General reaction for the synthesis of Chloro-N-Aryl Propanamides.

Experimental Protocol: Synthesis of N-(3,4-Dichlorophenyl)propanamide (Propanil)

This protocol is adapted from the industrial synthesis of Propanil.[1]

Materials:

  • 3,4-dichloroaniline (1.0 eq)

  • Propanoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve 3,4-dichloroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Acyl Chloride: Add propanoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(3,4-dichlorophenyl)propanamide.

Applications in Agriculture

The primary and most economically significant application of this chemical class is in agriculture, where they function as highly effective herbicides and fungicides.

Herbicidal Activity

Mechanism of Action: Chloro-N-aryl propanamides, exemplified by Propanil, act as potent inhibitors of photosynthesis.[1] They are absorbed by the leaves and translocated within the plant.[3][4] Their specific target is the Photosystem II (PSII) complex located in the chloroplasts.[3] By binding to the D1 protein of the PSII complex, they block the photosynthetic electron transport chain.[5] This disruption halts the production of ATP and NADPH, the energy currency of the cell, leading to a depletion of the weed's energy reserves, cessation of CO₂ fixation, and ultimately, plant death.[1][6]

G cluster_photosynthesis Photosystem II (PSII) in Chloroplast cluster_outcome Downstream Effects Light Sunlight (Photon) P680 P680 Reaction Center Light->P680 excites electron Pheo Pheophytin P680->Pheo e- transfer Qa Plastoquinone Qa Pheo->Qa Qb Plastoquinone Qb Qa->Qb Cytb6f Cytochrome b6f Complex Qb->Cytb6f ATP_NADPH ATP & NADPH Production STOPPED Cytb6f->ATP_NADPH leads to Propanil Propanil (Chloro-N-Aryl Propanamide) Propanil->Block Block->Qb INHIBITS Electron Transfer CO2_Fix CO₂ Fixation (Calvin Cycle) HALTED ATP_NADPH->CO2_Fix Weed_Death Weed Death CO2_Fix->Weed_Death

Caption: Herbicidal mechanism of action of Propanil, inhibiting Photosystem II.

Comparative Performance & Selectivity: The success of Propanil lies in its selectivity. Crops like rice exhibit a high level of the enzyme aryl acylamidase (AAA), which rapidly metabolizes Propanil into the non-toxic 3,4-dichloroaniline, rendering the crop resistant.[1] Most targeted weeds lack this enzyme and therefore succumb to the herbicide.[1] The development of new analogs often focuses on improving efficacy, broadening the weed spectrum, or overcoming resistance. Studies on lipophilic analogues have shown that incorporating long fatty alkyl chains can result in superior in vitro herbicidal activity and different degradation behaviors compared to traditional formulations.[7][8]

Compound Target Weeds Key Features Reference
Propanil Barnyard grass, sprangletop, sedges, various broadleaf weedsPost-emergence contact herbicide; selective for rice crops.[3][5][1][3][5]
Lipophilic Propanil Analogs Lettuce, Onion (in vitro)Superior in vitro germinative inhibition (86-100%); faster degradation.[8][8][9]
Other Anilides (e.g., MT-5950) General (tested on wheat)Potent PSII inhibitor, ~10-fold more effective than atrazine in isolated chloroplast assays.
Fungicidal Activity

While the propanamide scaffold is famous for herbicides, the closely related chloro-N-aryl acetamides have demonstrated significant potential as fungicides, suggesting a promising avenue of exploration for propanamide analogs.

Mechanism of Action: The primary fungicidal mechanism for compounds like 2-chloro-N-phenylacetamide is the disruption of the fungal cell membrane.[10][11] Experimental evidence points to a direct interaction with ergosterol, a critical sterol component that maintains membrane fluidity and integrity in fungi.[12][13] This binding disrupts the membrane, leading to leakage of cellular contents and ultimately, fungal cell death. A secondary mechanism involving the inhibition of DNA synthesis has also been proposed.[10][14]

Fungicidal Mechanism of Chloro-N-Aryl Amides cluster_membrane Fungal Cell Membrane membrane Phospholipid Bilayer Ergosterol Phospholipid Bilayer Disruption Membrane Disruption (Loss of Integrity, Leakage) membrane->Disruption leads to Amide Chloro-N-Aryl Amide Amide->membrane:f1 Binds to Death Fungal Cell Death Disruption->Death

Caption: Proposed fungicidal mechanism via ergosterol binding in the fungal membrane.

Comparative Performance Data: The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). As the data below for the acetamide analog shows, these compounds are active against a range of pathogenic fungi.

Compound Fungal Species MIC (μg/mL) MFC (μg/mL) Reference
2-chloro-N-phenylacetamideAspergillus niger32 - 25664 - 1024[11][13][15]
2-chloro-N-phenylacetamideAspergillus flavus16 - 25632 - 512[10][12]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution for MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Test compound (e.g., 2-chloro-N-phenylacetamide)

  • Fungal strain (e.g., Aspergillus flavus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (530 nm)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal spore suspension in sterile saline from a fresh culture. Adjust the suspension to a concentration of approximately 0.4 × 10⁴ to 5 × 10⁴ CFU/mL.

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial twofold dilutions of the compound in RPMI-1640 medium directly in the 96-well plate to achieve the desired final concentration range (e.g., 1024 μg/mL down to 2 μg/mL).

  • Inoculation: Add 100 μL of the standardized fungal inoculum to each well containing 100 μL of the diluted compound.

  • Controls: Include a positive control (fungal inoculum in medium without the test compound) and a negative control (sterile medium only).

  • Incubation: Incubate the plates at 35-37 °C for 48-72 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. This can be confirmed by reading the optical density at 530 nm.

Applications in Pharmacology & Drug Discovery

The reactivity of the chloro-amide moiety and the biological relevance of the N-aryl structure have prompted investigations into their pharmacological potential, including antiproliferative and other therapeutic activities.

Antiproliferative Activity

Several studies have explored N-aryl amides and related structures as potential anticancer agents. The specific antiproliferative activity varies significantly with the substitution pattern on the aryl ring and the nature of the amide component. For instance, certain indole-2-carboxamides and acyl sulfonamide spirodienones have shown potent activity against various cancer cell lines.[16][17]

Compound Class Cancer Cell Line IC₅₀ (µM) Key Finding Reference
Acyl Sulfonamide Spirodienone (4a)MDA-MB-231 (Breast)0.07More potent than reference compound HL-X9.[17]
Acyl Sulfonamide Spirodienone (4j)A549 (Lung)0.005Most effective compound against A549 in the series.[17]
Acyl Sulfonamide Spirodienone (4p)HeLa (Cervical)0.02100-fold more potent than Vorinostat.[17]
5-chloro-indole-2-carboxamide (5f)VariousGI₅₀ = 29-47 nMPotent EGFR inhibitor, comparable to erlotinib.[16]

Structure-Activity Relationships (SAR)

The biological activity of chloro-N-aryl-propanamides and their analogs is highly dependent on their molecular structure. Key SAR insights from the literature include:

  • Herbicidal Activity: For propanil analogs, the type and position of halogen substituents on the phenyl ring are critical. The 3,4-dichloro substitution is optimal for activity and selectivity in rice.[1] Modifying the acyl chain, such as incorporating lipophilic fatty acid chains, can increase hydrophobicity and alter both efficacy and degradation kinetics.[7][8]

  • Fungicidal Activity: In related N-aryl compounds, the presence and position of electron-withdrawing groups like chlorine on the phenyl ring significantly influence antifungal potency.[18][19] For example, in a series of N-aryl carbamates, di-substituted phenyl rings with chlorine or bromine atoms were found to be crucial for high antifungal activity.[19] The position of the chlorine atom (e.g., on the phenyl ring vs. a different part of the molecule) can also dramatically alter efficacy.[18]

Conclusion and Future Perspectives

Chloro-N-aryl propanamides and their related structures represent a versatile and powerful chemical scaffold with established, high-impact applications in agriculture and growing potential in pharmacology. The herbicidal action of Propanil is well-understood and serves as a benchmark for the design of new weed control agents. The potent fungicidal activity of closely related acetamides against resilient pathogens like Aspergillus highlights a clear opportunity for the development and comparison of novel propanamide-based fungicides. Furthermore, the observed antiproliferative effects of similar scaffolds underscore the potential for this chemical class in drug discovery.

Future research should focus on synthesizing and screening libraries of novel chloro-N-aryl propanamides to fully explore their fungicidal and pharmacological potential. A systematic investigation comparing the effects of propanamide versus acetamide backbones, while keeping the N-aryl substitution constant, would provide invaluable SAR data. Additionally, exploring new mechanisms of action beyond photosynthesis inhibition and membrane disruption could unlock entirely new applications for this valuable chemical class.

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Safety Operating Guide

Navigating the Safe Handling of 3-Chloro-N-(2-methoxyphenyl)propanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is the bedrock of both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 3-chloro-N-(2-methoxyphenyl)propanamide (CAS No. 55860-23-6), a compound for which comprehensive toxicological data is not yet available.[1] In such instances, a cautious and well-documented approach is paramount. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.

Understanding the Risks: A Prudent Approach

3-Chloro-N-(2-methoxyphenyl)propanamide is classified as an irritant.[1][2] It may be harmful if ingested or inhaled and can cause irritation to the skin, eyes, mucous membranes, and upper respiratory tract.[1] A critical point to note is that the health hazards of this specific compound have not been fully investigated.[1] Therefore, all handling procedures should be executed with the assumption that the substance is potentially more hazardous than currently documented.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required equipment for handling 3-chloro-N-(2-methoxyphenyl)propanamide.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects against splashes and airborne particles, preventing eye irritation.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact and irritation.[1][4] Gloves should be inspected for integrity before each use.
Body Protection A full-length, long-sleeved laboratory coat. A chemical-resistant apron is recommended for larger quantities or when splashing is likely.Protects skin and personal clothing from contamination.[1]
Respiratory Protection To be used in a chemical fume hood.[1] If engineering controls are not sufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.Minimizes inhalation of dust or vapors, which can irritate the respiratory tract.[1]
Footwear Closed-toe, chemical-resistant shoes. Chemical-resistant boots may be necessary for large-scale operations.[1]Protects feet from spills.

Operational Workflow for Safe Handling

Adherence to a strict, step-by-step procedure is critical for minimizing risk. The following workflow should be followed for all operations involving 3-chloro-N-(2-methoxyphenyl)propanamide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area in a Fume Hood gather_ppe 2. Assemble All Required PPE prep_area->gather_ppe Ensure clear workspace don_ppe 3. Don PPE in Correct Sequence gather_ppe->don_ppe Inspect PPE for damage weigh 4. Weigh Compound in the Fume Hood don_ppe->weigh Proceed to handling dissolve 5. Prepare Solution (if applicable) weigh->dissolve Minimize dust generation decontaminate 6. Decontaminate Work Surfaces dissolve->decontaminate After experiment completion doff_ppe 7. Doff PPE in Correct Sequence decontaminate->doff_ppe Clean from least to most contaminated dispose 8. Dispose of Waste in Labeled Containers doff_ppe->dispose Avoid self-contamination

Safe handling workflow for 3-chloro-N-(2-methoxyphenyl)propanamide.

Step-by-Step Handling Protocol:
  • Preparation :

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Before starting, assemble all necessary equipment and reagents to minimize movement in and out of the work area.

  • Donning PPE :

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don your chemical safety goggles and face shield.

    • Finally, put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling the Compound :

    • When weighing the solid, perform the task within the fume hood to contain any dust.

    • Handle the compound gently to avoid creating airborne dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling and Cleanup :

    • After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Wash your hands thoroughly with soap and water after removing your gloves.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]

  • Skin Contact : Wash the affected area with plenty of soap and running water.[1] Remove any contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety.

  • Chemical Waste : All waste containing 3-chloro-N-(2-methoxyphenyl)propanamide should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated PPE : Disposable gloves, bench paper, and any other contaminated disposable items should be placed in a sealed bag and disposed of as hazardous waste.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

Never dispose of 3-chloro-N-(2-methoxyphenyl)propanamide or its containers in the regular trash or down the drain. Always follow your institution's and local regulations for hazardous waste disposal.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 3-chloro-N-(2-methoxyphenyl)propanamide, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • ChemSrc. (2025, September 10). 3-Chloro-N-(2-methoxyphenyl)propanamide. Retrieved from [Link]

  • PubMed. (2024, September 1). Haloacetamides disinfection by-products, a potential risk factor for nonalcoholic fatty liver disease. Retrieved from [Link]

  • PubMed. (2011, August 15). Potential carcinogenic hazards of non-regulated disinfection by-products: haloquinones, halo-cyclopentene and cyclohexene derivatives, N-halamines, halonitriles, and heterocyclic amines. Retrieved from [Link]

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